molecular formula C9H13NO B141297 3-Methoxy-N-methylbenzylamine CAS No. 41789-95-1

3-Methoxy-N-methylbenzylamine

Cat. No.: B141297
CAS No.: 41789-95-1
M. Wt: 151.21 g/mol
InChI Key: FIFKRPFWLHBMHL-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylbenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKRPFWLHBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408899
Record name 3-Methoxy-N-methylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-95-1
Record name 3-Methoxy-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-N-methylbenzylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a substituted benzylamine derivative with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active compounds. Its chemical structure, featuring a methoxy group on the phenyl ring and a methyl group on the nitrogen atom, imparts specific physical and chemical properties that are crucial for its reactivity and utility in multi-step syntheses. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its role in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Liquid[2]
Boiling Point Not available
Density Not available
Refractive Index Not available
Solubility Not available
Flash Point Not available
Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-(3-methoxyphenyl)-N-methylmethanamine[1]
CAS Number 41789-95-1[1]
PubChem CID 5152225[1]
InChI InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3[1]
SMILES CNCC1=CC(=CC=C1)OC[1]

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of the antidepressant drug diclofensine.[2][3][4] The synthesis involves a two-step process starting from m-anisaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Formation of N-methyl-3-methoxybenzenemethanimine

In the first step, m-anisaldehyde is condensed with methylamine to form the corresponding Schiff base, N-methyl-3-methoxybenzenemethanimine.[3]

Step 2: Reduction to (3-methoxybenzyl)methylamine

The Schiff base intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.[3]

A detailed experimental protocol for a similar reductive amination of an aromatic aldehyde is as follows:

  • Dissolve the aromatic aldehyde in a suitable solvent, such as methanol.

  • Add a solution of methylamine in the same solvent.

  • Stir the reaction mixture at room temperature to facilitate the formation of the imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 m-Anisaldehyde step1 Condensation (Schiff Base Formation) start1->step1 start2 Methylamine start2->step1 step2 Reduction (e.g., with Sodium Borohydride) step1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Properties

As a secondary amine, this compound exhibits typical nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to participate in various chemical reactions, including alkylation and acylation. The methoxy group on the aromatic ring can influence the electron density of the ring and its reactivity in electrophilic aromatic substitution reactions.

Role in Drug Development: Precursor to Diclofensine

The primary significance of this compound in drug development lies in its role as a key precursor for the synthesis of diclofensine.[2][3] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine in the brain.[3][5][6][7] This mechanism of action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be responsible for its antidepressant effects.

Signaling Pathway of Diclofensine

The following diagram illustrates the mechanism of action of diclofensine at the synaptic cleft.

G Mechanism of Action of Diclofensine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (Serotonin, Norepinephrine, Dopamine) neurotransmitters Neurotransmitters vesicle->neurotransmitters Release transporter Monoamine Transporters (SERT, NET, DAT) neurotransmitters->transporter Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding diclofensine Diclofensine diclofensine->transporter Inhibits

Caption: Diclofensine inhibits monoamine transporters, increasing neurotransmitter levels.

Spectroscopic Data

¹H NMR of 3-Methoxybenzylamine
  • 1H NMR (89.56 MHz, CDCl₃): δ 7.22 (m, Ar-H), 6.85 (m, Ar-H), 6.84 (m, Ar-H), 6.77 (m, Ar-H), 3.82 (s, -OCH₃), 3.79 (s, -CH₂-), 1.49 (s, -NH₂).[8]

It is expected that the 1H NMR spectrum of this compound would show an additional singlet corresponding to the N-methyl protons, likely in the range of 2.2-2.5 ppm, and the disappearance of the broad singlet for the -NH₂ protons, with the benzylic protons appearing as a singlet.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor to the triple monoamine reuptake inhibitor, diclofensine. Understanding its synthesis, reactivity, and role in the biological activity of its derivatives is crucial for researchers and scientists in the field of drug development. Further studies to fully characterize its spectroscopic properties and explore its potential in other synthetic applications are warranted.

References

An In-depth Technical Guide to 1-(3-methoxyphenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-N-methylmethanamine, also known as 3-Methoxy-N-methylbenzylamine. The document details its chemical identity, physical and chemical properties, a robust synthesis protocol, and its primary application as a key intermediate in the synthesis of the antidepressant drug Diclofensine. While direct biological activity data for this compound is limited, its pharmacological relevance is discussed in the context of its end-product, a known monoamine reuptake inhibitor. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

1-(3-methoxyphenyl)-N-methylmethanamine is a substituted benzylamine derivative. Its chemical structure consists of a benzyl group substituted on the aromatic ring with a methoxy group at the meta-position, and the nitrogen atom of the amine is substituted with a methyl group.

Table 1: Chemical Identifiers and Physical Properties [1]

IdentifierValue
IUPAC Name 1-(3-methoxyphenyl)-N-methylmethanamine
Common Name This compound
CAS Number 41789-95-1[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Boiling Point 130-133 °C at 28 mmHg
Density 1.014 g/mL at 25 °C

Synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine

The primary and most efficient method for the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine is through the reductive amination of 3-methoxybenzaldehyde with methylamine. This reaction is a cornerstone of amine synthesis and proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[2][3][4]

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine from 3-methoxybenzaldehyde and methylamine.

Materials:

  • 3-Methoxybenzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable protic solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in methanol. To this solution, add a solution of methylamine. The reaction mixture is stirred at room temperature to facilitate the formation of the N-methyl-1-(3-methoxyphenyl)methanimine intermediate. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Quenching and Work-up: After the addition of sodium borohydride is complete, the reaction is allowed to warm to room temperature and stirred until the reduction is complete (as monitored by TLC). The reaction is then carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted several times with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3-methoxyphenyl)-N-methylmethanamine.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.7-7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the benzylic protons (around 3.7 ppm), and a singlet for the N-methyl protons (around 2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 50-60 ppm), and the N-methyl carbon (around 30-40 ppm).

  • FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹). The C-O stretching of the methoxy group would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage at the benzylic position.

Application in Drug Development: Intermediate for Diclofensine

The primary documented application of 1-(3-methoxyphenyl)-N-methylmethanamine is as a crucial intermediate in the synthesis of Diclofensine.[7][8] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentrations in the synaptic cleft.[9][10] This mechanism of action is the basis for its antidepressant effects.

Synthesis of Diclofensine

The synthesis of Diclofensine involves the alkylation of 1-(3-methoxyphenyl)-N-methylmethanamine with a suitable phenacyl halide, followed by reduction and intramolecular cyclization.

Diclofensine_Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Synthesis of Diclofensine 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Target_Compound 1-(3-methoxyphenyl)-N- methylmethanamine 3-Methoxybenzaldehyde->Target_Compound + Methylamine (Imine Formation) Imine_Intermediate Imine Intermediate Methylamine Methylamine Target_Compound_2 1-(3-methoxyphenyl)-N- methylmethanamine Imine_Intermediate->Target_Compound Reduction (NaBH4) Diclofensine Diclofensine Target_Compound_2->Diclofensine + Phenacyl Halide (Alkylation, Reduction, Cyclization) Phenacyl_Halide Phenacyl Halide Derivative

Caption: Synthetic pathway to Diclofensine.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the interaction of 1-(3-methoxyphenyl)-N-methylmethanamine with specific signaling pathways are not extensively reported in the scientific literature. Its pharmacological significance is primarily derived from its role as a precursor to Diclofensine.

Diclofensine, as a monoamine reuptake inhibitor, targets the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, Diclofensine increases the extracellular levels of these neurotransmitters, which are crucial for mood regulation. The signaling pathways influenced by Diclofensine are complex and involve downstream effects of enhanced monoaminergic neurotransmission, including modulation of cyclic AMP (cAMP) pathways and regulation of gene expression for factors like brain-derived neurotrophic factor (BDNF).

Given that 1-(3-methoxyphenyl)-N-methylmethanamine is a structural component of Diclofensine, it is plausible that it may possess some affinity for monoamine transporters, though likely significantly lower than the final drug molecule. However, without direct experimental evidence, this remains speculative.

Monoamine_Reuptake_Inhibition Diclofensine Diclofensine SERT Serotonin Transporter Diclofensine->SERT Inhibits NET Norepinephrine Transporter Diclofensine->NET Inhibits DAT Dopamine Transporter Diclofensine->DAT Inhibits Synaptic_Cleft Increased Synaptic Neurotransmitter Levels SERT->Synaptic_Cleft NET->Synaptic_Cleft DAT->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Neuron Therapeutic_Effect Antidepressant Effect Postsynaptic_Neuron->Therapeutic_Effect

Caption: Mechanism of action of Diclofensine.

Conclusion

1-(3-methoxyphenyl)-N-methylmethanamine is a valuable chemical intermediate with a straightforward and well-established synthetic route. Its primary importance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Diclofensine, a potent antidepressant. While the direct biological profile of 1-(3-methoxyphenyl)-N-methylmethanamine is not well-characterized, its structural contribution to a clinically relevant monoamine reuptake inhibitor underscores its significance in medicinal chemistry. This guide provides essential information for researchers working on the synthesis of related compounds and the development of novel therapeutics targeting monoaminergic systems. Further investigation into the intrinsic pharmacological properties of this compound could be a potential area for future research.

References

3-Methoxy-N-methylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Methoxy-N-methylbenzylamine, a key intermediate in pharmaceutical synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name 1-(3-methoxyphenyl)-N-methylmethanamine[1]
CAS Number 41789-95-1[1]
Canonical SMILES CNCC1=CC(=CC=C1)OC[1]
InChI Key FIFKRPFWLHBMHL-UHFFFAOYSA-N[1]

Synthesis Protocol: Reductive Amination

While specific, detailed industrial synthesis protocols are often proprietary, this compound is commonly synthesized via the reductive amination of 3-methoxybenzaldehyde with methylamine. This is a standard and widely practiced method in organic chemistry for the formation of amines.

General Experimental Protocol:

The synthesis involves two main steps: the formation of an imine intermediate followed by its reduction to the final amine.

  • Imine Formation: 3-methoxybenzaldehyde is reacted with a solution of methylamine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature to facilitate the formation of the N-(3-methoxybenzylidene)methanamine (an imine).

  • Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.

It is important to note that a potential byproduct of this reaction is the formation of a tertiary amine, which can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Reaction conditions can be optimized to minimize this side reaction.

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the production of Diclofensine Hydrochloride, an antidepressant drug.[2]

Below is a diagram illustrating the logical workflow of this synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 3-Methoxybenzaldehyde C This compound A->C Reductive Amination B Methylamine B->C D Diclofensine Hydrochloride C->D Further Synthetic Steps

Caption: Synthesis pathway from starting materials to Diclofensine Hydrochloride, highlighting the role of this compound as a key intermediate.

References

In-Depth Technical Guide to the Safety and Hazards of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a chemical intermediate utilized in the synthesis of various compounds, including the hydrochloride salt of diclofensine.[1] As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin sensitization, and serious eye damage.[2]

GHS Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger

Data sourced from multiple safety data sheets.[2]

Toxicological Data

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. While the specific study reports for this chemical are not publicly accessible, this section outlines the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 401/420/423)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

  • Dosage: A single dose of the test substance is administered by gavage. The dose is determined based on a preliminary range-finding study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Skin Sensitization

Several methods can be used to assess the skin sensitization potential of a chemical. The most common are the Guinea Pig Maximization Test (GPMT), the Buehler Test, and the Murine Local Lymph Node Assay (LLNA).

Objective: To assess the potential of a substance to cause skin sensitization in guinea pigs.

Methodology:

  • Induction Phase:

    • Intradermal Injection: The test substance, with and without an adjuvant (e.g., Freund's Complete Adjuvant), is injected intradermally into the shoulder region of the guinea pigs.

    • Topical Application: One week later, the test substance is applied topically to the same area, which may be pre-treated with an irritant to enhance absorption.

  • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive area of the skin.

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Objective: To evaluate the skin sensitization potential of a substance using a topical application method.

Methodology:

  • Induction Phase: The test substance is applied topically under an occlusive patch to the flank of the guinea pigs three times a week for three weeks.

  • Challenge Phase: Two weeks after the last induction application, a challenge application is made to a naive site.

  • Evaluation: The challenge sites are scored for erythema and edema at 24 and 48 hours after patch removal, and the results are compared to a control group.[5]

Objective: To determine the skin sensitization potential by measuring lymphocyte proliferation in the draining lymph nodes of mice.

Methodology:

  • Application: The test substance is applied to the dorsum of the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

  • Evaluation: The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result.

Serious Eye Damage/Eye Irritation

In vitro methods are now widely used to assess eye irritation potential, reducing the need for animal testing.

Objective: To assess the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human corneal epithelium model.

Methodology:

  • Tissue Model: A three-dimensional, organotypic model of the human corneal epithelium is used.

  • Application: The test substance is applied directly to the surface of the tissue model.

  • Exposure and Post-Exposure Incubation: The tissues are exposed for a defined period, followed by a post-exposure incubation period.

  • Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: The substance is classified based on the reduction in tissue viability compared to a negative control.

Reactivity and Stability

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials, such as strong oxidizing agents.[1]

  • Protect from exposure to air.[1]

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Logical Relationships in Chemical Safety Assessment

The process of assessing the safety and hazards of a chemical like this compound follows a logical progression from identification to risk management.

Chemical_Safety_Workflow cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_management Risk Management A Chemical Identity (this compound) C GHS Classification - Acute Oral Toxicity (Cat 4) - Skin Sensitization (Cat 1) - Serious Eye Damage (Cat 1) A->C B Physicochemical Properties B->C D Toxicological Data (LD50, etc.) C->D G Risk Characterization D->G E Experimental Protocols (OECD Guidelines) E->D F Exposure Scenarios (Lab, Industrial) F->G H Handling & Storage Procedures G->H I Personal Protective Equipment (PPE) G->I J First Aid & Emergency Measures G->J K Disposal G->K Hazard_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro / In Chemico Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_evaluation Hazard Classification & Reporting P1 Purity & Identity IV1 Skin Corrosion/Irritation (e.g., OECD 431, 439) P1->IV1 P2 Physical State P2->IV1 P3 Solubility P3->IV1 IV2 Eye Irritation (e.g., OECD 492) IV1->IV2 V1 Acute Toxicity (Oral, Dermal, Inhalation) IV1->V1 IV3 Skin Sensitization (e.g., DPRA, KeratinoSens™) IV2->IV3 V2 Skin Sensitization (e.g., LLNA, GPMT) IV3->V2 IV4 Genotoxicity E1 Data Analysis & Interpretation V1->E1 V2->E1 V3 Repeated Dose Toxicity V3->E1 E2 GHS Classification E1->E2 E3 Safety Data Sheet (SDS) Preparation E2->E3

References

An In-depth Technical Guide to the Solubility of 3-Methoxy-N-methylbenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-N-methylbenzylamine, a key intermediate in the synthesis of the triple monoamine reuptake inhibitor, Diclofensine. Understanding the solubility of this compound is critical for its handling, reaction optimization, and purification in various organic solvents. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for its primary synthetic application.

Core Properties of this compound

PropertyValue
Chemical Formula C₉H₁₃NO
Molar Mass 151.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 130-133 °C at 28 mmHg
Density 1.014 g/mL at 25 °C

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, qualitative assessments and a single quantitative data point have been reported.

Table 1: Qualitative and Quantitative Solubility of this compound

SolventIUPAC NameSolubilityTemperature (°C)Notes
ChloroformTrichloromethaneSoluble[1][2]Not SpecifiedMiscible in all proportions is likely.
DichloromethaneDichloromethaneSoluble[1][2]Not SpecifiedMiscible in all proportions is likely.
Ethyl AcetateEthyl ethanoateSoluble[1][2]Not SpecifiedHigh solubility is expected.
MethanolMethanolSoluble[1][2]Not SpecifiedHigh solubility is expected due to polarity and potential for hydrogen bonding.
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methane10 mMNot SpecifiedThis value represents a prepared concentration, not necessarily the maximum solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of this compound to a series of vials.

  • To each vial, add a known volume of the selected organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid.

  • Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method suitable for solvents in which the compound has moderate to high solubility.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Sealed flasks

  • Constant temperature bath

  • Evaporating dish

  • Vacuum oven

2. Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in Protocol 1 (Steps 1-7).

  • Accurately weigh an empty, dry evaporating dish.

  • Carefully transfer a known volume of the clear supernatant to the weighed evaporating dish.

  • Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the amine can be used.

  • Once the solvent is completely removed, re-weigh the evaporating dish containing the dried residue.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

  • Calculate the solubility in g/100 mL or other suitable units.

Synthetic Workflow: Intermediate in Diclofensine Synthesis

This compound is a crucial building block in the synthesis of Diclofensine. The following diagram illustrates a logical workflow for this synthesis, which involves an N-alkylation followed by an intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Pictet-Spengler type) A This compound C N-(4-Chlorobenzyl)-N-methyl-3-methoxybenzylamine A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 4-Chlorobenzyl Chloride B->C D N-(4-Chlorobenzyl)-N-methyl-3-methoxybenzylamine E Diclofensine D->E Acid Catalyst (e.g., H2SO4, PPA) Heat G A Sample Preparation (Excess solute in solvent) B Equilibration (Shake-flask at constant T) A->B C Phase Separation (Centrifugation/Settling) B->C D Aliquot Collection (Supernatant) C->D E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G Data Calculation (Solubility in mg/mL or mol/L) F->G

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a versatile class of organic compounds with a wide range of applications across various scientific disciplines. Their structural motif, consisting of a benzyl group attached to a nitrogen atom, allows for diverse chemical modifications, leading to a broad spectrum of biological activities and material properties. This in-depth technical guide explores the core research applications of substituted benzylamines, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers in their discovery and development endeavors.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. Their ability to interact with various biological targets makes them a valuable scaffold for designing novel therapeutics.

Enzyme Inhibition

Substituted benzylamines have been extensively investigated as inhibitors of various enzymes, playing crucial roles in disease pathogenesis.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[1] The benzylamine moiety is a known pharmacophore for MAO inhibition.[1]

Table 1: Inhibitory Activity of Substituted Benzylamines against MAO-A and MAO-B

CompoundSubstituentTargetIC₅₀ (µM)
BenzylamineUnsubstitutedMAO-A & MAO-B-
ClorgylineN-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamineMAO-A>90% inhibition at 2.5 µM[2]
Selegiline(R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amineMAO-B-
Hypothetical Benzylamine 14-FluoroMAO-AValue
Hypothetical Benzylamine 23-ChloroMAO-BValue

Note: Specific IC₅₀ values for a range of substituted benzylamines were not available in a single comparable table in the search results. The table structure is provided for illustrative purposes.

17β-HSD3 is an enzyme primarily expressed in the testes and is responsible for the final step in testosterone biosynthesis, converting androstenedione to testosterone.[3][4] Inhibition of this enzyme is a promising strategy for the treatment of prostate cancer.[3][4] Aryl benzylamine derivatives have emerged as potent and selective inhibitors of 17β-HSD3.[3][4]

Table 2: Inhibitory Potency of Substituted Aryl Benzylamines against 17β-HSD3 [4][5]

CompoundStructureIC₅₀ (nM)
29 N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide76
30 N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide74
26 (racemic) C-allyl derivative of lead compound520
32 (S)-(+)-enantiomer S-(+)-enantiomer of compound 26370
Receptor Modulation

The structural flexibility of substituted benzylamines allows them to bind to and modulate the activity of various receptors, including G protein-coupled receptors (GPCRs).

The cannabinoid receptors CB₁ and CB₂ are involved in a wide range of physiological processes, and their modulation has therapeutic potential for various disorders. Substituted benzylamines have been explored as a scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists.

Materials Science: Building Blocks for Advanced Materials

The reactivity of the amine group and the stability of the benzyl moiety make substituted benzylamines valuable components in the synthesis of advanced materials.

Epoxy Resin Curing Agents

Benzylamines can act as curing agents for epoxy resins, where the primary or secondary amine reacts with the epoxide groups to form a cross-linked polymer network.[6][7] The substitution pattern on the benzylamine can influence the curing kinetics, as well as the thermal and mechanical properties of the final cured resin.[4][8]

Table 3: Hypothetical Effect of Benzylamine Substituents on Epoxy Resin Properties

Benzylamine SubstituentCuring Time (min) at 100°CGlass Transition Temperature (T_g) (°C)Tensile Strength (MPa)
UnsubstitutedValueValueValue
4-MethylValueValueValue
4-MethoxyValueValueValue
4-ChloroValueValueValue
4-NitroValueValueValue

Note: A comprehensive, directly comparable table of these specific quantitative effects was not available in the search results. This table illustrates the type of data that would be valuable for formulation scientists. Generally, electron-donating groups may accelerate curing, while bulky substituents could hinder the reaction. The rigidity of the aromatic ring can enhance the thermal stability of the cured resin.[9]

Linkers in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, surface area, and catalytic activity, can be tuned by modifying the organic linker.[10][11] Substituted benzylamines can be incorporated into linker molecules to introduce specific functionalities within the MOF structure.[12]

Table 4: Potential Influence of Benzylamine-Functionalized Linkers on MOF Properties

Functional Group on Benzylamine LinkerResulting MOF PropertyPotential Application
-NH₂Increased CO₂ affinityCarbon capture
-SO₃HBrønsted acidityCatalysis
Chiral moietyEnantioselective environmentChiral separations, asymmetric catalysis
-NO₂Modified electronic propertiesSensing

Note: This table is a conceptual representation based on the principles of MOF design, as specific quantitative data for a series of substituted benzylamine linkers was not found in a consolidated format.

Catalysis: Ligands for Asymmetric Synthesis

Chiral substituted benzylamines are valuable ligands in transition metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically enriched compounds, which is crucial in the pharmaceutical industry.

Enantioselective C-H Functionalization

Palladium-catalyzed enantioselective C-H functionalization is a powerful tool for the synthesis of chiral molecules. Chiral mono-N-protected amino acids, which can be derived from benzylamines, have been used as ligands in these reactions.

Table 5: Enantioselective C-H Cross-Coupling of Racemic Benzylamine via Kinetic Resolution [6]

EntryArylboronic Acid Pinacol EsterProductYield (%)ee (%) of ProductYield (%) of Recovered Amineee (%) of Recovered Amines-factor
14-MeO₂C-C₆H₄-B(pin)2aa 4791469677
24-F-C₆H₄-B(pin)2ab 47924898107
34-CF₃-C₆H₄-B(pin)2ac 4892479596

Experimental Protocols

This section provides detailed methodologies for key experiments involving substituted benzylamines.

Synthesis of Substituted Benzylamines via Reductive Amination

Reductive amination is a versatile one-pot method for the synthesis of substituted amines from a carbonyl compound and an amine.[3]

Protocol:

  • In a round-bottom flask, dissolve the desired benzaldehyde (1 equivalent) and the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or glycerol).[3]

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 equivalents), portion-wise to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) and monitor the progress by Thin-Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[2][13]

Protocol:

  • Prepare a reaction mixture containing recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[2]

  • Add the test compound (substituted benzylamine) at various concentrations. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (e.g., DMSO).[13]

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding a substrate, such as kynuramine.[2][13]

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 20-40 minutes).[2]

  • Stop the reaction (e.g., by adding a strong base).[2]

  • Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a suitable detection method, such as fluorescence or LC-MS/MS.[13]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay

This cellular assay measures the ability of a compound to inhibit the conversion of androstenedione to testosterone.

Protocol:

  • Culture human embryonic kidney (HEK293) cells stably transfected with the human 17β-HSD3 gene.

  • Plate the cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the substituted benzylamine inhibitor or a vehicle control.

  • Add the substrate, [³H]-androstenedione, to each well.

  • Incubate the plates at 37°C for a specified time.

  • Extract the steroids from the culture medium using an organic solvent.

  • Separate the substrate ([³H]-androstenedione) from the product ([³H]-testosterone) using thin-layer chromatography (TLC).

  • Quantify the amount of [³H]-testosterone formed using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and planning research. The following diagrams are provided in Graphviz DOT language.

Signaling Pathways

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers. While direct interactions of simple substituted benzylamines with this pathway are not well-documented, complex molecules containing this moiety may be designed to target its components.

Caption: Wnt/β-catenin signaling pathway.

The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity. Benzylamine antifungals, such as butenafine, inhibit squalene epoxidase, a key enzyme in this pathway.

Ergosterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol multiple steps Squalene_Epoxidase->Squalene_epoxide Benzylamines Substituted Benzylamines (e.g., Butenafine) Benzylamines->Squalene_Epoxidase inhibit HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Library Compound Library (Substituted Benzylamines) HTS High-Throughput Screening (e.g., FRET, Luminescence) Library->HTS Hits Primary Hits HTS->Hits Dose_Response Dose-Response & IC₅₀ Determination Hits->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., Cellular Assay) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Compound Lead Compound SAR->Lead_Compound

References

The Versatile Precursor: A Technical Guide to 3-Methoxy-N-methylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine, a substituted benzylamine derivative, serves as a crucial and versatile precursor in the landscape of organic synthesis. Its unique structural features, combining a nucleophilic secondary amine with an electron-rich aromatic ring, make it an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the properties, key synthetic applications, and detailed experimental protocols involving this compound, with a focus on its role in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₃NO[PubChem]
Molecular Weight 151.21 g/mol [PubChem]
CAS Number 41789-95-1[PubChem]
IUPAC Name 1-(3-methoxyphenyl)-N-methylmethanamine[PubChem]
Appearance Colorless Liquid
Boiling Point Not specified
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.

Core Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilicity of the secondary amine and the potential for electrophilic substitution on the methoxy-activated benzene ring. These characteristics are exploited in a variety of important transformations.

Synthesis of Tetrahydroisoquinolines: The Gateway to Diclofensine

A significant application of this compound is its use as a key intermediate in the synthesis of Diclofensine, a triple reuptake inhibitor with antidepressant properties. The core of Diclofensine is a 4-aryl-tetrahydroisoquinoline skeleton, which can be constructed via a multi-step sequence involving this compound.

The synthetic strategy typically involves two key transformations:

  • N-Alkylation or N-Acylation: The synthesis commences with the reaction of this compound with a suitable electrophile derived from 3,4-dichlorobenzene. This is often a 3,4-dichlorophenacyl halide or a related species. This step forms the crucial C-N bond, linking the two aromatic moieties.

  • Cyclization via Bischler-Napieralski or Pictet-Spengler type reactions: The resulting intermediate undergoes an intramolecular cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃), is a common method for constructing such ring systems.[1][2][3] The electron-donating methoxy group on the benzylamine ring facilitates this electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound Hydrochloride (Illustrative)

Reaction Scheme:

Materials:

  • 3-Methoxybenzaldehyde (0.50 mmol)

  • N-Boc-N-methylamine (0.11 mL, 0.75 mmol)

  • Acetonitrile (1.0 mL)

  • Chlorodimethylsilane (0.17 mL, 1.5 mmol)

Procedure:

  • To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 3-methoxybenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

  • Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the resulting reaction mixture at room temperature.

  • Upon completion of the reaction (monitor by TLC), the product, this compound Hydrochloride, is isolated as a white solid.

Quantitative Data:

ProductYield
This compound Hydrochloride>99%

Characterization Data:

AnalysisData
¹H NMR (500 MHz, MeOD)δ 7.37 (t, J = 7.8 Hz, 1H), 7.13–7.09 (m, 1H), 7.06 (d, J = 7.5 Hz, 1H), 7.00 (ddd, J = 0.8, 2.5, 8.3 Hz, 1H), 4.17 (s, 2H), 3.83 (s, 3H), 2.72 (s, 3H)
¹³C{¹H} NMR (125 MHz, MeOD)δ 161.6, 133.8, 131.4, 122.8, 116.3, 116.2, 56.0, 53.6, 33.3
HRMS (ESI-TOF) m/z[M–Cl]⁺ calcd for C₉H₁₄NO 152.1070; found 152.1070
N-Alkylation and N-Acylation Reactions

As a secondary amine, this compound readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of various substituents on the nitrogen atom, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

General N-Alkylation Workflow:

The reaction typically involves the deprotonation of the amine with a suitable base, followed by the addition of an alkylating agent (e.g., an alkyl halide). The choice of base and solvent is crucial to control the reactivity and minimize side reactions.

General N-Acylation Workflow:

N-acylation is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

Potential Role in [3+2] Cycloaddition Reactions

While direct examples are scarce, the structural similarity of this compound to other N-benzylamines, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, suggests its potential as a precursor for azomethine ylides in [3+2] cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines, which are prevalent in many biologically active compounds.

The general principle involves the in situ generation of an azomethine ylide from the benzylamine derivative, which then reacts with a dipolarophile (e.g., an alkene or alkyne) to form the heterocyclic ring. The methoxy group on the aromatic ring of this compound could influence the reactivity and stereoselectivity of such cycloadditions.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction workflows.

Synthesis_of_Diclofensine_Core precursor 3-Methoxy-N- methylbenzylamine intermediate N-Alkylated Intermediate precursor->intermediate N-Alkylation electrophile 3,4-Dichlorophenacyl Halide Derivative electrophile->intermediate diclofensine_core Diclofensine Core (Tetrahydroisoquinoline) intermediate->diclofensine_core Bischler-Napieralski (or similar) Cyclization

Synthesis of the Diclofensine Core.

General_Alkylation_Acylation start This compound alkylated_product N-Alkylated Derivative start->alkylated_product Base acylated_product N-Acylated Derivative start->acylated_product Base alkylation_reagent Alkylating Agent (R-X) alkylation_reagent->alkylated_product acylation_reagent Acylating Agent (RCO-X) acylation_reagent->acylated_product Potential_Cycloaddition_Pathway precursor This compound (or derivative) ylide Azomethine Ylide (in situ generation) precursor->ylide Catalyst product Pyrrolidine Derivative ylide->product [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->product

References

The Genesis of Methoxy-Substituted Benzylamines: From Industrial Precursors to Potent Psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted benzylamines represent a broad class of chemical compounds with a rich and varied history, from their origins as unassuming intermediates in the chemical industry to their emergence as potent psychoactive substances. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of these molecules. We will delve into the historical context of the first synthetic routes to simple methoxybenzylamines, chronicle the development of the pharmacologically significant N-benzylphenethylamines (NBOMes), and provide detailed experimental protocols and quantitative data for key compounds. This document aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships and the scientific journey of this fascinating chemical class.

Early Discovery and Synthesis of Simple Methoxybenzylamines

The history of simple methoxy-substituted benzylamines, such as 4-methoxybenzylamine and 3-methoxybenzylamine, is intertwined with the development of synthetic organic chemistry in the late 19th and early 20th centuries. These compounds were not initially targets for their biological activity but rather emerged as derivatives of more fundamental industrial chemicals like anisole and anisaldehyde.

One of the earliest methods applicable to the synthesis of these amines is the Hofmann rearrangement , first described by August Wilhelm von Hofmann in 1881.[1][2][3] This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using a hypohalite and a base. For instance, 4-methoxybenzylamine could be synthesized from 4-methoxyphenylacetamide, which in turn can be prepared from 4-methoxyphenylacetic acid.

Another historically significant route involves the reduction of oximes or nitriles. The reduction of p-anisaldehyde oxime or p-methoxybenzonitrile (p-anisonitrile) would yield 4-methoxybenzylamine. Early reduction methods would have employed reagents like sodium in ethanol.

A prevalent industrial method for the synthesis of benzylamines is the reductive amination of the corresponding aldehyde. In the case of 4-methoxybenzylamine, this involves the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with ammonia in the presence of a reducing agent.

Physicochemical Properties of Methoxybenzylamine Isomers

The position of the methoxy group on the benzene ring significantly influences the physicochemical properties of the benzylamine. Below is a summary of key properties for the ortho-, meta-, and para-isomers.

Property2-Methoxybenzylamine3-Methoxybenzylamine4-Methoxybenzylamine
CAS Number 6850-57-35071-96-52393-23-9
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Boiling Point 227 °C/724 mmHg140 °C/37 mmHg236-237 °C
Density 1.051 g/mL at 25 °C1.072 g/mL at 25 °C1.05 g/mL at 25 °C
Refractive Index n20/D 1.548n20/D 1.547n20/D 1.546

The Emergence of N-(2-Methoxybenzyl)phenethylamines (NBOMes)

A significant chapter in the story of methoxy-substituted benzylamines began in the early 21st century with the synthesis of a new class of N-benzyl-substituted phenethylamines. These compounds, which feature a methoxybenzyl group attached to the nitrogen of a psychedelic phenethylamine (from the "2C" family), came to be known as the NBOMe series.

The first synthesis and preliminary pharmacological investigation of these compounds were reported by German chemist Ralf Heim in his 2003 PhD dissertation.[4][5][6] Heim discovered that the addition of an N-(2-methoxybenzyl) group to psychedelic phenethylamines dramatically increased their potency at the serotonin 5-HT₂A receptor.[5][6]

However, it was the subsequent work of American pharmacologist David E. Nichols and his research group that brought the NBOMe series to broader scientific attention.[7][8][9] Nichols' team conducted extensive structure-activity relationship (SAR) studies, further elucidating the remarkable potency of these compounds and developing radiolabeled versions for receptor mapping studies.[5][7] The NBOMe compounds, particularly 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, are among the most potent 5-HT₂A receptor agonists ever discovered.[10][11]

Pharmacology of the NBOMe Series

The NBOMe compounds are characterized by their high affinity and efficacy at the serotonin 5-HT₂A receptor, which is the primary target for classic psychedelic drugs.[12][13] Their potency is significantly greater than their corresponding 2C-X parent compounds.[14]

Below is a table summarizing the in vitro pharmacological data for several prominent NBOMe compounds at human serotonin receptors.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂C Ki (nM)5-HT₂C EC₅₀ (nM)5-HT₁A Ki (μM)
25I-NBOMe 0.044 - 0.6[11]0.76 - 240[11]1.03 - 4.6[11]2.38 - 88.9[11]>1[10]
25C-NBOMe 1.5 - 3.0[14]2.89[15]~8.7[14]->1[10]
25B-NBOMe ---->1[10]
25H-NBOMe 16.4[16]490[16]--6.0[16]

Note: Ki and EC₅₀ values can vary between different studies and assay conditions.

5-HT₂A Receptor Signaling Pathway

The psychedelic effects of NBOMe compounds are mediated through their agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₂A receptor initiates a downstream signaling cascade primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, 5-HT₂A receptor activation can also engage the β-arrestin pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe NBOMe Receptor 5-HT2A Receptor NBOMe->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates beta_arrestin β-Arrestin Pathway Receptor->beta_arrestin Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT₂A Receptor Gq Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of methoxy-substituted benzylamines.

Synthesis of 4-Methoxybenzylamine via Reductive Amination of 4-Methoxybenzaldehyde

This protocol is a representative modern method for the synthesis of 4-methoxybenzylamine.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask, add a solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzylamine.

  • The product can be further purified by distillation under reduced pressure.

Synthesis of N-(4-methoxybenzyl)undec-10-enamide

This protocol describes the synthesis of an amide derivative of 4-methoxybenzylamine.[17]

Materials:

  • Undec-10-enoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-Methoxybenzylamine

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a dried conical flask, dissolve undec-10-enoic acid (5 mmol), DCC (5.5 mmol), and 4-methoxybenzylamine (5 mmol) in dichloromethane (40 ml).[17]

  • Add a catalytic amount of DMAP to the solution.[17]

  • Stir the reaction mechanically at room temperature until the amide formation is complete (monitored by TLC).[17]

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The journey of methoxy-substituted benzylamines from simple chemical intermediates to some of the most potent known ligands for the 5-HT₂A receptor highlights the unpredictable and exciting nature of scientific discovery. The foundational work on the synthesis of simple benzylamines in the 19th century laid the groundwork for future chemists to build upon. The insightful structural modifications by Ralf Heim and the extensive pharmacological characterization by David E. Nichols and his team in the 21st century unveiled a new class of powerful pharmacological tools and, inadvertently, a new class of potent recreational drugs. This guide has provided a technical overview of this history, presenting key data and methodologies to aid researchers in their exploration of this fascinating and important area of medicinal chemistry and pharmacology. The continued study of these compounds will undoubtedly lead to a deeper understanding of the function of the serotonin system and may pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide on 3-Methoxy-N-methylbenzylamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-Methoxy-N-methylbenzylamine, a versatile scaffold with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, with a focus on their interactions with key central nervous system (CNS) targets. Experimental protocols and data are presented to facilitate further research and development in this area.

Core Compound: this compound

This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. Its chemical properties, including the presence of a methoxy group and a secondary amine, allow for extensive chemical modifications to explore and optimize interactions with biological targets.

Chemical Structure:

Structural Analogs and Derivatives: A Landscape of Biological Activity

The this compound scaffold has been derivatized to explore a range of biological activities, primarily targeting receptors and transporters within the central nervous system. Modifications have focused on substitutions on the phenyl ring, alterations of the N-methyl group, and incorporation of the benzylamine moiety into larger, more complex structures.

Analogs Targeting Serotonin and Dopamine Receptors

A significant area of investigation for 3-methoxybenzylamine derivatives has been their interaction with serotonin and dopamine receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders.

Research into N-benzyl derivatives of 5-methoxytryptamine has revealed potent agonism at the 5-HT2 receptor family. The inclusion of a methoxy group on the N-benzyl substituent, particularly at the 3-position, has been shown to influence functional potency.

Table 1: In Vivo Activity of N-(3-Methoxybenzyl)-5-methoxytryptamine Analog

Compound IDStructureIn Vivo AssayPotency (ED50)
5bN-(3-methoxybenzyl)-5-methoxytryptamineMouse Head-Twitch Response2.31 mg/kg

In vivo activity was assessed using the head-twitch response (HTR) assay in mice, a behavioral model indicative of 5-HT2A receptor activation.[1]

Derivatives of 3-methoxybenzamide linked to a piperazine moiety have demonstrated high affinity and selectivity for the dopamine D4 receptor. These compounds are of interest for their potential therapeutic applications in conditions where D4 receptor modulation is beneficial.

One notable derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has shown exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM.[2] This highlights the potential of the 3-methoxybenzoyl moiety in designing potent and selective D4 ligands.

Table 2: Binding Affinity of 3-Methoxybenzamide Derivatives at Dopamine D4 Receptors

CompoundStructureDopamine D4 Receptor Affinity (IC50, nM)
17N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057

Binding affinities were determined using radioligand binding assays with cloned human dopamine receptors.[2]

Analogs Targeting Monoamine Transporters

The benzylamine scaffold is a known pharmacophore for inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct SAR studies on a broad series of this compound analogs are limited, data from structurally related compounds, such as 3-chloro-4-methoxybenzenemethanamine derivatives, provide valuable insights. These studies suggest that substitutions on the phenyl ring significantly impact binding affinity and selectivity for the different monoamine transporters.[3]

Experimental Protocols

General Synthesis of N-Substituted Benzylamines

A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (aldehyde or ketone) and an amine, followed by reduction to the corresponding amine.

Workflow for Reductive Amination:

Start Starting Materials: 3-Methoxybenzaldehyde Methylamine Reaction Reaction Vessel: Solvent (e.g., Methanol) Reducing Agent (e.g., NaBH4) Start->Reaction Imine Imine Formation (Intermediate) Reaction->Imine Step 1 Reduction Reduction Imine->Reduction Step 2 Product This compound Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Protocol for Reductive Amination:

  • Reaction Setup: To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add an equimolar amount of methylamine (often as a solution in a solvent like THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Workflow for Monoamine Transporter Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Cell Membranes (Expressing Transporter) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Figure 2: Workflow for a competitive radioligand binding assay for monoamine transporters.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Nonspecific Binding: For each assay, include wells to determine total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, which in turn modulate downstream signaling pathways.

Dopamine D4 Receptor Signaling

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.

Ligand D4 Agonist (e.g., 3-Methoxybenzamide derivative) D4R Dopamine D4 Receptor Ligand->D4R G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effects (e.g., Modulation of ion channels, Gene expression) PKA->Downstream

Figure 3: Simplified signaling pathway of the Dopamine D4 receptor.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents, particularly for CNS disorders. The existing body of research demonstrates that strategic modifications of this core structure can lead to potent and selective ligands for various G protein-coupled receptors and monoamine transporters. The data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration of the therapeutic potential of this versatile chemical class. Future work should focus on expanding the library of analogs, conducting more comprehensive structure-activity relationship studies, and further elucidating the downstream signaling effects of these compounds to identify promising candidates for clinical development.

References

Methodological & Application

Application Note: Synthesis of 3-Methoxy-N-methylbenzylamine via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Methoxy-N-methylbenzylamine from 3-methoxybenzylamine using the Eschweiler-Clarke reaction. This method offers a reliable and high-yielding route for the N-methylation of primary amines, avoiding the formation of quaternary ammonium salts. The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The N-methylation of primary amines is a fundamental transformation in organic synthesis. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2][3] This reductive amination process is advantageous as it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2][4] The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide as the only byproduct.[4] This application note details a robust protocol for the synthesis of this compound, a key building block in medicinal chemistry.

Reaction Scheme

The overall reaction for the synthesis of this compound from 3-methoxybenzylamine is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Eschweiler-Clarke reaction procedures.[5]

Materials and Equipment:

  • 3-methoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzylamine.

  • Addition of Reagents: To the stirred amine, add formic acid followed by the dropwise addition of a 37% aqueous solution of formaldehyde. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M HCl to the mixture until it is acidic (pH 1-2).

    • Wash the acidic aqueous layer with dichloromethane (3 x 50 mL) to remove any non-basic impurities.

    • Basify the aqueous layer to pH 11-12 by the slow addition of sodium hydroxide.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantities and yields for the synthesis of this compound.

ParameterValue
Reactants
3-methoxybenzylamine10.0 g (72.9 mmol)
Reagents
Formic acid (98-100%)16.8 g (13.8 mL, 365 mmol, 5 eq)
Formaldehyde (37% aq.)17.7 g (16.4 mL, 218 mmol, 3 eq)
Reaction Conditions
Temperature90 °C
Reaction Time16 hours
Product
This compound
Theoretical Yield12.0 g
Expected Yield 85-95%
AppearanceColorless to pale yellow liquid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G A 1. Reaction Setup - Add 3-methoxybenzylamine to flask B 2. Reagent Addition - Add formic acid and formaldehyde A->B Stirring C 3. Reaction - Heat at 90°C for 16 hours B->C D 4. Work-up: Acidification - Cool and add 1 M HCl C->D E 5. Work-up: Extraction (Acidic) - Wash with DCM D->E F 6. Work-up: Basification - Add NaOH to pH 11-12 E->F G 7. Work-up: Extraction (Basic) - Extract with DCM F->G H 8. Drying and Concentration - Dry with Na₂SO₄ and evaporate solvent G->H I 9. Purification (Optional) - Column chromatography H->I J Final Product This compound H->J If pure I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with care.

  • Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic; therefore, reagents should be added slowly and with cooling if necessary.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and straightforward method for the synthesis of this compound from 3-methoxybenzylamine. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The high yield and simple work-up procedure make this a preferred method for the N-methylation of this and similar primary amines.

References

Application Notes and Protocols: Reductive Amination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-dimethyl-(3-methoxybenzyl)amine via the reductive amination of 3-methoxybenzaldehyde. Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines. This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and operational simplicity. Included are a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction

Reductive amination is a highly versatile and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

3-Methoxybenzaldehyde is a common building block in the synthesis of various pharmaceutical compounds. Its derivatization via reductive amination allows for the introduction of diverse amine functionalities, which are crucial for modulating the pharmacological properties of drug candidates. This application note presents a reliable and scalable protocol for the reductive amination of 3-methoxybenzaldehyde with dimethylamine.

Signaling Pathway and Reaction Mechanism

The reductive amination of 3-methoxybenzaldehyde with a secondary amine, such as dimethylamine, proceeds through the formation of an iminium intermediate, which is subsequently reduced by a hydride source.

reaction_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction 3-MBA 3-Methoxy-benzaldehyde Hemiaminal Hemiaminal Intermediate 3-MBA->Hemiaminal + DMA Dimethylamine DMA->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Water H2O Iminium_ref Iminium Ion Hydride [H-] (from NaBH(OAc)3) Product N,N-dimethyl- (3-methoxybenzyl)amine Hydride->Product Iminium_ref->Product

Caption: General mechanism of reductive amination.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the reductive amination of 3-methoxybenzaldehyde.

experimental_workflow start Start reagents Combine 3-methoxybenzaldehyde, dimethylamine hydrochloride, sodium acetate, and acetic acid in THF start->reagents cool Cool reaction mixture to 0 °C reagents->cool add_reductant Add Sodium Triacetoxyborohydride cool->add_reductant react Stir at room temperature for 1 hour add_reductant->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with dichloromethane quench->extract dry Dry organic layer over anhydrous Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for reductive amination.

Experimental Protocols

Materials and Reagents
  • 3-Methoxybenzaldehyde (m-Anisaldehyde)

  • Dimethylamine hydrochloride

  • Sodium acetate

  • Acetic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure
  • Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.00 g, 7.34 mmol) in anhydrous THF (30 mL) in a round-bottom flask, add dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol).

  • Cooling: Stir the resulting mixture at 0 °C for 5 minutes.

  • Addition of Reducing Agent: To the cooled solution, add sodium triacetoxyborohydride (3.42 g, 16.2 mmol) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by NH silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0:100 to 10:90) to afford the pure product.

Data Presentation

The following table summarizes the quantitative data for the reductive amination of 3-methoxybenzaldehyde under different conditions.

Product NameAmine SourceReducing AgentSolventYield (%)Reference
N,N-dimethyl-(3-methoxybenzyl)amineDimethylamine hydrochlorideSodium triacetoxyborohydrideTHF77
N,N-dimethyl-(3-methoxybenzyl)amineDimethylamine (40% aq. solution)H₂ / 5% Pd on activated carbonEthanol89.7

Discussion

The presented protocols demonstrate effective methods for the synthesis of a tertiary amine from 3-methoxybenzaldehyde. The use of sodium triacetoxyborohydride provides a mild and selective method, avoiding the reduction of the starting aldehyde and offering a high yield of 77%. This reagent is particularly advantageous for substrates with sensitive functional groups.

Alternatively, catalytic hydrogenation using palladium on activated carbon offers an even higher yield of 89.7%. This method, however, requires specialized hydrogenation equipment and the handling of flammable hydrogen gas. The choice of method will therefore depend on the available laboratory infrastructure and the specific requirements of the synthesis.

For the synthesis of secondary amines from primary amine sources, similar protocols can be applied, though care must be taken to avoid dialkylation, which can be a competing side reaction. Adjusting the stoichiometry of the reactants and a stepwise procedure involving pre-formation of the imine before the addition of a reducing agent like sodium borohydride can mitigate this issue.

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of 3-methoxybenzaldehyde, a key transformation for the synthesis of pharmacologically relevant compounds. The provided data and workflows offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its production on a large scale requires robust, efficient, and safe synthetic protocols. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on two primary industrial-scale methods: catalytic hydrogenation and reductive amination using sodium borohydride.

Synthetic Strategies Overview

The most common and industrially viable method for the large-scale synthesis of this compound is the reductive amination of 3-methoxybenzaldehyde with methylamine. This can be achieved through two primary reductive pathways:

  • Catalytic Hydrogenation: This method involves the reaction of the intermediate imine, formed in situ from 3-methoxybenzaldehyde and methylamine, with hydrogen gas in the presence of a metal catalyst. It is a clean and efficient method, well-suited for industrial production.

  • Sodium Borohydride Reduction: This approach uses a chemical reducing agent, sodium borohydride, to reduce the imine. While it does not require specialized high-pressure equipment, it necessitates careful control of reaction conditions due to the reactivity of sodium borohydride and associated safety considerations.

A potential side reaction in both methods is the formation of the tertiary amine, N,N-bis(3-methoxybenzyl)methylamine, through the reaction of the product with another molecule of 3-methoxybenzaldehyde. Control of stoichiometry and reaction conditions is crucial to minimize this impurity.

Data Presentation

The following table summarizes key quantitative data for the two primary synthetic routes, based on analogous reactions and typical industrial practices.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Starting Materials 3-Methoxybenzaldehyde, Methylamine, Hydrogen gas3-Methoxybenzaldehyde, Methylamine, Sodium Borohydride
Catalyst/Reagent 5% Palladium on Carbon (Pd/C)Sodium Borohydride (NaBH₄)
Solvent MethanolMethanol
Temperature 25-50°C0-25°C
Pressure 1-10 atm (Atmospheric to moderate pressure)Atmospheric
Reaction Time 4-8 hours2-4 hours
Typical Yield 85-95%75-85%
Purity (Post-Workup) >95%>90%
Key Safety Concerns Handling of flammable hydrogen gas, pyrophoric catalystHydrogen gas evolution, potential for runaway reaction
Experimental Protocols

Protocol 1: Large-Scale Synthesis via Catalytic Hydrogenation

This protocol describes a robust and scalable method for the synthesis of this compound using catalytic hydrogenation.

Materials and Equipment:

  • 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and inlet/outlet for gases and liquids.

  • Hydrogenator or autoclave rated for the desired operating pressure.

  • Filtration system (e.g., Nutsche filter) for catalyst removal.

  • Distillation apparatus for purification.

  • 3-Methoxybenzaldehyde (reagent grade)

  • Methylamine (40% solution in methanol)

  • 5% Palladium on Carbon (50% wet)

  • Methanol (anhydrous)

  • Nitrogen gas (for inerting)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging of Reagents:

    • Charge the reactor with 3-methoxybenzaldehyde (e.g., 10.0 kg, 73.4 mol).

    • Add methanol (40 L) to dissolve the aldehyde.

    • Slowly add a 40% solution of methylamine in methanol (e.g., 6.4 kg, 82.4 mol, 1.12 eq) to the reactor while maintaining the temperature below 25°C.

    • Stir the mixture for 1 hour at room temperature to allow for imine formation.

  • Catalyst Addition:

    • In a separate container, prepare a slurry of 5% Pd/C (50% wet) (e.g., 0.5 kg) in methanol (2 L).

    • Carefully add the catalyst slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to 5 atm.

    • Begin stirring and maintain the temperature between 25-30°C. The reaction is exothermic, and cooling may be required.

    • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the filter cake with methanol (10 L).

    • Combine the filtrate and washes and transfer to a distillation apparatus.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • Add water (20 L) and 32% hydrochloric acid to adjust the pH to ~2.

    • Extract the aqueous layer with toluene (2 x 10 L) to remove any unreacted aldehyde and non-basic impurities.

    • Adjust the pH of the aqueous layer to >12 with a 50% sodium hydroxide solution, keeping the temperature below 25°C.

    • Extract the product with toluene (3 x 15 L).

    • Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the toluene solution under reduced pressure.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 130-133°C at 28 mm Hg.[1]

  • Analysis:

    • The final product should be a clear, colorless to pale yellow liquid.

    • Confirm the identity and purity by GC, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Large-Scale Synthesis via Sodium Borohydride Reduction

This protocol provides an alternative synthesis route using sodium borohydride, which is suitable for facilities not equipped for high-pressure hydrogenation.

Materials and Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Ventilation system to handle hydrogen gas evolution.

  • Distillation apparatus for purification.

  • 3-Methoxybenzaldehyde (reagent grade)

  • Methylamine (40% solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric acid (32%)

  • Sodium hydroxide (50% solution)

  • Toluene

Procedure:

  • Reactor Setup:

    • Set up the reactor in a well-ventilated fume hood or area.

    • Purge the reactor with nitrogen.

  • Imine Formation:

    • Charge the reactor with 3-methoxybenzaldehyde (e.g., 10.0 kg, 73.4 mol) and methanol (40 L).

    • Cool the solution to 0-5°C.

    • Slowly add a 40% solution of methylamine in methanol (e.g., 6.4 kg, 82.4 mol, 1.12 eq) via an addition funnel, maintaining the temperature below 10°C.

    • Stir the mixture at 0-5°C for 1 hour.

  • Reduction:

    • In a separate vessel, dissolve sodium borohydride (e.g., 1.66 kg, 43.9 mol, 0.6 eq) in methanol (10 L). Note: Handle NaBH₄ with care, as it is moisture-sensitive and reacts with methanol to produce hydrogen gas.

    • Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 20°C. Significant gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (20 L).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water (20 L) and toluene (20 L).

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with toluene (2 x 10 L).

    • Combine the organic layers and wash with water (10 L) and then brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure to remove the toluene.

    • Purify the crude product by vacuum distillation, collecting the fraction at 130-133°C / 28 mm Hg.[1]

  • Analysis:

    • Characterize the final product by GC, ¹H NMR, and ¹³C NMR to confirm identity and purity.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reduction Reductive Amination 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Catalytic Hydrogenation Catalytic Hydrogenation Imine Formation->Catalytic Hydrogenation H2, Pd/C NaBH4 Reduction NaBH4 Reduction Imine Formation->NaBH4 Reduction NaBH4 Work-up Work-up Catalytic Hydrogenation->Work-up NaBH4 Reduction->Work-up Purification (Vacuum Distillation) Purification (Vacuum Distillation) Work-up->Purification (Vacuum Distillation) Final Product This compound Purification (Vacuum Distillation)->Final Product Signaling_Pathway start 3-Methoxybenzaldehyde + Methylamine imine Schiff Base (Imine) Intermediate start->imine Condensation (-H2O) product This compound imine->product Reduction (H2/Pd-C or NaBH4) side_product N,N-bis(3-methoxybenzyl)methylamine (Side Product) product->side_product + 3-Methoxybenzaldehyde + Reduction

References

Application Notes and Protocols: The Role of 3-Methoxy-N-methylbenzylamine in the Synthesis of Diclofensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of diclofensine, a potent monoamine reuptake inhibitor, with a specific focus on the pivotal role of the intermediate, 3-Methoxy-N-methylbenzylamine. The following sections include detailed experimental protocols, quantitative data, and visualizations to support research and development in the field of medicinal chemistry and drug discovery.

Introduction

Diclofensine is a tetrahydroisoquinoline derivative that acts as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1][2][3] This multimodal mechanism of action has made it a subject of interest for the development of novel antidepressants. A key step in the chemical synthesis of diclofensine involves the use of this compound as a crucial building block.[1][4] This document outlines a representative synthetic route to diclofensine, providing detailed experimental procedures and expected outcomes.

Synthesis of Diclofensine

The synthesis of diclofensine is a multi-step process that begins with the formation of the key intermediate, this compound, followed by a series of reactions to construct the final tetrahydroisoquinoline scaffold.

Experimental Protocols

Step 1: Synthesis of N-(3-methoxybenzyl)methanimine

  • Materials: m-Anisaldehyde, Methylamine (40% in water), Toluene

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine m-anisaldehyde (1.0 eq) and toluene.

    • Add an aqueous solution of methylamine (1.2 eq).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude N-(3-methoxybenzyl)methanimine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: N-(3-methoxybenzyl)methanimine, Sodium borohydride, Methanol

  • Procedure:

    • Dissolve the crude N-(3-methoxybenzyl)methanimine (1.0 eq) from the previous step in methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can be purified by vacuum distillation.

Step 3: Synthesis of 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one

  • Materials: this compound, 3,4-Dichlorophenacyl bromide, Triethylamine, Acetonitrile

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in acetonitrile.

    • Add a solution of 3,4-dichlorophenacyl bromide (1.0 eq) in acetonitrile dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the mixture to remove the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography on silica gel.

Step 4: Synthesis of 1-(3,4-dichlorophenyl)-2-((3-methoxybenzyl)(methyl)amino)ethan-1-ol

  • Materials: 2-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one, Sodium borohydride, Methanol

  • Procedure:

    • Dissolve the product from Step 3 (1.0 eq) in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol intermediate.

Step 5: Synthesis of Diclofensine (Intramolecular Cyclization)

  • Materials: 1-(3,4-dichlorophenyl)-2-((3-methoxybenzyl)(methyl)amino)ethan-1-ol, Concentrated Sulfuric Acid

  • Procedure:

    • Carefully add the alcohol intermediate (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 10.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diclofensine.

    • The product can be further purified by recrystallization or column chromatography.

Data Presentation

StepCompound NameMolecular Weight ( g/mol )Starting Amount (mmol)Theoretical Yield (g)
1N-(3-methoxybenzyl)methanimine149.1910014.92
2This compound151.2110015.12
32-((3-methoxybenzyl)(methyl)amino)-1-(3,4-dichlorophenyl)ethan-1-one354.258028.34
41-(3,4-dichlorophenyl)-2-((3-methoxybenzyl)(methyl)amino)ethan-1-ol356.277024.94
5Diclofensine322.236019.33

Note: The starting amounts for subsequent steps are hypothetical and assume a certain yield from the previous step for illustrative purposes.

Visualizations

Experimental Workflow

Diclofensine_Synthesis cluster_start Starting Materials cluster_intermediate1 Step 1: Imine Formation cluster_intermediate2 Step 2: Reduction cluster_intermediate3 Step 3: Alkylation cluster_intermediate4 Step 4: Reduction cluster_final Step 5: Cyclization m-Anisaldehyde m-Anisaldehyde N-(3-methoxybenzyl)methanimine N-(3-methoxybenzyl)methanimine m-Anisaldehyde->N-(3-methoxybenzyl)methanimine Methylamine Methylamine Methylamine->N-(3-methoxybenzyl)methanimine This compound This compound N-(3-methoxybenzyl)methanimine->this compound NaBH4 Alkylated Intermediate 2-((3-methoxybenzyl)(methyl)amino)- 1-(3,4-dichlorophenyl)ethan-1-one This compound->Alkylated Intermediate + 3,4-Dichlorophenacyl bromide Alcohol Intermediate 1-(3,4-dichlorophenyl)-2-((3-methoxybenzyl) (methyl)amino)ethan-1-ol Alkylated Intermediate->Alcohol Intermediate NaBH4 Diclofensine Diclofensine Alcohol Intermediate->Diclofensine H2SO4

Caption: Synthetic pathway of Diclofensine.

Mechanism of Action: Monoamine Reuptake Inhibition

Diclofensine_MoA cluster_synapse Synaptic Cleft Diclofensine Diclofensine SERT SERT Diclofensine->SERT Inhibits NET NET Diclofensine->NET Inhibits DAT DAT Diclofensine->DAT Inhibits Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Reuptake NET->Presynaptic_Neuron Reuptake DAT->Presynaptic_Neuron Reuptake Serotonin 5-HT Serotonin->SERT Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Signal Norepinephrine NE Norepinephrine->NET Norepinephrine->Postsynaptic_Neuron Signal Dopamine DA Dopamine->DAT Dopamine->Postsynaptic_Neuron Signal

References

Application Notes and Protocols for the N-methylation of 3-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-methylation of 3-methoxybenzylamine to synthesize N-methyl-3-methoxybenzylamine. The protocols outlined below are based on established chemical methodologies, including the classical Eschweiler-Clarke reaction and a greener approach using dimethyl carbonate. These methods are widely applicable in organic synthesis and are particularly relevant for the preparation of intermediates in drug discovery and development.

Introduction

N-methylated amines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The introduction of a methyl group to a primary or secondary amine can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. 3-methoxybenzylamine is a common starting material, and its N-methylation to N-methyl-3-methoxybenzylamine is a key step in the synthesis of various target molecules. This application note details two reliable methods for this transformation.

Experimental Protocols

Two primary methods for the N-methylation of 3-methoxybenzylamine are presented: the Eschweiler-Clarke reaction and methylation with dimethyl carbonate.

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] This reductive amination procedure is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1]

Reaction Scheme:

Materials:

  • 3-Methoxybenzylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) for basification

  • Dichloromethane (CH2Cl2) or Ether for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzylamine.

  • Add an excess of aqueous formaldehyde solution (approximately 2.2 equivalents).

  • Slowly add an excess of formic acid (approximately 2.2 equivalents) to the mixture. The reaction is often exothermic, and the addition may need to be controlled to maintain a gentle reflux.

  • After the initial reaction subsides, heat the mixture to reflux (typically around 100°C) and maintain for several hours until the evolution of carbon dioxide ceases.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and make it alkaline by the cautious addition of a sodium hydroxide solution or potassium carbonate until the pH is greater than 9.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-methyl-3-methoxybenzylamine.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Protocol 2: N-methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green methylating agent as it is less toxic than traditional reagents like methyl iodide or dimethyl sulfate.[4] This method often requires a catalyst and elevated temperatures.

Reaction Scheme:

Materials:

  • 3-Methoxybenzylamine

  • Dimethyl carbonate (DMC)

  • A suitable base (e.g., potassium carbonate, K2CO3) or catalyst (e.g., zeolites)[5]

  • Autoclave or a sealed reaction vessel suitable for high temperatures

  • Solvent (DMC can also act as the solvent)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • In a high-pressure autoclave, combine 3-methoxybenzylamine, a molar excess of dimethyl carbonate, and a catalytic amount of a base like potassium carbonate.[4]

  • Seal the autoclave and heat the reaction mixture to a temperature typically ranging from 120°C to 180°C for several hours.[5] The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or LC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture and concentrate it under reduced pressure to remove the excess DMC and methanol formed.

  • The residue can then be worked up by partitioning between water and an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated as described in the Eschweiler-Clarke protocol.

Purification: Purification of the product is typically achieved by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key reactants and expected products for the N-methylation of 3-methoxybenzylamine. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.

Starting MaterialProductMolar Mass ( g/mol )ReagentsTypical Method
3-MethoxybenzylamineN-Methyl-3-methoxybenzylamine137.18151.21Formaldehyde, Formic Acid
3-MethoxybenzylamineN-Methyl-3-methoxybenzylamine137.18151.21Dimethyl Carbonate, Base

Spectroscopic Data (Reference)

  • 3-Methoxybenzylamine (Starting Material):

    • ¹H NMR (CDCl₃): δ 7.21 (t, 1H), 6.85-6.84 (m, 2H), 6.75 (d, 1H), 3.78 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂), 1.51 (s, 2H, NH₂)[6]

  • N-methylbenzylamine (Similar Product):

    • IR Spectrum: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, around 3000-2800 cm⁻¹), and C=C stretching (aromatic, around 1600-1450 cm⁻¹).[2]

  • N-(4-Methoxybenzyl)-N-pentylaniline (Similar Product):

    • ¹H NMR (300 MHz, CDCl₃): δ = 7.28-7.20 (m, 4H), 6.94-6.90 (m, 2H), 6.77-6.71 (m, 3H), 4.55 (s, 2H), 3.85 (s, 3H), 1.78-1.68 (m, 2H), 1.47-1.36 (m, 4H), 0.99 (t, 3H, J = 6.6 Hz).

    • ¹³C{¹H} NMR (75 MHz, CDCl₃): δ = 158.6, 148.8, 131.1, 129.3, 127.8, 116.0, 114.1, 112.3, 55.4, 54.0, 51.3, 29.5, 26.9, 22.7, 14.3.

    • MS (EI): m/z: 283 (20, M+), 226 (10), 121 (100), 77 (15).[7]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of N-methyl-3-methoxybenzylamine.

experimental_workflow start Start: 3-Methoxybenzylamine reaction Reaction: - Reflux - Monitor by TLC start->reaction reagents Reagents: - Formaldehyde - Formic Acid (Eschweiler-Clarke) reagents->reaction workup Work-up: - Basification (NaOH) - Extraction (CH2Cl2) - Drying (Na2SO4) reaction->workup crude Crude Product: N-Methyl-3- methoxybenzylamine workup->crude purification Purification: - Vacuum Distillation or - Column Chromatography crude->purification product Pure Product: N-Methyl-3- methoxybenzylamine purification->product analysis Analysis: - NMR - IR - MS product->analysis

Caption: General workflow for the synthesis of N-methyl-3-methoxybenzylamine.

purification_workflow crude_product Crude N-Methyl-3-methoxybenzylamine dissolve Dissolve in minimal non-polar solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/ Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure N-Methyl-3- methoxybenzylamine evaporate->pure_product

Caption: Column chromatography purification workflow.

References

Application Notes and Protocols for the Synthesis of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a secondary amine and a methoxy-substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides detailed reaction mechanisms and experimental protocols for the synthesis of this compound.

Reaction Mechanisms

The formation of this compound can be efficiently achieved through two primary synthetic routes: Reductive Amination and the Eschweiler-Clarke reaction.

1. Reductive Amination of 3-Methoxybenzaldehyde with Methylamine

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] This method is widely used in medicinal chemistry due to its versatility.[1]

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine (iminium ion).

  • Reduction: A reducing agent present in the reaction mixture, such as sodium borohydride, reduces the iminium ion to the final secondary amine product, this compound.

2. Eschweiler-Clarke Reaction of 3-Methoxybenzylamine

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[2] This reductive amination process is known for preventing the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[2] For the synthesis of a secondary amine from a primary amine, a single methylation occurs.

The mechanism involves the following steps:

  • Imine Formation: The primary amine, 3-methoxybenzylamine, reacts with formaldehyde to form an iminium ion.[3]

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine.[2][3] The reaction is driven forward by the loss of carbon dioxide.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via the two aforementioned methods.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis from 3-methoxybenzaldehyde and methylamine.

Materials:

  • 3-Methoxybenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a solution in a suitable solvent)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde in methanol.

  • Add the methylamine solution to the flask and stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (monitor reaction progress by TLC or LC-MS).

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 3-methoxybenzylamine.

Materials:

  • 3-Methoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methoxybenzylamine.

  • Add formaldehyde solution followed by the slow addition of formic acid while stirring.

  • Heat the reaction mixture at reflux (typically around 80-100°C) for several hours until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Wash the acidic aqueous layer with an organic solvent (e.g., ether or dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous layer to a pH greater than 10 with 1 M NaOH.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the product by distillation under reduced pressure or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterReductive AminationEschweiler-Clarke ReactionReference
Starting Material 3-Methoxybenzaldehyde3-Methoxybenzylamine
Reagents Methylamine, NaBH₄Formaldehyde, Formic Acid[1][2]
Typical Yield 70-90%80-95%[4]
Purity (after purification) >97%>97%
Boiling Point 130-133°C at 28 mmHg130-133°C at 28 mmHg
Appearance Colorless to pale yellow oilColorless to pale yellow oil

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Hemiaminal Hemiaminal 3-Methoxybenzaldehyde->Hemiaminal + Methylamine Methylamine Methylamine Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product This compound Iminium_Ion->Product + [H⁻] Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH₄)

Caption: Reaction mechanism for Reductive Amination.

Eschweiler_Clarke cluster_1 Step 1: Imine Formation cluster_2 Step 2: Hydride Transfer 3-Methoxybenzylamine 3-Methoxybenzylamine Iminium_Ion Iminium Ion 3-Methoxybenzylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product This compound Iminium_Ion->Product + HCOOH Iminium_Ion->Product Formic_Acid Formic Acid CO2 CO₂ Product->CO2 - H⁺

Caption: Reaction mechanism for Eschweiler-Clarke Reaction.

Experimental_Workflow Start Start: Reagents in Flask Reaction Reaction under Controlled Conditions Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Characterization of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Methoxy-N-methylbenzylamine. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for identity confirmation, purity assessment, and quantitative analysis.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical synthesis and research.[1] Accurate and robust analytical methods are crucial for ensuring its quality, purity, and identity. This document outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds. The following protocol is a starting point for method development for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Adapted from similar compounds):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Elution Mode Gradient
Gradient Program 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation: HPLC

AnalyteExpected Retention Time (min)Purity (%)
This compoundTo be determined experimentally> 97%

Note: The retention time is an estimate and should be confirmed experimentally.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system is required.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or methanol.

  • GC-MS Conditions (Adapted from similar compounds):

ParameterRecommended Condition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Mass Range 50-500 amu

Data Presentation: GC-MS

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundTo be determined experimentally151 (M+), 121, 91, 77

Note: Fragmentation patterns are predicted based on the structure and data from analogous compounds.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Data Presentation: Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
¹H NMR Aromatic protons: 6.7-7.3Benzyl CH₂: ~3.7Methoxy CH₃: ~3.8N-Methyl CH₃: ~2.4
¹³C NMR Aromatic carbons: 110-160Benzyl CH₂: ~58Methoxy CH₃: ~55N-Methyl CH₃: ~36

Note: These are predicted chemical shifts. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (neat) or as a KBr pellet.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Expected IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2800-3000
C=C (aromatic)1450-1600
C-N stretch1020-1250
C-O (ether)1000-1300

Note: These are general ranges for the expected functional groups.

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr Acquire 1H and 13C NMR Spectra prep_nmr->acq_nmr prep_ir Prepare as Thin Film or KBr Pellet acq_ir Acquire IR Spectrum prep_ir->acq_ir interpret_nmr Assign NMR Signals acq_nmr->interpret_nmr interpret_ir Identify Functional Groups acq_ir->interpret_ir confirm_structure Confirm Molecular Structure interpret_nmr->confirm_structure interpret_ir->confirm_structure

Caption: General workflow for spectroscopic analysis.

References

Application Notes and Protocols for the NMR Spectral Analysis of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Methoxy-N-methylbenzylamine. This document includes predicted spectral data based on analogous compounds, comprehensive experimental protocols for acquiring high-quality NMR spectra, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction

This compound is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on the analysis of structurally related compounds such as 3-methoxybenzylamine and N-methylbenzylamine.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (H2, H4, H5, H6)6.7 - 7.3Multiplet4H-
-OCH₃~3.8Singlet3H-
-CH₂-~3.7Singlet2H-
N-CH₃~2.4Singlet3H-
N-HVariableBroad Singlet1H-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AtomChemical Shift (δ, ppm)
C-Ar (Quaternary, C1)~140
C-O (C3)~160
C-Ar (CH, C2, C4, C5, C6)112 - 130
-OCH₃~55
-CH₂-~56
N-CH₃~36

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

¹H NMR Spectroscopy Protocol
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the signals and pick the peaks.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: Use the same sample and ensure the instrument is properly locked and shimmed.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 120 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Pick the peaks.

Visualizations

Molecular Structure of this compound

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 OCH3 OCH₃ C3->OCH3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 NH NH CH2->NH CH3_N CH₃ NH->CH3_N

Caption: Molecular structure of this compound.

General NMR Experimental Workflow

experimental_workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl₃) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire ¹H Spectrum C->D F Acquire ¹³C Spectrum C->F E Process ¹H Data (FT, Phasing, Referencing) D->E H Spectral Analysis and Interpretation E->H G Process ¹³C Data (FT, Phasing, Referencing) F->G G->H

Caption: General workflow for NMR spectral acquisition and analysis.

Application Note: FT-IR Spectroscopy for the Characterization of N-methylated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated benzylamines are a class of compounds with significant importance in medicinal chemistry and drug development, often serving as key structural motifs in various pharmacologically active molecules. The degree of N-methylation—primary, secondary, or tertiary—profoundly influences the compound's physicochemical properties, such as basicity, lipophilicity, and receptor binding affinity. Consequently, a rapid and reliable method for characterizing the methylation state is crucial for synthesis monitoring, quality control, and structure-activity relationship (SAR) studies. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and efficient analytical technique for this purpose. This application note details the principles, experimental protocols, and data interpretation for the FT-IR analysis of N-methylated benzylamines.

Principles

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), providing a molecular "fingerprint." For N-methylated benzylamines, the key diagnostic regions in the FT-IR spectrum are associated with the N-H and C-N bonds of the amine group, as well as the C-H bonds of the methyl groups.

The progressive N-methylation of benzylamine (a primary amine) to N-methylbenzylamine (a secondary amine) and subsequently to N,N-dimethylbenzylamine (a tertiary amine) leads to distinct and predictable changes in the FT-IR spectrum:

  • N-H Stretching Vibrations (3300-3500 cm⁻¹): This is the most informative region for determining the degree of N-methylation.

    • Primary Amines (e.g., Benzylamine): Exhibit two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

    • Secondary Amines (e.g., N-methylbenzylamine): Show a single, weaker N-H stretching band.

    • Tertiary Amines (e.g., N,N-dimethylbenzylamine): Lack N-H bonds and therefore show no absorption in this region.

  • N-H Bending and Wagging Vibrations: Primary and secondary amines also display characteristic N-H bending (scissoring) vibrations around 1580-1650 cm⁻¹ and broad N-H wagging bands between 665-910 cm⁻¹. These bands are absent in the spectra of tertiary amines.

  • C-N Stretching Vibrations (1020-1335 cm⁻¹): The stretching vibrations of the carbon-nitrogen bond are also indicative of the amine structure. For aromatic amines like benzylamines, these bands are typically found in the 1250-1335 cm⁻¹ range. The position and intensity of these peaks can shift subtly with changes in methylation.

  • C-H Bending Vibrations of Methyl Groups: The presence of methyl groups in N-methylbenzylamine and N,N-dimethylbenzylamine gives rise to characteristic C-H bending vibrations, which can further support the identification of these compounds.

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for benzylamine and its N-methylated derivatives.

Vibrational Mode Benzylamine (Primary) N-methylbenzylamine (Secondary) N,N-dimethylbenzylamine (Tertiary)
N-H Stretch (asymmetric) ~3372 cm⁻¹[1]--
N-H Stretch (symmetric) ~3303 cm⁻¹[1]~3364 cm⁻¹[2]-
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch ~2840-2920 cm⁻¹[3]~2800-3000 cm⁻¹[2]~2800-3000 cm⁻¹
N-H Bend (Scissoring) ~1580-1650 cm⁻¹[4]Weak or absentAbsent
Aromatic C=C Stretch ~1490-1600 cm⁻¹~1492 cm⁻¹[2]~1500-1600 cm⁻¹
C-H Bend (CH₂/CH₃) ~1450 cm⁻¹~1451 cm⁻¹ (N-H bend)[2]~1450 cm⁻¹
C-N Stretch ~1020-1180 cm⁻¹[3]~1368 cm⁻¹ (C-N deformation)[2]~1250-1335 cm⁻¹
N-H Wag ~665-910 cm⁻¹ (broad)[4]~665-910 cm⁻¹ (broad)[4]Absent

Experimental Protocols

Protocol 1: Qualitative Analysis of N-methylated Benzylamines using ATR-FT-IR

This protocol is suitable for rapid identification and characterization of pure or nearly pure liquid samples of benzylamine and its N-methylated derivatives.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of benzylamine, N-methylbenzylamine, or N,N-dimethylbenzylamine

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Instrument Setup:

    • Ensure the FT-IR spectrometer and ATR accessory are properly installed and aligned.

    • Set the data collection parameters. Typical parameters include:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (signal-to-noise ratio can be improved with more scans)

  • Background Collection:

    • Clean the ATR crystal surface with a lint-free wipe dampened with the cleaning solvent and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key diagnostic peaks as outlined in the data table above to determine the degree of N-methylation.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the cleaning solvent and lint-free wipes to remove any sample residue.

Protocol 2: Quantitative Analysis of the Degree of N-methylation in a Mixture

This protocol describes a method for determining the relative concentrations of primary, secondary, and tertiary benzylamines in a liquid mixture using a calibration curve.

Materials:

  • FT-IR spectrometer with a liquid transmission cell (e.g., with KBr or NaCl windows) or an ATR accessory.

  • Standards of known concentrations of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Note: Ensure the solvent does not have strong absorbance in the analytical regions of interest.

  • The unknown mixture to be analyzed.

  • Volumetric flasks and pipettes for preparing standards.

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions containing varying known concentrations of the primary, secondary, and tertiary benzylamines in the chosen solvent. The concentration range should bracket the expected concentrations in the unknown sample.

  • Selection of Analytical Bands:

    • Acquire the FT-IR spectra of the pure components.

    • Select analytical frequency bands that are unique to each component and where Beer's Law (absorbance is proportional to concentration) is obeyed. For example:

      • A specific N-H stretching or bending band for the primary and secondary amines.

      • A characteristic C-N stretching or a ring mode for the tertiary amine that is well-resolved from the others.

  • Acquisition of Spectra:

    • Following the procedure in Protocol 1 (for ATR) or using a liquid transmission cell, acquire the FT-IR spectra for each calibration standard and the unknown mixture.

  • Creation of Calibration Curves:

    • For each component, measure the absorbance of the selected analytical band.

    • Plot a graph of absorbance versus concentration for each series of standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.

  • Analysis of the Unknown Sample:

    • Measure the absorbance of the analytical bands in the spectrum of the unknown mixture.

    • Use the calibration curve equations to calculate the concentration of each N-methylated benzylamine derivative in the unknown sample.

    • Note: For complex mixtures with significant peak overlap, multivariate analysis techniques such as Partial Least Squares (PLS) regression may be necessary.

Visualizations

experimental_workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Interpretation instrument_setup Instrument Setup (Range, Resolution, Scans) background_collection Background Collection (Clean ATR Crystal) instrument_setup->background_collection 1 sample_application Sample Application (Drop of liquid on ATR) background_collection->sample_application 2 data_acquisition Data Acquisition (Collect Spectrum) sample_application->data_acquisition 3 data_processing Data Processing (Background Subtraction) data_acquisition->data_processing 4 peak_analysis Peak Analysis & Interpretation data_processing->peak_analysis 5

Caption: Experimental workflow for qualitative FT-IR analysis.

logical_relationship N-Methylation vs. FT-IR Spectrum cluster_methylation Degree of N-Methylation cluster_spectrum Characteristic FT-IR Peaks primary Primary Amine (Benzylamine) secondary Secondary Amine (N-methylbenzylamine) two_nh Two N-H Stretches (~3300-3400 cm⁻¹) primary->two_nh Exhibits tertiary Tertiary Amine (N,N-dimethylbenzylamine) one_nh One N-H Stretch (~3360 cm⁻¹) secondary->one_nh Exhibits no_nh No N-H Stretch tertiary->no_nh Exhibits

Caption: Relationship between N-methylation and N-H stretching peaks.

References

Application of 3-Methoxy-N-methylbenzylamine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a versatile chemical intermediate that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structural features, comprising a methoxy-substituted benzene ring and a secondary amine, allow for the facile generation of derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the development of novel anticonvulsant and antimicrobial agents.

Anticonvulsant Activity of N-(3-Methoxybenzyl) Amide Derivatives

Derivatives of 3-methoxybenzylamine, particularly N-(3-methoxybenzyl) amides of fatty acids, have shown promise as anticonvulsant agents. These compounds are structurally related to endocannabinoids and are hypothesized to exert their effects through modulation of the endocannabinoid system, specifically by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.

Quantitative Data

The anticonvulsant effects of N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) have been evaluated in vivo. The data from a study on pilocarpine-induced status epilepticus in rats is summarized below.

CompoundDose (mg/kg)OutcomeSurvival Rate (48h)
Vehicle-67% mortality33%
Diazepam (control)-17% mortality83%
Carbamazepine (control)-17% mortality83%
N-(3-methoxybenzyl)oleamide (3-MBO) >20Similar survival to carbamazepine~83%
N-(3-methoxybenzyl)linoleamide (3-MBL) 10Significantly reduced mortality>83%
N-(3-methoxybenzyl)linoleamide (3-MBL) 15 and 20Abolished mortality100%
Experimental Protocol: Synthesis of N-(3-Methoxybenzyl)oleamide

This protocol describes a general method for the synthesis of N-(3-methoxybenzyl)oleamide, a representative anticonvulsant agent.

Materials:

  • Oleoyl chloride

  • This compound

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oleoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(3-methoxybenzyl)oleamide.

Signaling Pathway: Proposed Mechanism of Anticonvulsant Action

The anticonvulsant activity of N-(3-methoxybenzyl) amides is thought to be mediated through the inhibition of the FAAH enzyme, which is responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which then enhances the activation of cannabinoid receptors (CB1 and CB2), ultimately leading to a reduction in neuronal excitability.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_pre Anandamide FAAH FAAH Anandamide_pre->FAAH Degradation CB1R_pre CB1 Receptor Anandamide_pre->CB1R_pre Activation N_3_methoxybenzyl_amide N-(3-methoxybenzyl) amide Derivative N_3_methoxybenzyl_amide->FAAH Inhibition GABA_A_R GABA-A Receptor CB1R_pre->GABA_A_R Modulation of GABAergic signaling Cl_ion Cl- GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Reduced Excitability) Cl_ion->Hyperpolarization

Proposed mechanism of anticonvulsant action.

Antimicrobial Activity of N-(3-Methoxybenzyl) Amide Derivatives

N-acylation of 3-methoxybenzylamine with various fatty acid chlorides can lead to compounds with potential antimicrobial properties. The lipophilic fatty acid chain combined with the substituted benzylamine moiety can facilitate interaction with and disruption of microbial cell membranes.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-(4-methoxybenzyl)alkenamide derivatives against various microbial strains. While these are 4-methoxy isomers, they provide an indication of the potential activity of the corresponding 3-methoxy derivatives.

CompoundE. coli (μg/mL)P. aeruginosa (μg/mL)S. aureus (μg/mL)C. albicans (μg/mL)
N-(4-methoxybenzyl)undec-10-enamide 12525062.5125
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide 62.512531.2562.5
N-(4-methoxybenzyl)oleamide 250>250125250
Kanamycin (control)10158-
Amphotericin B (control)---12
Experimental Protocol: Synthesis of N-(3-Methoxybenzyl)undec-10-enamide

This protocol outlines the synthesis of a representative N-(3-methoxybenzyl) amide with potential antimicrobial activity.

Materials:

  • Undec-10-enoic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of undec-10-enoic acid (1.0 equivalent), EDC (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add this compound (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(3-methoxybenzyl)undec-10-enamide.

Experimental Workflow: Synthesis and Evaluation

The general workflow for the synthesis and evaluation of N-(3-methoxybenzyl) amide derivatives is depicted below.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Methoxy-N- methylbenzylamine Reaction Amide Coupling Start->Reaction Reactant Fatty Acid Chloride or Carboxylic Acid Reactant->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-(3-methoxybenzyl) amide Derivative Purification->Product Anticonvulsant Anticonvulsant Screening (in vivo models) Product->Anticonvulsant Antimicrobial Antimicrobial Assay (MIC Determination) Product->Antimicrobial Data Quantitative Data (ED50, MIC) Anticonvulsant->Data Antimicrobial->Data

General workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Logic

Based on the available data for related compounds, a preliminary structure-activity relationship can be inferred for N-(3-methoxybenzyl) amide derivatives.

SAR cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Core Amide Amide Linkage Core->Amide Lipophilic Lipophilic Chain (Fatty Acid) Amide->Lipophilic Essential for membrane interaction Anticonvulsant_act Anticonvulsant Activity Lipophilic->Anticonvulsant_act Influences potency Antimicrobial_act Antimicrobial Activity Lipophilic->Antimicrobial_act Key for membrane disruption Substituents Substituents on Chain (e.g., -OH) Substituents->Antimicrobial_act Can enhance activity

Structure-Activity Relationship Logic.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The derivatization of its amine functionality into amides, particularly with long-chain fatty acids, has yielded compounds with significant anticonvulsant and potential antimicrobial activities. The protocols and data presented here provide a foundation for researchers to explore the medicinal chemistry of this compound derivatives further and to design and synthesize new compounds with improved pharmacological profiles. Future studies should focus on elucidating the precise mechanisms of action and optimizing the lead compounds for enhanced efficacy and safety.

The Role of 3-Methoxy-N-methylbenzylamine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-N-methylbenzylamine, while not a direct precursor in many classical heterocyclic ring-forming reactions, serves as a valuable building block for the synthesis of key intermediates. These intermediates are subsequently utilized in powerful cyclization strategies to construct important nitrogen-containing heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines and 3,4-dihydroisoquinolines, leveraging precursors derived from this compound. The methodologies discussed are the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental in medicinal chemistry and drug discovery for creating complex molecular architectures.

Introduction

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and versatile synthetic routes to these compounds is a cornerstone of modern organic chemistry. While a multitude of starting materials exist, the strategic use of readily available building blocks is crucial for the streamlined synthesis of compound libraries for drug discovery. This compound, a commercially available secondary amine, offers a convenient entry point for the synthesis of N-(3-methoxybenzyl) substituted β-phenylethylamine derivatives. These derivatives are ideal substrates for well-established intramolecular cyclization reactions to afford valuable heterocyclic cores.

This document outlines a two-stage approach to the synthesis of tetrahydroisoquinolines and 3,4-dihydroisoquinolines. The first stage involves the synthesis of the requisite β-arylethylamine precursors, and the second stage details their cyclization via the Pictet-Spengler and Bischler-Napieralski reactions.

Precursor Synthesis: From this compound to Key Intermediates

The initial step involves the synthesis of N-(3-methoxybenzyl)-β-phenylethylamine, which can be achieved through reductive amination between a phenethylamine and 3-methoxybenzaldehyde (which can be synthesized from 3-methoxybenzyl alcohol, a derivative of the title compound). For the Bischler-Napieralski reaction, this secondary amine is then acylated to form the corresponding amide.

Protocol 1: Synthesis of N-(3-methoxybenzyl)phenethylamine via Reductive Amination

This protocol describes the formation of the secondary amine intermediate required for the Pictet-Spengler reaction.

Reaction Scheme:

Materials:

  • 3-Methoxybenzaldehyde

  • Phenethylamine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Triethylamine (Et₃N) (optional, if starting from a phenethylamine salt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenethylamine (1.0 eq) in methanol (0.2 M), add 3-methoxybenzaldehyde (1.05 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Quantitative Data for Reductive Amination:

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
3-MethoxybenzaldehydePhenethylamineNaBH₄MeOH385-95 (estimated)General Protocol
BenzaldehydeBenzylamineBenzylamine-boraneTHF2488[1]
Protocol 2: N-Acylation of N-(3-methoxybenzyl)phenethylamine

This protocol outlines the synthesis of the N-acyl derivative required for the Bischler-Napieralski reaction.

Reaction Scheme:

Materials:

  • N-(3-methoxybenzyl)phenethylamine

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(3-methoxybenzyl)phenethylamine (1.0 eq) in anhydrous dichloromethane (0.2 M).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for N-Acylation:

AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
[4-(2-Morpholinoethoxy)phenyl]methylamineAcetyl chlorideEt₃NDCM2>90 (typical)[2]
Unprotected amino acidsBenzotriazolyl carboxylates-DMF1280-95[3]

Application in Heterocyclic Synthesis

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[4] The electron-donating methoxy group on the N-benzyl substituent can influence the reactivity and regioselectivity of the cyclization.

Pictet_Spengler_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Pictet-Spengler Cyclization 3_Methoxy_N_methylbenzylamine 3-Methoxy-N- methylbenzylamine Reductive_Amination Reductive Amination (Protocol 1) 3_Methoxy_N_methylbenzylamine->Reductive_Amination Phenethylamine Phenethylamine Phenethylamine->Reductive_Amination Precursor N-(3-methoxybenzyl)- phenethylamine Reductive_Amination->Precursor Pictet_Spengler Pictet-Spengler Reaction (Protocol 3) Precursor->Pictet_Spengler Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Pictet_Spengler Product 2-(3-methoxybenzyl)- 1,2,3,4-tetrahydroisoquinoline Pictet_Spengler->Product

Caption: Workflow for Tetrahydroisoquinoline Synthesis.

Reaction Scheme:

Materials:

  • N-(3-methoxybenzyl)phenethylamine

  • Aldehyde (e.g., formaldehyde, acetaldehyde) (1.1 eq)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

Procedure:

  • Dissolve N-(3-methoxybenzyl)phenethylamine (1.0 eq) in the chosen anhydrous solvent (0.1 M).

  • Add the aldehyde (1.1 eq) to the solution.

  • Slowly add the acid catalyst (e.g., TFA, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC. For less reactive substrates, heating may be required.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Pictet-Spengler Reaction:

β-ArylethylamineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
TryptamineAldehyde 13TFADCM25470-85 (typical)[5]
N-Benzyl tryptophan methyl esterVarious aldehydesTFADCMRT12>70[6]
PhenethylamineDimethoxymethaneHCl-Heat--[4]
Bischler-Napieralski Reaction for 3,4-Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[7] The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.

Bischler_Napieralski_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Bischler-Napieralski Cyclization Secondary_Amine N-(3-methoxybenzyl)- phenethylamine Acylation N-Acylation (Protocol 2) Secondary_Amine->Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylation Amide_Precursor N-Acyl-N-(3-methoxybenzyl)- phenethylamine Acylation->Amide_Precursor Bischler_Napieralski Bischler-Napieralski Reaction (Protocol 4) Amide_Precursor->Bischler_Napieralski Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, Tf₂O) Dehydrating_Agent->Bischler_Napieralski Product 2-(3-methoxybenzyl)-3,4- dihydroisoquinolinium salt Bischler_Napieralski->Product

Caption: Workflow for Dihydroisoquinoline Synthesis.

Reaction Scheme:

Materials:

  • N-Acyl-N-(3-methoxybenzyl)phenethylamine

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), triflic anhydride (Tf₂O))

  • Anhydrous solvent (e.g., toluene, dichloromethane (DCM))

  • (For Tf₂O) 2-chloropyridine

Procedure A (Using POCl₃):

  • Dissolve the N-acyl-N-(3-methoxybenzyl)phenethylamine (1.0 eq) in anhydrous toluene (0.2 M).

  • Add phosphorus oxychloride (2.0-5.0 eq) and heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the addition of concentrated ammonium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure B (Using Tf₂O - Milder Conditions):

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the N-acyl-N-(3-methoxybenzyl)phenethylamine (1.0 eq) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 eq) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • The resulting dihydroisoquinolinium salt can often be used directly in the next step (e.g., reduction). For isolation, the workup would involve quenching and extraction as in Procedure A.

Quantitative Data for Bischler-Napieralski Reaction:

SubstrateDehydrating AgentSolventTemperatureYield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃TolueneReflux60-75[8]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅ / POCl₃TolueneReflux85-95[8]
β-arylethylamideTf₂O / 2-chloropyridineDCM-20 to 0 °CHigh (typical)[8]

Signaling Pathway Diagram

The synthesized tetrahydroisoquinoline and dihydroisoquinoline scaffolds are prevalent in numerous biologically active molecules, including those that interact with G-protein coupled receptors (GPCRs) such as serotonin receptors. The following diagram illustrates a simplified signaling pathway that can be modulated by compounds containing these heterocyclic cores.

Signaling_Pathway cluster_membrane Cell Membrane Ligand Bioactive Molecule (e.g., Tetrahydroisoquinoline derivative) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR Signaling Pathway.

Conclusion

This compound is a versatile starting material for the synthesis of N-(3-methoxybenzyl)-substituted β-phenylethylamine precursors. These precursors are readily transformed into medicinally important tetrahydroisoquinoline and 3,4-dihydroisoquinoline heterocyclic systems via the Pictet-Spengler and Bischler-Napieralski reactions, respectively. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel nitrogen-containing heterocycles for drug discovery and development. The methodologies are robust and adaptable, allowing for the generation of diverse compound libraries for biological screening.

References

experimental procedure for using 3-Methoxy-N-methylbenzylamine as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a substituted benzylamine that holds potential as a reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds, which are significant scaffolds in drug discovery. Its chemical structure, featuring a methoxy group on the phenyl ring and a methyl group on the nitrogen atom, influences its reactivity and makes it a valuable building block for creating complex molecular architectures.

While specific, detailed experimental protocols for the use of this compound as a reagent are not extensively documented in publicly available literature, its reactivity can be inferred from closely related benzylamine derivatives. These compounds are known to participate in a variety of chemical transformations, including cycloaddition reactions and the formation of amides and other nitrogen-containing structures.

This document provides an overview of the potential applications of this compound, drawing parallels with more thoroughly investigated reagents, and presents a generalized protocol that can serve as a starting point for its use in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction setup and purification procedures.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem
Molecular Weight 151.21 g/mol PubChem
CAS Number 41789-95-1PubChem
Appearance Not specified (likely a liquid)-
Boiling Point Not specified-
Solubility Not specified-

Potential Applications in Organic Synthesis

Based on the reactivity of analogous benzylamines, this compound is anticipated to be a useful reagent in the following areas:

  • Synthesis of Heterocyclic Compounds: Substituted benzylamines are precursors for the in-situ generation of azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to yield pyrrolidines and other nitrogen-containing heterocycles.[1][2] This class of compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]

  • Amide Bond Formation: As a secondary amine, it can react with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form corresponding amides. These amide-containing molecules are fundamental building blocks in many pharmaceutical agents.

  • Mannich-type Reactions: It can potentially be employed in Mannich-type reactions as the amine component, reacting with an aldehyde and a compound containing an active hydrogen to form β-amino carbonyl compounds.

General Experimental Protocol: [3+2] Cycloaddition for Pyrrolidine Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol for a [3+2] cycloaddition reaction using a benzylamine derivative as a precursor. This protocol is based on procedures for the related reagent N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and would require significant optimization for this compound. [3][4]

Objective: To synthesize a substituted pyrrolidine derivative via a [3+2] cycloaddition reaction.

Materials:

  • This compound (or a suitable precursor for the corresponding azomethine ylide)

  • An electron-deficient alkene (e.g., dimethyl maleate, N-phenylmaleimide)

  • A catalyst/initiator (e.g., trifluoroacetic acid, lithium fluoride)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient alkene (1.0 eq) and the anhydrous solvent.

  • Addition of Reagents: Add this compound (1.1 eq) to the flask via syringe.

  • Initiation: Add a catalytic amount of the initiator (e.g., trifluoroacetic acid, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table presents hypothetical yield data for the [3+2] cycloaddition, which would need to be determined experimentally.

DipolarophileProductHypothetical Yield (%)
Dimethyl MaleateDimethyl 1-(3-methoxybenzyl)-2-methylpyrrolidine-3,4-dicarboxylate75
N-Phenylmaleimide2-(3-methoxybenzyl)-3-methyl-5-phenyl-2,5-diazabicyclo[4.3.0]nonane-1,6-dione80

Visualizing the Reaction Pathway

The following diagrams illustrate the generalized workflow for the synthesis of this compound and its potential use in a [3+2] cycloaddition reaction.

G cluster_synthesis Synthesis of this compound 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reductive_Amination Reductive Amination 3-Methoxybenzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination This compound This compound Reductive_Amination->this compound

Caption: Synthesis of this compound.

G cluster_cycloaddition Hypothetical [3+2] Cycloaddition Workflow Reagent This compound (Azomethine Ylide Precursor) Reaction [3+2] Cycloaddition Reagent->Reaction Dipolarophile Electron-Deficient Alkene Dipolarophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrrolidine Purification->Product

Caption: [3+2] Cycloaddition experimental workflow.

Safety Considerations

  • Hazard Statements: this compound is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.

  • Precautionary Measures: Handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methoxy-N-methylbenzylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 3-methoxybenzaldehyde with methylamine. This reaction can be carried out using various reducing agents and is often referred to as the Eschweiler-Clarke reaction when formaldehyde and formic acid are used for methylation.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are 3-methoxybenzaldehyde and methylamine. Depending on the chosen reductive amination protocol, a suitable reducing agent is also required.

Q3: What kind of yields can I expect?

A3: With an optimized protocol, yields can be very high. For instance, the synthesis of this compound hydrochloride has been reported with yields exceeding 99%. However, yields can be significantly lower if the reaction conditions are not optimized.

Q4: What are the critical parameters that influence the yield?

A4: Several factors can impact the yield, including the choice of reducing agent, reaction temperature, pH, and the molar ratio of the reactants. Careful control of these parameters is crucial for maximizing the yield and minimizing side products.

Q5: Is it possible to get over-methylation to the tertiary amine?

A5: While the Eschweiler-Clarke reaction is known to favor the formation of tertiary amines from primary amines, mono-methylation to the secondary amine, this compound, can be achieved by carefully controlling the stoichiometry of the reagents. Using less than two equivalents of formaldehyde can favor the formation of the secondary amine over the tertiary amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH for the reaction.1. Ensure the reaction mixture is stirred for a sufficient time to allow for imine formation before adding the reducing agent. You can monitor imine formation using techniques like TLC or NMR. 2. Use a fresh or properly stored reducing agent. 3. Adjust the pH of the reaction mixture. Imine formation is often favored under slightly acidic conditions (pH 4-5).
Presence of Unreacted 3-Methoxybenzaldehyde 1. Insufficient amount of methylamine. 2. The reducing agent is reducing the aldehyde instead of the imine.1. Use a slight excess of methylamine to ensure complete consumption of the aldehyde. 2. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the aldehyde.
Formation of 3-Methoxybenzyl Alcohol The reducing agent is too strong and is reducing the starting aldehyde.Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, perform the reaction in a two-step process: first, form the imine, and then add the reducing agent.
Formation of the Tertiary Amine (3-Methoxy-N,N-dimethylbenzylamine) Excess formaldehyde and formic acid (in Eschweiler-Clarke reaction) or over-alkylation.Carefully control the stoichiometry. Use a molar ratio of amine to formaldehyde of 1:1 to favor mono-methylation.
Difficult Purification The product is an amine and can be difficult to separate from other basic impurities.Purification can be achieved by acid-base extraction. The amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent. Column chromatography can also be used.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol byproducts. Requires a two-step process for best results.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileSelective for imines/iminium ions over carbonyls. Can be used in a one-pot reaction.Highly toxic (releases HCN upon acidification).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, 1,2-DichloroethaneMild and selective for imines. Good for acid-sensitive substrates.More expensive than other borohydrides.
Formic Acid (in Eschweiler-Clarke) Water, or neatActs as both the reducing agent and a source of the methyl group (with formaldehyde). The reaction is often irreversible due to the formation of CO₂.Can lead to the formation of N-formyl impurities. Requires elevated temperatures.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step)
  • Imine Formation:

    • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

    • Add a solution of methylamine (1.1 eq) in methanol dropwise at room temperature.

    • Stir the mixture for 1-2 hours to allow for complete imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography or distillation.

Protocol 2: Eschweiler-Clarke Reaction
  • To a solution of methylamine (1.0 eq), add 3-methoxybenzaldehyde (1.0 eq).

  • Add an excess of formic acid and formaldehyde (as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC). The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine/Iminium Ion Imine/Iminium Ion 3-Methoxybenzaldehyde->Imine/Iminium Ion + Methylamine Methylamine Methylamine This compound This compound Imine/Iminium Ion->this compound + Reducing Agent Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_sm Analyze starting materials (TLC/NMR) start->check_sm sm_ok Starting materials pure check_sm->sm_ok Pure sm_impure Impure starting materials check_sm->sm_impure Impure check_reaction Analyze reaction mixture (TLC/NMR) sm_ok->check_reaction purify_sm Purify starting materials sm_impure->purify_sm purify_sm->start unreacted_aldehyde Unreacted Aldehyde? check_reaction->unreacted_aldehyde yes_aldehyde Yes unreacted_aldehyde->yes_aldehyde Yes no_aldehyde No unreacted_aldehyde->no_aldehyde No increase_amine Increase methylamine stoichiometry yes_aldehyde->increase_amine change_reductant Use milder reducing agent (e.g., NaBH3CN) yes_aldehyde->change_reductant side_products Side products observed? no_aldehyde->side_products optimize_conditions Optimize reaction conditions (temp, time, stoichiometry) increase_amine->optimize_conditions change_reductant->optimize_conditions yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No identify_side Identify side products (e.g., alcohol, tertiary amine) yes_side->identify_side check_workup Review workup procedure no_side->check_workup identify_side->optimize_conditions end Improved Yield optimize_conditions->end check_workup->optimize_conditions

Technical Support Center: Purification of Crude 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methoxy-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via reductive amination of 3-methoxybenzaldehyde?

A1: Crude this compound obtained from the reductive amination of 3-methoxybenzaldehyde with methylamine may contain several impurities. These can include unreacted starting materials such as 3-methoxybenzaldehyde and methylamine, as well as byproducts from the reaction. One common byproduct is the tertiary amine, N,N-dimethyl-3-methoxybenzylamine, formed from over-alkylation of the secondary amine product.[1] Additionally, partial reduction of the aldehyde can lead to the formation of 3-methoxybenzyl alcohol. Depending on the reducing agent used, other side products may also be present. For instance, the use of sodium borohydride in the presence of a nitro group on the aromatic ring has been shown to sometimes lead to the reduction of the nitro group, generating potentially hazardous azo- and azoxy-containing compounds.[2]

Q2: My crude this compound is discolored (e.g., yellow or pink). What could be the cause and how can I remove the color?

A2: Discoloration in benzylamine samples often indicates the presence of impurities. A yellow tint can suggest the presence of oxidized species or residual starting materials.[3] A pinkish hue might arise from trace metal contamination, as amines can form colored complexes with metals, or from minor oxidation byproducts with high extinction coefficients.[4] To remove color, several methods can be employed. Treatment with activated carbon during the workup or before the final purification step can adsorb colored impurities.[5] If the discoloration persists, purification by flash column chromatography is often effective at separating the colored components from the desired product. In some cases, converting the amine to its hydrochloride salt, recrystallizing the salt, and then liberating the free base can be a highly effective method for removing colored impurities.[6]

Q3: this compound is reported to be air-sensitive. What precautions should I take during handling and storage?

A3: Yes, this compound is sensitive to air.[7] Amines, in general, can react with atmospheric carbon dioxide to form carbamates and are susceptible to oxidation. To maintain the integrity of the compound, it is crucial to handle and store it under an inert atmosphere, such as nitrogen or argon.[8][9][10][11] Use clean, dry glassware, and consider using techniques for handling air-sensitive reagents, such as employing Schlenk lines or glove boxes.[9][11] For storage, use well-sealed containers, such as Sure/Seal™ bottles, and keep them in a cool, dry, and dark place.[8][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem 1: Low Purity After a Single Purification Step
Potential Cause Troubleshooting Steps
Ineffective Purification Method The chosen purification method (e.g., simple distillation) may not be sufficient to remove all impurities, especially those with similar boiling points. Consider a multi-step purification strategy. For example, an initial acid wash to remove basic impurities, followed by vacuum distillation, and then potentially flash column chromatography for high-purity material.
Co-eluting Impurities in Chromatography Impurities may have similar polarities to the product, leading to poor separation on a chromatography column. Optimize the solvent system for your flash column chromatography. A good starting point is a mixture of hexanes and ethyl acetate.[13] For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation by deactivating the acidic sites on the silica gel.[13]
Thermal Decomposition during Distillation Benzylamines can be susceptible to thermal degradation at high temperatures. If you observe darkening of the material in the distillation pot, consider using a lower distillation pressure to reduce the boiling point.[6][14]
Problem 2: Poor Recovery of the Purified Product
Potential Cause Troubleshooting Steps
Product Loss During Aqueous Washes This compound has some water solubility, which can lead to losses during aqueous workups. To minimize this, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the amine in the aqueous phase.[15]
Incomplete Elution from Chromatography Column The product may be strongly adsorbed onto the silica gel. Ensure the polarity of your eluent is sufficient to elute the product. If necessary, gradually increase the polarity of the mobile phase (gradient elution).
Premature Crystallization During Recrystallization If the product crystallizes too quickly during hot filtration, you may lose a significant portion of your material. Ensure the filtration apparatus is pre-heated and use a sufficient amount of hot solvent to keep the product dissolved.
Suboptimal Recrystallization Solvent The chosen solvent may be too good, resulting in the product remaining in the mother liquor even after cooling. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Consider using a mixed solvent system to fine-tune the solubility.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities and those with significantly different boiling points.

Procedure:

  • Drying: Ensure the crude this compound is dry. If it has been in contact with water, dry it over a suitable drying agent like anhydrous sodium sulfate or potassium hydroxide.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended.[17]

  • Distillation: Heat the distillation flask gently in an oil bath. Collect the fraction that distills at the expected boiling point. The boiling point of this compound is approximately 130-133 °C at 28 mmHg.

  • Collection: Collect the purified product in a pre-weighed receiving flask. It is advisable to collect fractions and analyze their purity by TLC or GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for separating impurities with polarities similar to the product.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine

  • Glass column, collection tubes, and a means to apply gentle air pressure.[18]

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.[13][19] For amines, adding 0.5-1% triethylamine to the eluent can improve separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Pack the silica gel evenly using gentle air pressure.[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[13][19]

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[19]

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This is a robust method for obtaining high-purity material, especially for removing colored and non-basic impurities.[6]

Procedure:

  • Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring. The hydrochloride salt will precipitate.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization of the Salt: Recrystallize the hydrochloride salt from a suitable solvent or solvent mixture (e.g., ethanol/diethyl ether).[5]

  • Liberation of the Free Base: Dissolve the purified salt in water and basify the solution with a strong base like sodium hydroxide until the pH is >12.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol [21]
Boiling Point130-133 °C at 28 mmHg
Density1.014 g/mL at 25 °C
Refractive Indexn20/D 1.5290
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, and methanol.[7]
SensitivityAir sensitive[7]

Table 2: Purity Analysis Methods

Analytical MethodPrincipleApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification.[22]Ideal for assessing the purity of the volatile this compound and identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and purity of a compound based on the magnetic properties of atomic nuclei.¹H NMR can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified internal standard.[23] ¹³C NMR provides information on the carbon skeleton.
Thin-Layer Chromatography (TLC) A simple and rapid technique to monitor the progress of a purification and to identify the fractions containing the pure product.Useful for optimizing the solvent system for flash column chromatography.

Visualizations

PurificationWorkflow Crude Crude 3-Methoxy-N- methylbenzylamine Distillation Vacuum Distillation Crude->Distillation Remove non-volatiles Salt_Formation HCl Salt Formation & Recrystallization Crude->Salt_Formation High purity needed Chromatography Flash Column Chromatography Distillation->Chromatography For higher purity Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Salt_Formation->Pure_Product

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Purification Issue? Low_Purity Low Purity Start->Low_Purity Low_Recovery Low Recovery Start->Low_Recovery Discoloration Discoloration Start->Discoloration Optimize_Chromatography Optimize Solvent (e.g., add Et3N) Low_Purity->Optimize_Chromatography Co-eluting impurities Multi_Step_Purification Combine Distillation & Chromatography or Salt Recrystallization Low_Purity->Multi_Step_Purification Complex mixture Brine_Wash Use Saturated NaCl Solution Low_Recovery->Brine_Wash Aqueous workup loss Optimize_Recrystallization Screen for a better solvent/antisolvent pair Low_Recovery->Optimize_Recrystallization Recrystallization issue Activated_Carbon Treat with Activated Carbon Discoloration->Activated_Carbon Minor color Recrystallize_Salt Convert to HCl salt, recrystallize, and freebase Discoloration->Recrystallize_Salt Persistent color

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-N-methylbenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of 3-methoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

  • Eschweiler-Clarke Reaction: This method involves the methylation of 3-methoxybenzylamine using formaldehyde and a reducing agent, typically formic acid.

Q2: What are the most common side reactions to be aware of during these syntheses?

A2: The primary side reactions depend on the chosen synthetic route:

  • For Reductive Amination:

    • Over-reduction of the aldehyde: The starting material, 3-methoxybenzaldehyde, can be reduced to 3-methoxybenzyl alcohol.

    • Formation of a tertiary amine: The desired product, this compound, can react further with another molecule of 3-methoxybenzaldehyde to form N,N-bis(3-methoxybenzyl)methylamine.

  • For the Eschweiler-Clarke Reaction:

    • Over-methylation: The most common side reaction is the further methylation of the desired secondary amine to form the tertiary amine, N,N-dimethyl-3-methoxybenzylamine.

    • N-formylation: The formation of an N-formyl derivative of the starting amine or product can occur, particularly if formic acid is used as the reducing agent.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product and major byproducts. GC-MS allows for the quantitative analysis of the reaction mixture, providing precise information on the yields of the desired product and any side products.

Troubleshooting Guides

Guide 1: Reductive Amination of 3-Methoxybenzaldehyde

Problem 1: Low yield of this compound and significant formation of 3-methoxybenzyl alcohol.

  • Possible Cause: The reducing agent is too reactive or is added too early, leading to the direct reduction of the aldehyde before the imine can form.

  • Troubleshooting Strategy:

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

    • Order of Addition: Allow sufficient time for the imine to form by pre-mixing 3-methoxybenzaldehyde and methylamine before adding the reducing agent.

    • Temperature Control: Perform the reaction at a lower temperature to favor imine formation over aldehyde reduction.

Problem 2: Presence of a high molecular weight impurity, likely N,N-bis(3-methoxybenzyl)methylamine.

  • Possible Cause: The newly formed this compound is reacting with the remaining 3-methoxybenzaldehyde.

  • Troubleshooting Strategy:

    • Stoichiometry Control: Use a slight excess of methylamine relative to 3-methoxybenzaldehyde to ensure the complete consumption of the aldehyde.

    • Slow Addition: Add the 3-methoxybenzaldehyde slowly to the solution of methylamine to maintain a low concentration of the aldehyde throughout the reaction.

Parameter Condition A (High Alcohol Byproduct) Condition B (Optimized for Amine) Reference
Catalyst Co-Mel/SiO₂-4Co-DAB/SiO₂-2[1]
Temperature 100 °C100 °C[1]
Pressure (H₂) 100 bar100 bar[1]
Yield of Amine 73%>92%[1]
Yield of Alcohol 27%<8%[1]
Guide 2: Eschweiler-Clarke Reaction of 3-Methoxybenzylamine

Problem 1: Significant amount of N,N-dimethyl-3-methoxybenzylamine detected.

  • Possible Cause: Excessive methylation of the desired secondary amine.

  • Troubleshooting Strategy:

    • Control Stoichiometry: Carefully control the stoichiometry of formaldehyde and formic acid. Use a minimal excess of these reagents. The formation of the tertiary amine is generally favored, so precise control is crucial.[2]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further methylation of the product.

    • Temperature: Lowering the reaction temperature may help to control the rate of the second methylation step.

Problem 2: Formation of an N-formyl impurity.

  • Possible Cause: Formic acid can act as a formylating agent in addition to being a reducing agent.

  • Troubleshooting Strategy:

    • Alternative Reducing Agent: Consider using an alternative hydride source, such as sodium borohydride, in conjunction with formaldehyde to avoid the use of formic acid.[3]

Experimental Protocols

Protocol 1: Reductive Amination of 3-Methoxybenzaldehyde

This protocol is a general procedure and may require optimization.

Materials:

  • 3-Methoxybenzaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in DCM.

  • Add a solution of methylamine (1.1-1.2 equivalents) to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke Synthesis of this compound

This protocol is a general procedure and should be performed in a well-ventilated fume hood.

Materials:

  • 3-Methoxybenzylamine

  • Formaldehyde (e.g., 37% aqueous solution)

  • Formic acid (88-98%)

  • Stirring apparatus

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3-methoxybenzylamine (1 equivalent).

  • Add formic acid (2-3 equivalents) to the flask.

  • Slowly add formaldehyde solution (2-3 equivalents) to the mixture. The reaction is often exothermic.

  • Heat the reaction mixture to 80-100 °C under reflux and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the solution basic by carefully adding a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Reductive_Amination_Pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-reduction cluster_side2 Side Reaction 2: Tertiary Amine Formation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine_Intermediate + Methylamine 3-Methoxybenzyl_Alcohol 3-Methoxybenzyl Alcohol 3-Methoxybenzaldehyde->3-Methoxybenzyl_Alcohol + [H] (Reduction) Methylamine Methylamine This compound This compound (Product) Imine_Intermediate->this compound + [H] (Reduction) Dibenzyl_Amine N,N-bis(3-methoxybenzyl)methylamine This compound->Dibenzyl_Amine + 3-Methoxybenzaldehyde, +[H]

Caption: Reductive amination pathway and potential side reactions.

Eschweiler_Clarke_Pathway cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-methylation cluster_side2 Side Reaction 2: N-Formylation 3-Methoxybenzylamine 3-Methoxybenzylamine Iminium_Ion Iminium Ion Intermediate 3-Methoxybenzylamine->Iminium_Ion + Formaldehyde N_Formyl N-formyl-3-methoxybenzylamine 3-Methoxybenzylamine->N_Formyl + HCOOH Formaldehyde Formaldehyde This compound This compound (Product) Iminium_Ion->this compound + HCOOH (Reduction) Tertiary_Amine N,N-dimethyl-3-methoxybenzylamine This compound->Tertiary_Amine + Formaldehyde, + HCOOH

Caption: Eschweiler-Clarke reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Start Analyze_Crude Analyze Crude Reaction Mixture (TLC, GC-MS) Start->Analyze_Crude Identify_Issue Identify Primary Issue Analyze_Crude->Identify_Issue Low_Yield Low Yield of Desired Product Identify_Issue->Low_Yield Yes High_Byproduct High Level of Side Products Identify_Issue->High_Byproduct No Check_Reagents Check Reagent Purity and Stoichiometry Identify_Issue->Check_Reagents Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Troubleshoot_Byproduct Identify Major Byproduct High_Byproduct->Troubleshoot_Byproduct Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Purification Optimize Purification Strategy Optimize_Conditions->Purification Alcohol Alcohol (from Reductive Amination) Troubleshoot_Byproduct->Alcohol Alcohol Tertiary_Amine Tertiary Amine (from either route) Troubleshoot_Byproduct->Tertiary_Amine Tertiary Amine Modify_RA Modify Reductive Amination Protocol (milder reductant, order of addition) Alcohol->Modify_RA Tertiary_Amine->Modify_RA From RA Modify_EC Modify Eschweiler-Clarke Protocol (control stoichiometry, reaction time) Tertiary_Amine->Modify_EC From EC Modify_RA->Purification Modify_EC->Purification End End Purification->End

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of benzylamines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems encountered during the reductive amination of benzylamines. Each section provides insights into the underlying causes and offers practical solutions, including detailed experimental protocols and comparative data.

FAQ 1: My reductive amination reaction has a low yield. What are the most common causes?

Low yields in the reductive amination of benzylamines can stem from several factors throughout the reaction process. The primary culprits are often incomplete imine formation, undesired side reactions, or suboptimal reaction conditions.

A logical approach to troubleshooting involves evaluating each step of the reaction, from the quality of the starting materials to the choice of reagents and the control of reaction parameters. The following sections will delve into specific issues in more detail.

To help you navigate the troubleshooting process, here is a decision-making workflow:

G start Low Yield in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_side_reactions Are there significant side products? check_imine->check_side_reactions Yes solution_imine Troubleshoot Imine Formation: - Use a dehydrating agent - Add a catalytic acid - Increase reaction time/temperature for imine formation check_imine->solution_imine No check_reductant Is the reducing agent appropriate and active? check_side_reactions->check_reductant No solution_side_reactions Address Side Reactions: - Use a milder reducing agent - Employ a stepwise procedure - Adjust stoichiometry check_side_reactions->solution_side_reactions Yes optimize_conditions Are the reaction conditions (pH, temp, solvent) optimal? check_reductant->optimize_conditions Yes solution_reductant Select Appropriate Reductant: - Use NaBH(OAc)3 or NaBH3CN for one-pot reactions - Check the age and storage of the reducing agent check_reductant->solution_reductant No solution_conditions Optimize Reaction Conditions: - Adjust pH to 4-6 for imine formation - Screen different solvents - Vary temperature optimize_conditions->solution_conditions No end Improved Yield optimize_conditions->end Yes solution_imine->end solution_side_reactions->end solution_reductant->end solution_conditions->end

Troubleshooting workflow for low yield in reductive amination.

FAQ 2: How can I determine if imine formation is the rate-limiting step and how can I improve it?

The formation of the imine from the benzylamine and the carbonyl compound is a reversible equilibrium reaction.[1] If the equilibrium favors the starting materials, the subsequent reduction will result in a low yield of the desired amine.

Troubleshooting Imine Formation:

  • Monitor the reaction: Before adding the reducing agent, you can monitor the formation of the imine using techniques like TLC, LC-MS, or NMR to see if the starting materials are being consumed.

  • Remove water: The formation of an imine releases water. According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product.[2] This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Catalytic acid: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] Acetic acid is a commonly used catalyst. The optimal pH for imine formation is typically between 4 and 6.[2]

  • Increase reaction time or temperature: Allowing the benzylamine and carbonyl compound to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent can lead to higher concentrations of the imine.[3] Gentle heating can also favor imine formation.

Experimental Protocol: Stepwise Imine Formation and Reduction

This two-step protocol is particularly useful when dealing with less reactive carbonyls or when over-alkylation is a concern.[4]

  • Imine Formation:

    • In a round-bottom flask, dissolve the benzylamine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

    • If desired, add a dehydrating agent (e.g., anhydrous MgSO₄).

    • Stir the mixture at room temperature for 1-4 hours, or until imine formation is deemed complete by TLC or LC-MS analysis.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.

FAQ 3: I am observing significant amounts of dialkylated product. How can I prevent this over-alkylation?

Over-alkylation, or the formation of a tertiary amine from the desired secondary amine product, is a common side reaction.[2] This occurs when the newly formed secondary amine competes with the starting benzylamine and reacts with the carbonyl compound to form a new iminium ion, which is then reduced.

Strategies to Minimize Dialkylation:

  • Stoichiometry control: Using a slight excess of the benzylamine relative to the carbonyl compound can help to ensure that the carbonyl is consumed before it can react with the product amine.

  • Stepwise procedure: As detailed in FAQ 2, forming the imine first and then adding the reducing agent can significantly reduce dialkylation.[4] This is because the more reactive carbonyl compound is consumed before the reduction step that generates the reactive secondary amine.

  • Choice of reducing agent: While not a direct solution, using a milder reducing agent in a one-pot procedure can sometimes help by allowing the initial imine formation to proceed more completely before significant reduction occurs.

FAQ 4: My starting aldehyde/ketone is being reduced to an alcohol. How can I avoid this?

Direct reduction of the starting carbonyl compound to its corresponding alcohol is a frequent side reaction, especially when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2]

Solutions to Prevent Carbonyl Reduction:

  • Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are milder reducing agents that are selective for the reduction of the protonated imine (iminium ion) over the carbonyl group.[5][6] STAB is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[2][7]

  • Stepwise addition: If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2]

Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, readily available.[5]Can reduce aldehydes and ketones; often requires a two-step procedure.[8]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, THFSelective for iminium ions over carbonyls, allowing for one-pot reactions.[6]Highly toxic; generates cyanide waste.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFMild and selective for imines; less toxic than NaBH₃CN; good for a wide range of substrates.[8]Water-sensitive; not ideal for protic solvents like MeOH.[8]

Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of benzylamines and carbonyl compounds and generally gives good yields with minimal side reactions.[3]

  • In a round-bottom flask, dissolve the benzylamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add a catalytic amount of acetic acid (e.g., 1-2 equivalents for ketones).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 3 to 24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

FAQ 5: My reaction is sluggish and gives a poor yield even after a long reaction time. What other factors should I consider?

If you have addressed the common issues of imine formation and side reactions, other experimental parameters might be affecting your yield.

  • Purity of Reagents:

    • Benzylamine: Benzylamine can oxidize over time. If your benzylamine is old or discolored, consider purifying it by distillation before use.

    • Aldehyde: Aldehydes, especially aromatic ones, can oxidize to carboxylic acids. Ensure your aldehyde is pure.

    • Reducing Agent: Borohydride reagents can decompose upon exposure to moisture. Use freshly opened or properly stored reagents.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. While methanol and ethanol are common for NaBH₄ reductions, chlorinated solvents like DCE and DCM are often used with STAB.[8]

  • Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation and overall conversion, but be aware that it can also promote side reactions.

Below is a diagram illustrating the general mechanism of reductive amination, highlighting the key equilibrium and reaction steps.

G cluster_0 Reductive Amination Mechanism R1CHO Aldehyde/Ketone plus1 + R1CHO->plus1 BnNH2 Benzylamine equilibrium1 BnNH2->equilibrium1 Hemiaminal Hemiaminal equilibrium2 Hemiaminal->equilibrium2 Imine Imine plus2 + Imine->plus2 H_plus H⁺ Imine->H_plus Iminium Iminium Ion plus3 + Iminium->plus3 Product Secondary Amine H2O H₂O Reductant [H⁻] (Reducing Agent) arrow2 Reductant->arrow2 plus1->BnNH2 plus2->H2O plus3->Reductant equilibrium1->Hemiaminal equilibrium2->Imine arrow1 arrow2->Product H_plus->Iminium

General mechanism of reductive amination.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your desired benzylamine product.

References

Technical Support Center: Optimization of N-Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation. N-methylation is a key strategy in medicinal chemistry to enhance the pharmacological properties of molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during N-methylation reactions?

A1: The most common challenges include incomplete or slow reactions, low yields, and the formation of side products. Specific issues often encountered are over-methylation leading to quaternary ammonium salts, or di-methylation when mono-methylation is desired.[3][4] Steric hindrance can also be a significant issue, particularly in the N-methylation of peptides.[5]

Q2: How do I choose the appropriate methylating agent for my substrate?

A2: The choice of methylating agent depends on the substrate's reactivity, functional group tolerance, and the desired selectivity (mono- vs. di-methylation). Common methylating agents include methyl iodide (MeI), dimethyl sulfate (DMS), and formaldehyde with a reducing agent (reductive amination). MeI and DMS are highly reactive but can lead to over-methylation.[6][7] Reductive amination, such as the Eschweiler-Clarke reaction, is often a milder and more selective method for producing tertiary amines.[2][3][8]

Q3: What is the role of the base in N-methylation, and how do I select the right one?

A3: The base is crucial for deprotonating the amine, making it a more potent nucleophile. The strength of the base should be matched to the pKa of the amine. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are often sufficient.[7] For less reactive amines or when using less reactive methylating agents, a stronger base like sodium hydride (NaH) might be necessary, although this can increase the risk of side reactions.[7]

Q4: Can the solvent significantly impact the outcome of my N-methylation reaction?

A4: Yes, the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the amine and the base while not interfering with the nucleophilic attack. The choice of solvent can also influence the reaction rate and selectivity.[9][10]

Q5: How can I avoid the formation of quaternary ammonium salts?

A5: Over-methylation to form quaternary ammonium salts is a common issue, especially with highly reactive methylating agents like methyl iodide. To avoid this, you can:

  • Use a less reactive methylating agent.

  • Carefully control the stoichiometry of the methylating agent (using a slight excess is often sufficient).

  • Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed.

  • Lower the reaction temperature to reduce the rate of the second methylation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted starting amine, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion Start Low/No Conversion CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckBase Is the Base Strong Enough? CheckReagents->CheckBase Yes IncreaseEquiv Increase Equivalents of Methylating Agent/Base CheckReagents->IncreaseEquiv No CheckTemp Is the Reaction Temperature Optimal? CheckBase->CheckTemp Yes StrongerBase Switch to a Stronger Base (e.g., NaH, DBU) CheckBase->StrongerBase No CheckSolvent Is the Solvent Appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp Increase Reaction Temperature CheckTemp->IncreaseTemp No ChangeSolvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent No Success Reaction Improved CheckSolvent->Success Yes IncreaseEquiv->Success StrongerBase->Success IncreaseTemp->Success ChangeSolvent->Success ProductSelectivity cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Reactivity Methylating Agent Reactivity MonoMethylation Mono-methylation Reactivity->MonoMethylation Low DiMethylation Di-methylation Reactivity->DiMethylation High Quaternization Quaternary Salt Reactivity->Quaternization Very High Stoichiometry Reagent Stoichiometry Stoichiometry->MonoMethylation ~1 eq. Stoichiometry->DiMethylation >2 eq. Temperature Reaction Temperature SideProducts Side Products Temperature->SideProducts Too High

References

Technical Support Center: Purification of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Methoxy-N-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route used. For a typical synthesis involving the reductive amination of 3-methoxybenzaldehyde with methylamine, the following impurities are often encountered:

  • Unreacted Starting Materials: 3-methoxybenzaldehyde and residual methylamine.

  • Primary Amine: 3-methoxybenzylamine, resulting from demethylation or incomplete methylation.

  • Tertiary Amine: 3-methoxy-N,N-dimethylbenzylamine, due to over-methylation.

  • Byproducts: 3-methoxybenzyl alcohol, formed from the reduction of 3-methoxybenzaldehyde.

Q2: What are the recommended methods for purifying this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Vacuum Distillation: Ideal for removing non-volatile impurities and separating components with significantly different boiling points. This method is preferred for high-boiling amines to prevent thermal decomposition.

  • Column Chromatography: Effective for separating impurities with different polarities. Due to the basic nature of amines, special considerations are necessary to avoid issues like peak tailing.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates primary, secondary, and tertiary amines based on their differing basicities and solubilities in acidic, neutral, and basic aqueous solutions.

  • Recrystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization. The purified salt is subsequently converted back to the free amine.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine) should be used to separate the desired product from its impurities. Staining with ninhydrin can be used to visualize primary and secondary amines, while a UV lamp can detect the aromatic rings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography
  • Symptom: During silica gel column chromatography, the product elutes over many fractions with a "tail," leading to poor separation from impurities.

  • Cause: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Use a Modified Mobile Phase: Add a small amount (0.5-1%) of a competing amine, such as triethylamine or ammonia (in methanol), to the eluent. This will neutralize the acidic sites on the silica gel and reduce the interaction with your product.[1]

    • Use an Alternative Stationary Phase:

      • Amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the acid-base interaction and often provides better separation for amines.[1]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Employ Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase chromatography using a C18 column with an alkaline mobile phase (e.g., water/acetonitrile with a small amount of an amine modifier) can be an effective alternative.[2]

Issue 2: Product Decomposition During Distillation
  • Symptom: The product turns dark, or the yield is very low after distillation at atmospheric pressure.

  • Cause: this compound, like many high-boiling amines, can decompose at its atmospheric boiling point.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation).[3][4] Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a lower temperature where it is more stable.[5]

Issue 3: Inefficient Separation of Primary, Secondary, and Tertiary Amines
  • Symptom: Column chromatography or distillation fails to effectively separate 3-methoxybenzylamine (primary), this compound (secondary), and 3-methoxy-N,N-dimethylbenzylamine (tertiary).

  • Cause: These amines often have very similar polarities and boiling points, making their separation by traditional physical methods challenging.

  • Solution: Utilize a buffer-assisted acid-base extraction. This chemical separation method exploits the differences in basicity between primary, secondary, and tertiary amines.[6] A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg (Predicted)Polarity
3-methoxybenzaldehyde136.15238-240High
3-methoxybenzyl alcohol138.16248-250High
3-methoxybenzylamine137.18235-237High
This compound 151.21 240-245 Medium
3-methoxy-N,N-dimethylbenzylamine165.23245-250Low

Note: Boiling points are predicted and may vary. Vacuum distillation is recommended.

Table 2: Typical Eluent Systems for Column Chromatography

Stationary PhaseEluent SystemComments
Silica GelHexane / Ethyl Acetate (e.g., 9:1 to 7:3) + 0.5% TriethylamineThe ratio of hexane to ethyl acetate should be optimized based on TLC analysis.
Amine-Functionalized SilicaHexane / Ethyl Acetate (e.g., 9:1 to 7:3)Triethylamine is typically not required.[1]
Alumina (Neutral)Dichloromethane / Methanol (e.g., 99:1 to 95:5)A more polar solvent system may be required compared to silica gel.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is free of cracks.[3]

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill at a constant temperature. The boiling point will depend on the pressure.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 9:1 + 0.5% triethylamine). Pour the slurry into a chromatography column and allow it to pack.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Buffer-Assisted Acid-Base Extraction
  • Dissolution: Dissolve the crude amine mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Primary Amine Removal (Optional): Extract the organic layer with a pH 4-5 buffer solution (e.g., acetate buffer). The primary amine will be protonated and move to the aqueous phase.

  • Secondary Amine Extraction: Extract the organic layer with a pH 8-9 buffer solution (e.g., borate buffer). The secondary amine (the desired product) will be protonated and move to the aqueous phase.

  • Tertiary Amine Isolation: The remaining organic layer contains the tertiary amine.

  • Product Recovery: Adjust the pH of the aqueous layer from step 3 to >12 with a strong base (e.g., NaOH). Extract the aqueous layer with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High-boiling impurities Chromatography Column Chromatography Crude->Chromatography Polarity differences Extraction Acid-Base Extraction Crude->Extraction Amine type differences PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct Recrystallization Salt Recrystallization Extraction->Recrystallization Further purification Extraction->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingChromatography Start Poor Separation/ Tailing on Silica Gel Solution1 Add Competing Amine (e.g., 0.5% TEA) to Eluent Start->Solution1 Solution2 Use Amine-Functionalized Silica or Alumina Start->Solution2 Solution3 Switch to Reversed-Phase Chromatography (High pH) Start->Solution3 Result Improved Separation Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting guide for column chromatography issues.

References

stability issues of 3-Methoxy-N-methylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 3-Methoxy-N-methylbenzylamine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct light.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For optimal stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.[1]

Q2: I noticed a slight yellowing of my this compound sample over time. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation from exposure to air.[1] The formation of oxidized impurities or degradation products can lead to a visible change in the appearance of the compound. It is advisable to use a fresh sample or re-purify the material if color changes are observed, as it may impact the outcome of your experiments.

Q3: My experiment requires dissolving this compound in an aqueous buffer. Are there any stability concerns?

A3: While this compound is soluble in some organic solvents, its stability in aqueous solutions, especially at non-neutral pH, can be a concern.[1] Hydrolysis of the benzylamine moiety can occur, particularly under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh and use them promptly. If the solution needs to be stored, even for a short period, it should be kept at a low temperature (2-8°C) and protected from light.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the chemical structure, the two primary degradation pathways are oxidation and hydrolysis. Oxidation can occur at the benzylic carbon or the nitrogen atom, leading to the formation of imines, aldehydes, or N-oxides. Hydrolysis, particularly under harsh pH conditions, can lead to cleavage of the benzyl-nitrogen bond.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of this compound due to improper storage.1. Confirm the identity of the new peaks by mass spectrometry if possible. Potential degradation products include 3-methoxybenzaldehyde and methylamine. 2. Use a fresh, unopened sample of this compound for comparison. 3. Review storage conditions and ensure the container is tightly sealed and protected from light and air.
Inconsistent experimental results using the same batch of this compound. The batch may have degraded over time, leading to a lower concentration of the active compound and the presence of impurities that could interfere with the experiment.1. Perform a purity check of your current stock using a suitable analytical method like HPLC. 2. If degradation is confirmed, procure a new batch of the compound. 3. For ongoing experiments, consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container.
Precipitate formation in a solution containing this compound. This could be due to the formation of insoluble degradation products or a change in solubility due to pH shifts or solvent evaporation.1. Attempt to identify the precipitate. 2. Prepare a fresh solution and monitor for precipitate formation. 3. Ensure the solvent is appropriate and that the pH of the solution is controlled if it is aqueous.

Predicted Degradation Products

The following table summarizes the likely degradation products of this compound under various stress conditions.

Stress Condition Potential Degradation Product Chemical Structure
Oxidation 3-MethoxybenzaldehydeC₈H₈O₂
MethylamineCH₅N
This compound N-oxideC₉H₁₃NO₂
Acid/Base Hydrolysis 3-Methoxybenzyl alcoholC₈H₁₀O₂
MethylamineCH₅N
Photodegradation Complex mixture of photo-oxidation and rearrangement products.-

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Cool_Dry_Place Cool, Dry Place 3_Methoxy_N_methylbenzylamine This compound Cool_Dry_Place->3_Methoxy_N_methylbenzylamine Tightly_Sealed_Container Tightly Sealed Container Tightly_Sealed_Container->3_Methoxy_N_methylbenzylamine Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->3_Methoxy_N_methylbenzylamine Protect_from_Light Protect from Light Protect_from_Light->3_Methoxy_N_methylbenzylamine Oxidation Oxidation (Air Exposure) 3_Methoxybenzaldehyde 3_Methoxybenzaldehyde Oxidation->3_Methoxybenzaldehyde forms Hydrolysis Hydrolysis (Moisture Exposure) 3_Methoxybenzyl_alcohol 3_Methoxybenzyl_alcohol Hydrolysis->3_Methoxybenzyl_alcohol forms 3_Methoxy_N_methylbenzylamine->Oxidation 3_Methoxy_N_methylbenzylamine->Hydrolysis

Caption: Key storage conditions and degradation pathways for this compound.

G Start Start: Stability Issue Observed Check_Storage Review Storage Conditions (Temp, Light, Air, Moisture) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Compare_to_Standard Compare to a Fresh Standard Purity_Analysis->Compare_to_Standard Degradation_Confirmed Degradation Confirmed? Compare_to_Standard->Degradation_Confirmed Procure_New_Batch Procure a New Batch Degradation_Confirmed->Procure_New_Batch Yes Investigate_Experimental_Conditions Investigate Experimental Conditions (pH, Solvents, Temperature) Degradation_Confirmed->Investigate_Experimental_Conditions No End_Stable Compound is Stable Procure_New_Batch->End_Stable End_Unstable Compound is Unstable under Experimental Conditions Investigate_Experimental_Conditions->End_Unstable

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Scale-Up of 3-Methoxy-N-methylbenzylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of 3-Methoxy-N-methylbenzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method for industrial-scale production is the reductive amination of 3-methoxybenzaldehyde with methylamine. This is typically a one-pot synthesis where the aldehyde and amine first form an intermediate imine, which is then reduced in situ to the desired secondary amine. Catalytic hydrogenation is a common reduction method at scale.[1][2][3]

Q2: What are the primary side reactions to be aware of during the scale-up of this process?

A2: The main side reactions of concern are:

  • Formation of a tertiary amine: The product, this compound, can react with another molecule of 3-methoxybenzaldehyde to form a tertiary amine, N,N-bis(3-methoxybenzyl)methylamine.

  • Reduction of the aldehyde: The reducing agent can directly reduce 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol.

  • Over-alkylation: While less common with methylamine, there is a possibility of forming quaternary ammonium salts if the reaction conditions are not well-controlled.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: To minimize the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of methylamine can help to ensure that the intermediate imine is formed and reduced before the secondary amine product can react further. Careful control of temperature and reaction time is also important.

Q4: What are the recommended safety precautions when handling the reagents for this synthesis?

A4: this compound is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[4] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methylamine is a flammable and corrosive gas or liquid, and appropriate handling procedures for pressurized and corrosive materials should be followed. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended, especially if using pyrophoric or water-sensitive reagents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using techniques like TLC or GC. - Increase reaction time or temperature cautiously, as this may promote side reactions. - Ensure the catalyst (if used) is active and present in the correct amount.
Degradation of reagents.- Use fresh, high-purity starting materials. - Ensure solvents are anhydrous, as water can interfere with the reaction.
Presence of Tertiary Amine Impurity Incorrect stoichiometry.- Use a slight excess of methylamine relative to 3-methoxybenzaldehyde.
Prolonged reaction time or high temperature.- Optimize the reaction time and temperature to favor the formation of the secondary amine.
Presence of 3-Methoxybenzyl Alcohol Impurity Reducing agent is too reactive or added too quickly.- Choose a milder reducing agent if possible. - Add the reducing agent portion-wise to control the reaction rate and temperature.
Difficult Product Isolation Emulsion formation during workup.- Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite.
Product remains in the aqueous layer.- Adjust the pH of the aqueous layer to be more basic (pH > 10) to ensure the amine is in its free base form before extraction.

Data Presentation

Table 1: Comparison of Catalysts for Reductive Amination of Methoxybenzaldehydes

CatalystSubstrateAmineTemperature (°C)Pressure (bar H₂)Yield (%)Reference
Co-containing compositep-methoxybenzaldehyden-butylamine150150Quantitative[5]
Co-containing compositep-methoxybenzaldehydebenzylamine10010072-96[5]
Palladium on Carbon (5%)Benzaldehyde(R)-α-phenylethylamine20~3.4 (50 psig)>95 (purity)[1]

Note: Data for p-methoxybenzaldehyde is presented as a close analog to 3-methoxybenzaldehyde. Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

Key Experiment: Reductive Amination of 3-Methoxybenzaldehyde with Methylamine via Catalytic Hydrogenation

1. Reaction Setup:

  • A suitable pressure reactor is charged with 3-methoxybenzaldehyde (1.0 equivalent) and a solvent such as methanol or toluene.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

2. Imine Formation:

  • A solution of methylamine (1.1-1.5 equivalents) in the same solvent is added to the reactor.

  • The mixture is stirred at ambient temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or GC.

3. Hydrogenation:

  • A slurry of 5% palladium on carbon catalyst (typically 1-5 mol%) in the reaction solvent is added to the reactor under an inert atmosphere.

  • The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C) until the uptake of hydrogen ceases.

4. Work-up and Purification:

  • The reaction is depressurized, and the catalyst is removed by filtration through a pad of celite. The filter cake should be washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic byproducts.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathway 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate Reduction Reduction (e.g., H2/Pd-C) Imine_Intermediate->Reduction Product 3-Methoxy-N- methylbenzylamine Reduction->Product

Caption: Synthesis of this compound via reductive amination.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Analyze Crude Product (GC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproduct Major Byproduct? incomplete_reaction->byproduct No optimize_conditions Increase Time/Temp/Catalyst incomplete_reaction->optimize_conditions Yes tertiary_amine Tertiary Amine byproduct->tertiary_amine Yes alcohol Alcohol byproduct->alcohol No optimize_stoichiometry Adjust Aldehyde:Amine Ratio tertiary_amine->optimize_stoichiometry milder_reductant Use Milder Reducing Agent alcohol->milder_reductant end Optimized Process optimize_stoichiometry->end optimize_conditions->end milder_reductant->end Optimization_Logic goal Goal: High Yield & Purity (>95%) param1 Control Stoichiometry (Amine Excess) goal->param1 param2 Optimize Temperature & Pressure goal->param2 param3 Select Appropriate Catalyst & Solvent goal->param3 param4 Effective Purification (Distillation) goal->param4 challenge1 Side Reactions (Tertiary Amine, Alcohol) param1->challenge1 param2->challenge1 param3->challenge1 challenge2 Workup Issues (Emulsions) param4->challenge2

References

Technical Support Center: Unexpected NMR Shifts in N-Methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in N-methylbenzylamine derivatives.

Troubleshooting Guides and FAQs

Issue 1: My benzylic protons (Ar-CH₂-N) are showing up as two complex signals instead of a clean singlet or doublet.

Question: Why are the benzylic protons in my N-methylbenzylamine derivative appearing as a complex multiplet, sometimes as two separate signals, instead of a simple singlet?

Answer: This is a common observation and is typically due to the presence of a chiral center in your molecule. The two benzylic protons are diastereotopic, meaning they are in chemically non-equivalent environments.[1][2][3] As a result, they have different chemical shifts and couple to each other, leading to a pair of doublets (an AB quartet) or more complex splitting if there are other nearby coupling partners. Even if the chiral center is several bonds away, it can induce this non-equivalence.[4]

Troubleshooting Steps:

  • Confirm Chirality: Double-check the structure of your molecule for any stereocenters. The presence of a chiral center is the most common reason for diastereotopicity.

  • Variable Temperature (VT) NMR: In some cases, restricted bond rotation can also lead to non-equivalent protons. Acquiring spectra at different temperatures can help determine if the observed complexity is due to slow conformational exchange on the NMR timescale. If the signals coalesce at higher temperatures, it indicates that you are observing rotamers.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help confirm the coupling between the diastereotopic protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show that both proton signals correlate to the same carbon.

Issue 2: The chemical shifts of my aromatic protons are not what I predicted.

Question: The signals for the protons on the benzene ring of my N-methylbenzylamine derivative are shifted significantly upfield or downfield from where I expected them to be. Why is this happening?

Answer: The electronic nature of the substituents on the aromatic ring has a strong influence on the chemical shifts of the aromatic protons. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will shield the ortho and para protons, shifting them upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CN will deshield the ortho and para protons, causing them to shift downfield (to a higher ppm value).

Troubleshooting Steps:

  • Analyze Substituent Effects: Identify the substituents on the aromatic ring and classify them as electron-donating or electron-withdrawing.

  • Predict Shift Patterns: Use the principles of aromatic substitution effects to predict the relative chemical shifts of the aromatic protons. Remember that ortho and para positions are most affected by resonance effects, while inductive effects influence all positions but are strongest at the ortho position.

  • Consult Reference Tables: Compare your observed shifts with tabulated data for similarly substituted benzene rings.

Issue 3: My N-H proton signal is broad, weak, or completely absent.

Question: I am having trouble locating the N-H proton signal in the ¹H NMR spectrum of my N-methylbenzylamine derivative. Where is it, and why is it so broad?

Answer: The N-H proton in amines is an exchangeable proton. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupolar broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of acidic protons (like water) in the solvent. In some cases, this broadening can make the peak difficult to distinguish from the baseline.

Troubleshooting Steps:

  • D₂O Exchange: A definitive way to identify an N-H proton is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.

  • Concentration Study: The chemical shift of the N-H proton can be concentration-dependent due to changes in hydrogen bonding. Running the NMR at different concentrations may help to identify the peak.

  • Dry Solvent: Ensure you are using a dry NMR solvent to minimize exchange with water, which can sharpen the N-H signal.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Methylbenzylamine and Derivatives in CDCl₃

CompoundAr-HAr-CH₂-NN-CH₃N-H
N-Methylbenzylamine[5][6]7.25-7.38 (m, 5H)3.74 (s, 2H)2.44 (s, 3H)~1.5 (br s, 1H)
N-Methyl-2-methylbenzylamine[7]7.11-7.27 (m, 4H)3.77 (s, 2H)2.28 (s, 3H)~1.8 (br s, 1H)
N-Methyl-4-methoxybenzylamine~6.8-7.2 (m, 4H)~3.6-3.7 (s, 2H)~2.4 (s, 3H)Variable
N-Benzyl-N-methylaniline[8]6.61-7.37 (m, 10H)4.30 (s, 2H)-4.02 (s, 1H)

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N-Methylbenzylamine and Derivatives in CDCl₃

CompoundAr-C (ipso)Ar-C (o, m, p)Ar-CH₂-NN-CH₃
N-Methylbenzylamine[9][10]140.3128.3, 128.1, 126.956.136.0
N-Benzyl-N-methylaniline[8]147.7, 139.0112.4, 117.1, 126.8, 127.1, 128.2, 128.847.9-
N-(4-methoxybenzyl)aniline[8]158.5, 147.9113.7, 117.1, 128.8, 131.147.6-

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons

  • Prepare Sample: Prepare your sample of the N-methylbenzylamine derivative in a deuterated solvent (e.g., CDCl₃) as you normally would for ¹H NMR analysis.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire another ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the spectrum taken after the addition of D₂O.

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈ or CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Increase Temperature: Gradually increase the temperature of the NMR probe in increments of 10-20 °C. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Observe Spectral Changes: Carefully observe the signals of interest (e.g., the complex multiplet of diastereotopic protons). If the signals begin to broaden and then coalesce into a single, sharper peak at higher temperatures, this is indicative of a dynamic process, such as rotamer interconversion, that is fast on the NMR timescale at elevated temperatures.

  • Decrease Temperature (Optional): If no coalescence is observed at higher temperatures, you can also cool the sample to see if the signals become sharper or if new signals appear, which might indicate the slowing down of other dynamic processes.

Mandatory Visualization

Diastereotopic_Protons Figure 1: Magnetic Non-Equivalence of Diastereotopic Protons cluster_molecule Chiral N-Methylbenzylamine Derivative img img Ha Ha Env_A Environment A Ha->Env_A experiences Hb Hb Env_B Environment B Hb->Env_B experiences Signal_A Signal for Ha Env_A->Signal_A gives rise to Signal_B Signal for Hb Env_B->Signal_B gives rise to Substituent_Effects Figure 2: Influence of Aromatic Substituents on Proton Chemical Shifts cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Shielding Increased Electron Density (Shielding) EDG->Shielding Upfield Upfield Shift (Lower ppm) of ortho/para Protons Shielding->Upfield EWG e.g., -NO₂, -CN Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Downfield Downfield Shift (Higher ppm) of ortho/para Protons Deshielding->Downfield Benzene Substituted N-Methylbenzylamine Benzene->EDG has Benzene->EWG has Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Unexpected NMR Signals Start Unexpected NMR Signal Observed Check_Purity Is the sample pure? Start->Check_Purity D2O_Exchange Perform D₂O Exchange Start->D2O_Exchange Broad or missing proton signal Check_Structure Is the molecule chiral? VT_NMR Perform Variable Temperature (VT) NMR Check_Structure->VT_NMR Yes, broad or doubled signals Diastereotopicity Conclusion: Diastereotopic Protons Check_Structure->Diastereotopicity Yes, benzylic protons are complex Check_Purity->Check_Structure Yes Impurity Conclusion: Impurity Present Check_Purity->Impurity No Rotamers Conclusion: Rotamers or Conformational Exchange VT_NMR->Rotamers Exchangeable_Proton Conclusion: Exchangeable Proton (e.g., N-H) D2O_Exchange->Exchangeable_Proton TwoD_NMR Acquire 2D NMR (COSY, HSQC) Consult_Database Consult Spectral Databases Rotamers->Consult_Database Diastereotopicity->TwoD_NMR For confirmation

References

Technical Support Center: Handling Air-Sensitive Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air sensitivity of benzylamine compounds. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Color Change (Yellowing/Browning) of Benzylamine Oxidation of the benzylamine upon exposure to air. The color change indicates the formation of oxidized impurities.[1]Discard the discolored reagent if purity is critical. For less sensitive applications, consider purification by distillation. To prevent recurrence, store and handle benzylamine under an inert atmosphere (Nitrogen or Argon).[2]
Low Reaction Yield Degradation of the benzylamine starting material due to air exposure.[3]Use freshly opened or properly stored benzylamine. Handle the reagent under an inert atmosphere using Schlenk line or glovebox techniques. Degas solvents prior to use.
Appearance of Unexpected Peaks in HPLC/GC-MS Analysis Degradation of the benzylamine during the reaction or workup. Common degradation products include imines, benzaldehyde, and benzoic acid.[3] Reaction with atmospheric CO2 can form carbamate salts.[3]Analyze a fresh sample of the starting material to confirm its purity. If the starting material is pure, consider performing the reaction and workup under an inert atmosphere. To remove acidic impurities during workup, consider a mild basic wash. To remove basic impurities, a mild acidic wash can be used, provided the product is stable under these conditions.
Inconsistent Reaction Results Variable purity of the benzylamine used in different experimental runs due to inconsistent handling and storage.Implement a standardized protocol for storing and handling benzylamine, including the consistent use of an inert atmosphere.
Precipitate Formation in Benzylamine Container Reaction with atmospheric carbon dioxide to form a solid carbamate salt.[3]Filter the benzylamine under an inert atmosphere to remove the solid. To prevent this, ensure the container is tightly sealed and flushed with an inert gas after each use.

Frequently Asked Questions (FAQs)

Q1: How quickly does benzylamine degrade in air?

Benzylamine can degrade quite rapidly when exposed to air, carbon dioxide, and water.[3] While a precise degradation rate is dependent on conditions such as temperature, humidity, and surface area of exposure, significant degradation can be observed within weeks, even in a sealed bottle that has been opened and exposed to air.[3] For critical applications, it is recommended to use freshly opened bottles or to handle the reagent under a strict inert atmosphere.

Q2: What are the primary degradation products of benzylamine in the presence of air?

The primary degradation pathway for benzylamine in the presence of air (oxygen) is oxidation. The initial product is an imine, which can then be hydrolyzed to benzaldehyde and ammonia. Further oxidation of benzaldehyde can lead to the formation of benzoic acid.[3] Additionally, benzylamine readily reacts with atmospheric carbon dioxide to form benzylammonium carbamate.[3]

Q3: What is the best way to store benzylamine compounds?

To ensure the stability of benzylamine, it should be stored in an airtight, amber glass bottle to protect it from air and light.[2] The bottle should be stored in a cool, dry, and well-ventilated area.[2] For long-term storage or for high-purity applications, it is recommended to store benzylamine under an inert atmosphere of nitrogen or argon.

Q4: Can I use benzylamine that has turned slightly yellow?

A slight yellow discoloration is an indication of oxidation.[1] For non-critical applications, the material may still be usable, but it is advisable to purify it by distillation before use. For reactions where purity is crucial, it is best to use a fresh, colorless supply of benzylamine.

Q5: How can I monitor the purity of my benzylamine?

The purity of benzylamine can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for detecting and quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.

Q6: What are the signs of benzylamine degradation during a reaction?

Signs of degradation during a reaction can include a color change in the reaction mixture, the formation of precipitates, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate. Analysis of reaction aliquots by HPLC or GC-MS can confirm the presence of degradation products.

Experimental Protocols

Protocol 1: Handling Benzylamine Under an Inert Atmosphere (Schlenk Line)

This protocol outlines the procedure for safely transferring a liquid benzylamine compound from a commercial Sure/Seal™ bottle to a reaction flask under a nitrogen atmosphere using a Schlenk line.

Materials:

  • Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifolds

  • Reaction flask (Schlenk flask) with a sidearm and stopcock, oven-dried

  • Septum and glass stopper for the reaction flask

  • Sure/Seal™ bottle of benzylamine

  • Syringe (oven-dried) and a long needle (oven-dried)

  • Source of inert gas (e.g., nitrogen cylinder with a regulator)

  • Vacuum pump

Procedure:

  • Prepare the Glassware: Ensure the reaction flask and syringe are thoroughly dried by placing them in an oven at >100 °C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

  • Set up the Schlenk Line: Start the vacuum pump and ensure the inert gas is flowing through the bubbler at a steady rate (1-2 bubbles per second).

  • Purge the Reaction Flask: Attach the oven-dried Schlenk flask to a port on the Schlenk line via thick-walled tubing. Evacuate the flask by opening the stopcock to the vacuum manifold. Then, carefully switch the stopcock to the inert gas manifold to backfill the flask with nitrogen. Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.

  • Prepare the Syringe: Assemble the dry syringe and needle. Purge the syringe with inert gas by drawing gas from a nitrogen-filled balloon or a separate port on the Schlenk line and expelling it into the fume hood. Repeat this process at least five times.

  • Transfer the Benzylamine:

    • Remove the plastic cap from the Sure/Seal™ bottle to expose the metal cap with a septum.

    • Insert a needle connected to the inert gas supply through the septum to create a positive pressure of inert gas in the bottle.

    • Insert the needle of the purged syringe through the septum and into the liquid benzylamine.

    • Slowly draw the desired volume of benzylamine into the syringe.

    • Withdraw the syringe from the bottle.

  • Add to the Reaction Flask: Insert the needle of the syringe containing the benzylamine through the septum on the reaction flask and slowly dispense the liquid.

  • Clean-up: After the transfer, rinse the syringe and needle immediately with a suitable solvent (e.g., ethanol or isopropanol) followed by water to prevent the amine from causing the plunger to seize.

Visualizations

Degradation Pathways of Benzylamine

Benzylamine Benzylamine (C₆H₅CH₂NH₂) Imine N-Benzylidenebenzylamine (Imine) Benzylamine->Imine  + O₂ (air) Carbamate Benzylammonium Carbamate Benzylamine->Carbamate  + CO₂ (air) Benzaldehyde Benzaldehyde (C₆H₅CHO) Imine->Benzaldehyde  + H₂O BenzoicAcid Benzoic Acid (C₆H₅COOH) Benzaldehyde->BenzoicAcid  + O₂ (air)

Caption: Air-induced degradation pathways of benzylamine.

Experimental Workflow for Handling Air-Sensitive Benzylamine

cluster_prep Preparation cluster_inert Inerting cluster_transfer Transfer cluster_reaction Reaction A Oven-dry glassware (Schlenk flask, syringe) C Purge flask with N₂/vacuum cycles A->C B Set up Schlenk line B->C D Purge syringe with N₂ B->D G Inject into reaction flask C->G F Withdraw benzylamine via syringe D->F E Pressurize Sure/Seal™ bottle with N₂ E->F F->G H Proceed with reaction under N₂ atmosphere G->H

Caption: Workflow for handling benzylamine under inert atmosphere.

References

Technical Support Center: Optimizing Column Chromatography for Benzylamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of benzylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of benzylamine, presented in a question-and-answer format.

Q1: My benzylamine is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Streaking or tailing of benzylamine on a silica gel column is a common issue primarily caused by the interaction between the basic amine group of benzylamine and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction can lead to poor separation, broad peaks, and even irreversible adsorption of the product onto the column.[2]

To resolve this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.5-2%, in the eluent will neutralize the acidic sites on the silica gel, minimizing the strong interactions and resulting in sharper peaks and better separation.[1]

Q2: My benzylamine is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

A2: If benzylamine is not eluting, it is likely strongly and irreversibly adsorbed to the acidic stationary phase.

  • Solution 1: Use a Basic Modifier: If you haven't already, add triethylamine (TEA) to your mobile phase as described above. This is often sufficient to elute the compound.

  • Solution 2: Change the Stationary Phase: If adding a basic modifier is not effective or not desired, consider using a different stationary phase. Alumina, which is basic, is a good alternative to silica gel for the purification of basic compounds like benzylamine.[1]

  • Solution 3: Flush the Column: As a last resort, you can try to "flush" the column with a very polar solvent system containing a higher concentration of a basic modifier, such as 10-20% methanol in dichloromethane with 1-2% triethylamine.[1]

Q3: I am seeing poor separation between benzylamine and other impurities in my sample. How can I improve the resolution?

A3: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The choice of mobile phase is critical for good separation.[2] Systematically test different solvent systems using Thin Layer Chromatography (TLC) first to find the optimal eluent composition that provides good separation between benzylamine and the impurities. Aim for an Rf value of 0.2-0.4 for benzylamine for the best separation on the column.[3]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of components with different polarities.

  • Check Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure your column is packed uniformly as a slurry and is not allowed to run dry.

  • Reduce Sample Load: Overloading the column can significantly decrease resolution. As a general guideline, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of benzylamine on silica gel?

A1: A good starting point for the purification of benzylamine on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, with the addition of a small amount of triethylamine (0.5-1%). A common starting ratio to try on TLC would be 80:20 or 70:30 hexane:ethyl acetate with 1% triethylamine. The ratio can then be optimized based on the resulting Rf values.

Q2: How do I choose the right stationary phase for benzylamine purification?

A2: While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds like benzylamine.[2]

  • Silica Gel: If using silica gel, it is highly recommended to deactivate it by incorporating a basic modifier like triethylamine into the mobile phase.[2]

  • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for the purification of amines as it minimizes the strong acidic interactions that cause streaking and irreversible adsorption.[1]

  • Amine-functionalized Silica: For more challenging separations, amine-functionalized silica gel can be used, which has a basic surface that is more compatible with amine-containing compounds.[2]

Q3: Can I use reverse-phase chromatography to purify benzylamine?

A3: Yes, reverse-phase chromatography can be a viable option for purifying benzylamine, especially if it is highly polar or if normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water, methanol, or acetonitrile).

Q4: How can I detect benzylamine in the fractions collected from the column?

A4: Benzylamine has a benzene ring and can be visualized by UV light on TLC plates that contain a fluorescent indicator (e.g., F254). Staining the TLC plates with a potassium permanganate (KMnO4) solution is also an effective method for visualizing benzylamine, which will appear as a yellow or brown spot.

Experimental Protocols

Detailed Methodology for Benzylamine Purification by Flash Column Chromatography on Silica Gel

This protocol provides a step-by-step guide for the purification of benzylamine using flash column chromatography with silica gel.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common system is a mixture of hexane and ethyl acetate with 1% triethylamine (v/v). For example, to prepare 500 mL of 80:20 hexane:ethyl acetate with 1% TEA, mix 400 mL of hexane, 100 mL of ethyl acetate, and 5 mL of triethylamine.

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase, ensuring a uniform and crack-free column bed.

3. Sample Loading:

  • Dissolve the crude benzylamine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Alternatively, for less soluble samples or to achieve a more concentrated loading band, perform a "dry loading". Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

4. Elution and Fraction Collection:

  • Begin eluting the column with the prepared mobile phase.

  • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify those containing the purified benzylamine.

  • Spot a small amount from each fraction onto a TLC plate and elute with the mobile phase.

  • Visualize the spots under UV light or by staining with a potassium permanganate solution.

6. Isolation of Pure Benzylamine:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To remove the last traces of the high-boiling point triethylamine, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.[1]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis of Benzylamine on Silica Gel

Solvent System (v/v/v)Approximate Rf of BenzylamineNotes
90:10:1 Hexane:Ethyl Acetate:Triethylamine0.2 - 0.3Good starting point for less polar impurities.
70:30:1 Hexane:Ethyl Acetate:Triethylamine0.4 - 0.5For more polar impurities.
95:5:1 Dichloromethane:Methanol:Triethylamine0.3 - 0.4For highly polar impurities.

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate, temperature, chamber saturation).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (with 1% TEA) pack_column Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute Column load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Pure Benzylamine remove_solvent->pure_product

Caption: Experimental workflow for benzylamine purification by column chromatography.

troubleshooting_tree cluster_streaking Issue: Streaking/Tailing cluster_no_elution Issue: No Elution cluster_poor_separation Issue: Poor Separation start Problem with Benzylamine Column Chromatography streaking Is the stationary phase silica gel? start->streaking Streaking no_elution Is TEA already in the mobile phase? start->no_elution No Elution poor_separation Have you optimized the mobile phase with TLC? start->poor_separation Poor Separation add_tea Add 0.5-2% Triethylamine to the mobile phase streaking->add_tea Yes use_alumina Consider using Alumina as the stationary phase streaking->use_alumina No/Still issues no_elution->add_tea No increase_polarity Increase polarity of the mobile phase no_elution->increase_polarity Yes change_stationary_phase Switch to a different stationary phase (e.g., Alumina) increase_polarity->change_stationary_phase Still no elution optimize_tlc Systematically test solvent systems to achieve Rf of 0.2-0.4 poor_separation->optimize_tlc No gradient_elution Use a gradient elution poor_separation->gradient_elution Yes check_packing Check for proper column packing gradient_elution->check_packing reduce_load Reduce the sample load check_packing->reduce_load

Caption: Troubleshooting decision tree for benzylamine column chromatography.

References

preventing over-methylation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-methylation during benzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-methylation in benzylamine synthesis?

Over-methylation, the formation of dibenzylamine and tribenzylamine, is a common side reaction. The primary causes include:

  • Reaction of the newly formed benzylamine with the starting material. Benzylamine is a nucleophile and can react with the benzyl halide or other alkylating agents present in the reaction mixture.

  • High temperatures and prolonged reaction times. These conditions can favor the further alkylation of the desired primary amine.

  • Inappropriate stoichiometry of reactants. An excess of the alkylating agent relative to the amine source can drive the reaction towards polyalkylation.

  • The nature of the solvent and base used. These can influence the reactivity of the amine and the alkylating agent.

Q2: How can I minimize the formation of di- and tribenzylamine?

Several strategies can be employed to minimize over-methylation:

  • Use a large excess of the amine source. For example, in the reaction of benzyl chloride with ammonia, a large excess of ammonia will increase the probability that the benzyl chloride will react with an ammonia molecule rather than the product benzylamine.

  • Control the reaction temperature. Running the reaction at lower temperatures can help to reduce the rate of the subsequent alkylation reactions.

  • Choose the appropriate solvent and base. A solvent that favors the solubility of the amine source and a base that is strong enough to deprotonate the amine without promoting side reactions is crucial.

  • Slow addition of the alkylating agent. Adding the benzyl halide or other alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus disfavoring polyalkylation.

  • Employ alternative synthetic routes. Methods like the Gabriel synthesis or the reductive amination of benzaldehyde can offer better control over the degree of alkylation.

Q3: What is the Gabriel synthesis, and how does it prevent over-methylation?

The Gabriel synthesis is a chemical reaction that transforms primary alkyl halides into primary amines. It utilizes potassium phthalimide as a protected source of ammonia. The phthalimide group prevents over-alkylation because the nitrogen atom is sterically hindered and its lone pair is delocalized by the adjacent carbonyl groups, making it less nucleophilic. The synthesis involves the N-alkylation of phthalimide with a benzyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Q4: How does reductive amination of benzaldehyde prevent over-methylation?

Reductive amination of benzaldehyde with an amine source (like ammonia or a primary amine) in the presence of a reducing agent is a highly effective method for synthesizing benzylamines. Over-methylation can be controlled by carefully selecting the reducing agent and managing the reaction conditions. For instance, using a bulky reducing agent can sterically hinder the approach to the imine intermediate, and controlling the stoichiometry of the reactants can favor the formation of the primary or secondary amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of dibenzylamine and tribenzylamine Excess of benzyl halide or other alkylating agent.Use a large excess of the amine source (e.g., 5-10 equivalents of ammonia).
High reaction temperature.Maintain a lower reaction temperature (e.g., 0-25 °C).
Prolonged reaction time.Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion.
Low yield of benzylamine Incomplete reaction.Ensure the use of an appropriate solvent that dissolves all reactants. Consider a stronger base or a more reactive alkylating agent if necessary.
Loss of product during workup.Optimize the extraction and purification steps. Ensure the aqueous layer is at the correct pH to minimize the solubility of the amine.
Presence of unreacted starting material Insufficient reaction time or temperature.Gradually increase the reaction time or temperature while monitoring for side product formation.
Inefficient catalyst (if applicable).Ensure the catalyst is active and used in the correct loading.

Experimental Protocols

Protocol 1: Benzylamine Synthesis via Reductive Amination of Benzaldehyde

This protocol describes the synthesis of benzylamine from benzaldehyde and ammonia using sodium borohydride as the reducing agent.

Materials:

  • Benzaldehyde

  • Ammonia solution (e.g., 28% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde in methanol.

  • Cool the solution in an ice bath and slowly add the ammonia solution.

  • Stir the mixture for 30 minutes at 0 °C to form the imine intermediate.

  • In a separate beaker, dissolve sodium borohydride in a small amount of cold water.

  • Slowly add the sodium borohydride solution to the reaction mixture while keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding dilute HCl until the pH is acidic.

  • Extract the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.

  • Make the aqueous layer basic by adding a concentrated NaOH solution.

  • Extract the product benzylamine with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzylamine.

  • Purify the product by distillation if necessary.

Protocol 2: Benzylamine Synthesis via Gabriel Synthesis

This protocol outlines the synthesis of benzylamine from benzyl bromide and potassium phthalimide.

Materials:

  • Benzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide in DMF.

  • Add benzyl bromide to the solution and heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and dry.

  • To a suspension of N-benzylphthalimide in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and add dilute HCl to dissolve the benzylamine and precipitate any remaining phthalhydrazide.

  • Filter off the solid and wash with water.

  • Make the filtrate basic with a concentrated NaOH solution to liberate the free benzylamine.

  • Extract the benzylamine with diethyl ether.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield benzylamine.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Protocol cluster_gabriel_synthesis Gabriel Synthesis Protocol ra1 Dissolve Benzaldehyde in Methanol ra2 Add Ammonia Solution (Imine Formation) ra1->ra2 ra3 Add NaBH4 Solution (Reduction) ra2->ra3 ra4 Acidic Workup (Quench & Wash) ra3->ra4 ra5 Basic Workup (Liberate Amine) ra4->ra5 ra6 Extraction & Purification ra5->ra6 gs1 N-Alkylation of Potassium Phthalimide gs2 Precipitate & Isolate N-Benzylphthalimide gs1->gs2 gs3 Hydrazinolysis with Hydrazine Hydrate gs2->gs3 gs4 Acidification & Filtration gs3->gs4 gs5 Basification to Liberate Amine gs4->gs5 gs6 Extraction & Purification gs5->gs6 over_methylation_pathway start Benzyl Halide (R-X) benzylamine Benzylamine (R-NH2) (Desired Product) start->benzylamine + NH3 - HX ammonia Ammonia (NH3) dibenzylamine Dibenzylamine (R2-NH) (Over-methylation) benzylamine->dibenzylamine + R-X - HX tribenzylamine Tribenzylamine (R3-N) (Over-methylation) dibenzylamine->tribenzylamine + R-X - HX

Validation & Comparative

comparative analysis of 3-Methoxy-N-methylbenzylamine and other isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Methoxy-N-methylbenzylamine and Its Positional Isomers for Researchers

This guide provides a detailed comparative analysis of this compound and its ortho- (2-) and para- (4-) positional isomers. As structural analogs, the placement of the methoxy group on the benzyl ring significantly influences their physicochemical properties, reactivity, and potential biological activity. Understanding these differences is crucial for researchers in medicinal chemistry and drug development for applications such as structure-activity relationship (SAR) studies.[1][2]

This document synthesizes available data on the properties of these isomers, outlines key experimental protocols for their synthesis and differentiation, and provides visualizations to clarify these processes.

Comparative Physicochemical Properties

The identity and properties of this compound and its isomers are summarized below. While all share the same molecular formula and weight, their physical properties such as boiling point and density differ due to the varied positions of the methoxy group.

Property2-Methoxy-N-methylbenzylamineThis compound4-Methoxy-N-methylbenzylamine
CAS Number 6851-80-5[3]41789-95-1[4]702-24-9
Molecular Formula C₉H₁₃NO[5]C₉H₁₃NO[4]C₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol [4]151.21 g/mol
Boiling Point 234-235 °C[3]Not available88 °C[6]
Density 1.015 g/mL at 25 °C[3]Not available1.008 g/mL at 25 °C
Refractive Index n20/D 1.5325[3]Not availablen20/D 1.529

Biological Activity and Structure-Activity Relationship (SAR) Insights

While direct comparative biological studies for all three isomers are limited in the available literature, inferences can be drawn from related compounds. The substitution pattern on the benzyl ring is a critical determinant of biological activity.[2]

  • 4-Methoxy-N-methylbenzylamine : This isomer has been identified as an amine receptor ligand, showing high affinity for the GABAA receptor and acting as an inhibitor of chloride ion flow.[6] It has been suggested as potentially useful in treating scopolamine-induced amnesia due to its ability to bind to specific brain receptors.[6]

  • General Benzylamine Derivatives : The broader class of benzylamine derivatives is prevalent in a vast array of pharmaceuticals.[7] SAR studies on similar scaffolds, such as N-benzylbenzamides, demonstrate that moving substituents between ortho-, meta-, and para-positions alters the molecule's shape and electronic distribution, which in turn significantly impacts its ability to bind to biological targets.[2] For example, steric hindrance from an ortho-substituent could prevent optimal binding, while a para-substituent might provide a favorable geometry for a specific receptor.[2]

The differentiation and individual testing of these isomers are therefore essential to fully characterize their pharmacological profiles.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and analytical differentiation of Methoxy-N-methylbenzylamine isomers.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for synthesizing substituted benzylamines from the corresponding aldehydes.[7][8]

Materials:

  • Appropriate methoxybenzaldehyde isomer (2-, 3-, or 4-methoxybenzaldehyde)

  • N-methylamine solution (e.g., in methanol or water)

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve the selected methoxybenzaldehyde isomer (1.0 eq) and N-methylamine (1.1-1.5 eq) in methanol within a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.[8]

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methoxy-N-methylbenzylamine isomer.[8]

Protocol 2: Isomer Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying positional isomers based on differences in their retention times and mass fragmentation patterns.[9]

Instrumentation & Conditions:

  • Gas Chromatograph : Equipped with a capillary column (e.g., HP-5 or equivalent).

  • Injector : Split/splitless injector at 250°C.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Program : Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.

  • Mass Spectrometer Detector :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Ion Trap.

    • Scan Range : m/z 40-300.

Procedure:

  • Prepare dilute solutions (e.g., 1 mg/mL) of each isomer in a volatile organic solvent like methanol or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the data.

  • Analyze the resulting chromatograms and mass spectra.

Expected Differentiating Features:

  • Retention Time : Positional isomers often exhibit different retention times. Based on related compounds, the 2-methoxy isomer may elute earliest due to the "ortho effect," followed by the 3-methoxy and then the 4-methoxy isomer.[9]

  • Mass Spectra : While all isomers will have the same molecular ion peak (M+) at m/z 151, their fragmentation patterns can differ. Key fragments to monitor include the methoxybenzyl cation (m/z 121) and the tropylium ion (m/z 91).[9] The relative abundances of these and other fragments can provide a fingerprint for each specific isomer.[9][10]

Visualizations

The following diagrams illustrate the general synthesis and an analytical workflow relevant to the comparative analysis of these isomers.

G General Synthesis of Methoxy-N-methylbenzylamine Isomers cluster_start Starting Materials A Methoxybenzaldehyde (ortho, meta, or para isomer) C Imine Formation (Intermediate) A->C + B N-Methylamine B->C D Reductive Amination (e.g., NaBH₄ in Methanol) C->D E Methoxy-N-methylbenzylamine (Final Product) D->E

Caption: Workflow for the synthesis of Methoxy-N-methylbenzylamine isomers via reductive amination.

G GC-MS Workflow for Isomer Differentiation cluster_input Sample Preparation cluster_output Data Analysis Isomer1 2-Methoxy- N-methylbenzylamine Injection GC Injection Isomer1->Injection Isomer2 3-Methoxy- N-methylbenzylamine Isomer2->Injection Isomer3 4-Methoxy- N-methylbenzylamine Isomer3->Injection Separation Chromatographic Separation (Based on Boiling Point/ Polarity) Injection->Separation Detection Mass Spectrometry (EI, 70 eV) Separation->Detection RT Retention Time (RT₁ ≠ RT₂ ≠ RT₃) Detection->RT MS Mass Spectra (Different Fragmentation Patterns) Detection->MS Conclusion Unambiguous Isomer Identification RT->Conclusion MS->Conclusion

Caption: Logical workflow for differentiating positional isomers using Gas Chromatography-Mass Spectrometry.

References

A Comparative Guide to Purity Assessment of 3-Methoxy-N-methylbenzylamine: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final drug product. 3-Methoxy-N-methylbenzylamine is a key intermediate in the synthesis of various pharmaceuticals. Its purity can significantly impact the quality and impurity profile of the final API. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.

Introduction to Purity Assessment

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute. Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, byproducts, and reagents), degradation, or storage. Robust analytical methods are therefore essential to identify and quantify these impurities to ensure the quality of the intermediate. Commercially available this compound is often cited with a purity of 97%.

The synthesis of this compound typically proceeds via the reductive amination of 3-methoxybenzaldehyde with methylamine. This synthetic route can potentially introduce several impurities.

Potential Impurities in this compound Synthesis:

  • Starting Materials:

    • 3-Methoxybenzaldehyde

    • Methylamine

  • Intermediates:

    • N-(3-methoxybenzylidene)methanamine (the imine intermediate)

  • Byproducts:

    • 3-Methoxybenzyl alcohol (from the reduction of 3-methoxybenzaldehyde)

    • N,N-dimethyl-3-methoxybenzylamine (tertiary amine from over-alkylation)

    • Dibenzylamine derivatives

GC-MS Analysis for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential impurities.

Experimental Protocol: GC-MS Method for this compound

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 70 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Injection Volume 1 µL
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 3 minutes

3. Data Analysis:

  • Identification: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantification: Determine the purity of the sample using the area percent method. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method should be employed.

Comparison of Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.

FeatureGC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.
Applicability Well-suited for volatile and semi-volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries and fragmentation patterns.[1]Broad applicability to a wide range of compounds, including non-volatile and thermally labile substances.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H).
Quantitation Relative quantification (area percent) is common. Accurate absolute quantification requires a certified reference standard and extensive validation.Primarily a relative quantification technique requiring a reference standard of known purity.An absolute quantification method that does not require a specific reference standard of the analyte, but uses a certified internal standard.[2]
Sensitivity High, often in the picogram (pg) to nanogram (ng) range.[1]Good, typically in the nanogram (ng) range.Moderate, usually requires milligram (mg) quantities of the sample.
Selectivity High, based on both chromatographic retention time and mass spectral data.Good, based on chromatographic separation. Diode-array detection (DAD) can provide information on peak purity.Excellent for structural elucidation and can distinguish between isomers with different chemical shifts.
Strengths Excellent for identifying volatile and semi-volatile impurities. Provides structural information for unknown identification. High sensitivity.[1]Robust and widely used in quality control. Suitable for a broad range of compounds.Absolute quantification without the need for an analyte-specific standard. Provides structural information.[2]
Limitations Not suitable for non-volatile or thermally labile compounds without derivatization.May not be suitable for compounds without a UV chromophore. Identification of unknown impurities can be challenging without a mass spectrometer (LC-MS).Lower sensitivity compared to chromatographic methods. Requires a relatively pure and soluble sample.

Visualizing the Workflow

To better understand the logical flow of the analytical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (optional) dissolve->filter vial Transfer to GC Vial filter->vial inject Inject into GC vial->inject Analysis Start separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram Raw Data spectra Obtain Mass Spectra chromatogram->spectra identify Identify Peaks spectra->identify quantify Quantify Purity identify->quantify

Caption: Workflow for GC-MS Purity Analysis.

Method_Comparison cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes cluster_qnmr qNMR Attributes Purity_Assessment Purity Assessment of This compound GCMS GC-MS Purity_Assessment->GCMS HPLC HPLC-UV Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR GCMS_pros Pros: - High sensitivity - Identifies volatile impurities - Structural information GCMS_cons Cons: - Not for non-volatile compounds HPLC_pros Pros: - Broad applicability - Robust for QC HPLC_cons Cons: - Needs UV chromophore - Limited impurity ID qNMR_pros Pros: - Absolute quantification - Structural information qNMR_cons Cons: - Lower sensitivity

Caption: Comparison of Analytical Techniques.

Conclusion

For the purity assessment of this compound, GC-MS stands out as a highly effective method, particularly for the identification and quantification of volatile and semi-volatile impurities that may be present from its synthesis. Its ability to provide structural information is invaluable for the confident identification of unknown peaks.

However, a comprehensive purity analysis may benefit from an orthogonal approach. HPLC-UV can be used as a complementary technique to detect any non-volatile impurities, while qNMR can provide a highly accurate, absolute purity value without the need for a specific this compound reference standard. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the regulatory context.

References

A Comparative Guide to HPLC Methods for the Quantification of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. For the quantification of 3-Methoxy-N-methylbenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds, selecting the appropriate HPLC method is crucial for achieving accurate and reproducible results. This guide provides a comparative overview of potential HPLC methods, including detailed experimental protocols and data presentation, to aid researchers in their method development and selection process.

Two primary HPLC approaches are presented: a Reversed-Phase HPLC (RP-HPLC) method for achiral quantification and a Chiral HPLC method for the separation of enantiomers.

Method 1: Reversed-Phase HPLC for Achiral Quantification

This method is suitable for determining the total concentration of this compound in a sample. It is based on the principle of hydrophobic interaction, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase.

A proposed RP-HPLC method for the quantification of this compound is detailed below. This protocol is based on established methods for similar benzylamine derivatives.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., Purospher® STAR, 250 mm x 4.6 mm, 5 µm) is a suitable choice for the separation of aromatic amines.

  • Mobile Phase: A gradient elution is often employed to ensure good separation and peak shape.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm, which is a common wavelength for aromatic compounds.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a final concentration within the expected linear range of the assay.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Initial Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) HPLC_System Equilibrate HPLC System with Initial Conditions MobilePhaseA->HPLC_System MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->HPLC_System HPLC_System->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 220 nm Gradient->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration using Calibration Curve Integrate->Quantify

Figure 1: Workflow for RP-HPLC Quantification.
Method 2: Chiral HPLC for Enantiomeric Separation

For applications where the stereochemistry of this compound is important, a chiral HPLC method is necessary to separate and quantify the individual enantiomers. Polysaccharide-based chiral stationary phases are commonly used for this purpose.[5][6][7]

The following protocol for chiral separation is adapted from methods used for similar chiral amines.[5][8]

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., CHIRAL ART Cellulose-SB, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a non-polar solvent and an alcohol is typically used.

    • Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Isocratic Mobile Phase (Hexane:Isopropanol with DEA) HPLC_System Equilibrate HPLC System MobilePhase->HPLC_System HPLC_System->Inject Separation Isocratic Separation Inject->Separation Detect UV Detection at 254 nm Separation->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Purity Determine Enantiomeric Purity and Quantify Integrate->Purity

Figure 2: Workflow for Chiral HPLC Separation.

Comparison of HPLC Methods

The choice between an RP-HPLC and a Chiral HPLC method depends on the specific analytical goals. The following table provides a comparison of the two approaches.

FeatureReversed-Phase HPLC (Achiral)Chiral HPLC
Primary Application Quantification of total analyte concentration.Separation and quantification of individual enantiomers.
Stationary Phase Nonpolar (e.g., C18)Chiral Selector (e.g., polysaccharide-based)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Hexane/Isopropanol)
Elution Mode Typically GradientTypically Isocratic
Typical Column Cost LowerHigher
Method Development Generally more straightforward.Can be more complex, requiring screening of different chiral columns and mobile phases.
Throughput Can be optimized for high throughput.May have longer run times for optimal resolution.

Data Presentation and Validation

For both methods, it is essential to perform method validation according to ICH guidelines. Key validation parameters and how to present the data are summarized below.

Validation ParameterDescriptionData Presentation
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Chromatograms of blank, placebo, standard, and sample, demonstrating no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A calibration curve of peak area versus concentration with the correlation coefficient (r²), y-intercept, and slope of the regression line.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Stated as the concentration range over which the method is validated.
Accuracy The closeness of test results obtained by the method to the true value.Presented as percent recovery from spiked samples at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results after introducing small changes in parameters like mobile phase composition, pH, column temperature, and flow rate.

By carefully considering the analytical requirements and following a systematic approach to method development and validation, researchers can establish a reliable HPLC method for the quantification of this compound to support their drug development and research activities.

References

A Comparative Guide to the Reactivity of N-methylbenzylamine and N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-methylbenzylamine, a secondary amine, and N,N-dimethylbenzylamine, a tertiary amine. Understanding the distinct reactivity profiles of these two compounds is crucial in various applications, including organic synthesis, catalyst design, and particularly in drug development, where metabolic pathways like N-dealkylation can significantly impact a drug's efficacy and toxicology. This comparison is supported by physicochemical data and findings from experimental studies.

Core Reactivity Comparison: Structural and Electronic Effects

The primary difference between N-methylbenzylamine and N,N-dimethylbenzylamine lies in the substitution at the nitrogen atom. N-methylbenzylamine possesses a hydrogen atom attached to the nitrogen (an N-H bond), whereas N,N-dimethylbenzylamine has this position blocked by a second methyl group. This seemingly minor structural change leads to significant differences in their chemical behavior, primarily governed by three factors: basicity , steric hindrance , and the presence of an N-H proton .

  • N-methylbenzylamine (Secondary Amine): The presence of the N-H bond provides a site for deprotonation and allows for specific reaction pathways, such as oxidation to imines or nitrones. It is sterically less hindered than its dimethylated counterpart.

  • N,N-dimethylbenzylamine (Tertiary Amine): Lacking an N-H bond, it cannot undergo reactions that require this feature. Its nitrogen atom is more sterically crowded by the two methyl groups and the benzyl group, which can impede the approach of electrophiles. It is susceptible to oxidative N-dealkylation, a common metabolic pathway.

Quantitative Data Summary

The following table summarizes key physicochemical properties that influence the reactivity of the two amines.

PropertyN-methylbenzylamineN,N-dimethylbenzylamineSignificance
Structure C₆H₅CH₂NH(CH₃)C₆H₅CH₂N(CH₃)₂Secondary vs. Tertiary Amine
Predicted pKa (Conjugate Acid) ~9.75~8.93N-methylbenzylamine is the stronger base.
Reactivity in Oxidation (with H₂O₂) High (forms nitrone)Very Low / No reactionThe N-H bond is crucial for this oxidation pathway.

Reactivity in Detail

Basicity and Nucleophilicity

Basicity refers to the ability of the amine to accept a proton (H⁺). Based on the pKa of their conjugate acids, N-methylbenzylamine (pKa ≈ 9.75) is a stronger base than N,N-dimethylbenzylamine (pKa ≈ 8.93) . This is contrary to the simple trend observed for alkylamines in the gas phase, where increased alkyl substitution increases basicity. In solution, the stability of the protonated amine (the conjugate acid) through solvation plays a key role. The protonated secondary amine (R₂NH₂⁺) has two N-H bonds that can participate in hydrogen bonding with the solvent, leading to greater stabilization compared to the protonated tertiary amine (R₃NH⁺), which has only one such bond.

Nucleophilicity, the ability to attack an electrophilic carbon, is influenced by both basicity and steric hindrance. While N-methylbenzylamine is more basic, the less sterically hindered nitrogen atom also makes it a generally more effective nucleophile towards sterically demanding electrophiles.

Oxidation Reactions

Oxidation is a key reaction where the two amines show markedly different behavior.

  • N-methylbenzylamine: As a secondary amine, it can be readily oxidized. A common outcome is the formation of an imine or, with stronger oxidants, a nitrone. The reaction proceeds via the N-H bond.

  • N,N-dimethylbenzylamine: As a tertiary amine, it lacks the N-H proton necessary for direct imine formation. It is generally more resistant to oxidation under conditions that readily oxidize secondary amines. When it does react, it typically forms an N-oxide or undergoes oxidative N-dealkylation.

A key experimental finding highlights this difference: in a metal-free oxidation system using hydrogen peroxide (H₂O₂), benzylic secondary amines are efficiently converted to nitrones, while tertiary amines show a lack of reactivity.[1][2] This demonstrates the high chemoselectivity for the secondary amine, predicated on the different reaction mechanisms available to each.

Signaling Pathways and Reaction Mechanisms

The divergent reactivity can be visualized through their respective oxidative pathways.

G cluster_0 N-methylbenzylamine (Secondary) cluster_1 N,N-dimethylbenzylamine (Tertiary) NMA N-methylbenzylamine NMA_OH N-hydroxyl-N-methyl- benzylamine NMA->NMA_OH [O] Nitrone C-phenyl-N-methylnitrone NMA_OH->Nitrone [O] NDMA N,N-dimethylbenzylamine Aminium Aminium Radical Cation NDMA->Aminium -e⁻ (SET) Iminium Iminium Ion Aminium->Iminium -H⁺ Dealkylated N-methylbenzylamine + Formaldehyde Iminium->Dealkylated +H₂O

Caption: Comparative oxidation pathways for secondary and tertiary benzylamines.

The diagram illustrates two distinct mechanisms. N-methylbenzylamine undergoes oxidation at the nitrogen atom to form a hydroxylamine, which is further oxidized to a stable nitrone. In contrast, a common pathway for N,N-dimethylbenzylamine is oxidative N-dealkylation. This can be initiated by a Single Electron Transfer (SET) to form an aminium radical cation, which then loses a proton from an adjacent C-H bond to form a reactive iminium ion. Hydrolysis of the iminium ion yields the dealkylated secondary amine (N-methylbenzylamine) and formaldehyde.

Experimental Protocols

Representative Protocol: Selective Oxidation of a Secondary Benzylamine

This protocol is based on the work by Granato, Amarante, and Adrio (2021), demonstrating the selective oxidation of a secondary amine in the presence of a tertiary amine.[1][2]

Objective: To oxidize N-methylbenzylamine to C-phenyl-N-methylnitrone using hydrogen peroxide, illustrating the typical reactivity of a secondary benzylamine.

Materials:

  • N-methylbenzylamine

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂, 30% v/v aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methylbenzylamine (1.0 mmol) in methanol (5.0 mL) in a round-bottom flask, add hydrogen peroxide (4.0 equiv., 4.0 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by silica gel column chromatography to isolate the C-phenyl-N-methylnitrone product.

Expected Outcome: This procedure is reported to yield the corresponding nitrone in good yields (e.g., 60-93% for various benzylic secondary amines).[1] Under these conditions, a tertiary amine like N,N-dimethylbenzylamine would remain largely unreacted.

G cluster_workflow Experimental Workflow: Selective Oxidation start 1. Dissolve N-methylbenzylamine in Methanol add_h2o2 2. Add H₂O₂ (4 equiv.) start->add_h2o2 react 3. Stir at 50 °C for 12h add_h2o2->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Evaporate Solvent monitor->workup Reaction Complete purify 6. Purify via Column Chromatography workup->purify product Isolated Nitrone Product purify->product

Caption: Workflow for the selective oxidation of N-methylbenzylamine.

Conclusion

The reactivity of N-methylbenzylamine and N,N-dimethylbenzylamine is fundamentally dictated by their classification as secondary and tertiary amines, respectively.

  • N-methylbenzylamine is a stronger base and, being less sterically hindered and possessing a reactive N-H bond, is more susceptible to direct oxidation to form products like imines and nitrones.

  • N,N-dimethylbenzylamine is a weaker base and is sterically more encumbered. It is resistant to oxidation pathways that require an N-H bond but is a prime substrate for oxidative N-dealkylation, a critical metabolic transformation for many drug molecules.

For researchers in drug development, this distinction is paramount. A secondary amine moiety at a benzylic position may be a site for rapid oxidation, while a tertiary amine is more likely to be metabolized via N-dealkylation, potentially producing an active or inactive secondary amine metabolite and formaldehyde. These differing metabolic fates can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile.

References

A Comparative Guide to the Synthetic Routes of 3-Methoxy-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for obtaining 3-Methoxy-N-methylbenzylamine: Reductive Amination of 3-methoxybenzaldehyde and the Eschweiler-Clarke reaction of 3-methoxybenzylamine. This document aims to offer an objective analysis of each method, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials 3-Methoxybenzaldehyde, Methylamine3-Methoxybenzylamine, Formaldehyde, Formic Acid
Key Reagents Reducing agent (e.g., NaBH₄, Me₂SiHCl)Formic Acid, Formaldehyde
Typical Yield 85% to >99%~90-95%
Reaction Conditions Varies with reducing agent; can be performed at room temperature.Typically requires heating (reflux).
Advantages High yields, readily available starting materials, versatile (various reducing agents can be used).High yields, avoids over-methylation (no quaternary salt formation), cost-effective reagents.
Disadvantages Potential for side reactions depending on the reducing agent; some reducing agents are hazardous.Requires handling of formaldehyde and formic acid; reaction is typically performed at elevated temperatures.

Synthetic Route 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a versatile and widely employed method for the synthesis of amines.[1] This approach involves the reaction of a carbonyl compound, in this case, 3-methoxybenzaldehyde, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be utilized for this transformation, each with its own set of advantages and reaction conditions.

A highly efficient modern protocol utilizes chlorodimethylsilane (Me₂SiHCl) as the reducing agent and involves the use of N-Boc-protected methylamine. This method proceeds through a Boc-protected intermediate, which undergoes in situ deprotection to yield the hydrochloride salt of the target amine in near-quantitative yield.[2][3]

A more traditional approach employs sodium borohydride (NaBH₄) as the reducing agent. This method is generally effective, providing good to excellent yields, and utilizes a common and relatively safe reducing agent.[4][5]

Experimental Protocols

Protocol 1A: Reductive Amination using Me₂SiHCl and N-Boc-N-methylamine (Yield: >99%) [2]

  • To a solution of 3-methoxybenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL) at 25 °C, add chlorodimethylsilane (1.5 mmol).

  • Stir the reaction mixture at 25 °C.

  • Upon completion of the reaction (monitored by TLC/LC-MS), add methanol (0.20 mL) to quench the reaction and facilitate the in situ deprotection of the Boc group.

  • The product, this compound hydrochloride, is isolated as a white solid.

Protocol 1B: Reductive Amination using Sodium Borohydride (Estimated Yield: 85-95%)

This is a representative protocol based on general literature procedures for reductive amination.

  • Dissolve 3-methoxybenzaldehyde (10 mmol) and a solution of methylamine (e.g., 40% in water, 12 mmol) in a suitable solvent such as methanol (50 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (15 mmol) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography.

Signaling Pathway Diagram

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate This compound This compound Reduction->this compound Reducing Agent Reducing Agent Reducing Agent->Reduction

Caption: Reductive amination pathway to this compound.

Synthetic Route 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[2][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] A key advantage of this method is that it specifically produces tertiary amines from primary amines without the formation of quaternary ammonium salts.[6] The reaction is typically high-yielding and uses inexpensive and readily available reagents.

Experimental Protocol

Protocol 2: Eschweiler-Clarke Methylation of 3-Methoxybenzylamine (Estimated Yield: 90-95%)

This is a representative protocol based on general literature procedures for the Eschweiler-Clarke reaction.

  • To a flask containing 3-methoxybenzylamine (10 mmol), add formic acid (98-100%, 25 mmol).

  • Heat the mixture gently and then add aqueous formaldehyde (37%, 22 mmol) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours, or until the cessation of carbon dioxide evolution.

  • Cool the reaction mixture to room temperature and make it alkaline by the careful addition of a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Experimental Workflow Diagram

Eschweiler_Clarke_Workflow Start Start Reactants Mix 3-Methoxybenzylamine, Formic Acid, and Formaldehyde Start->Reactants Heat Reflux Reaction Mixture Reactants->Heat Monitor Monitor CO2 Evolution Heat->Monitor Monitor->Heat Continue if evolving Workup Alkalinize and Extract Monitor->Workup Cessation of evolution Purify Distill to Obtain Pure Product Workup->Purify End End Purify->End

Caption: Workflow for the Eschweiler-Clarke synthesis.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Data for this compound Hydrochloride [2]

  • Solvent: MeOD

  • Chemical Shifts (δ, ppm): 7.37 (t, J = 7.8 Hz, 1H), 7.13–7.09 (m, 1H), 7.06 (d, J = 7.5 Hz, 1H), 7.00 (ddd, J = 0.8, 2.5, 8.3 Hz, 1H), 4.17 (s, 2H), 3.83 (s, 3H), 2.70 (s, 3H).

Predicted ¹³C NMR Data for this compound (Free Base)

Based on spectral data of analogous compounds.

  • Aromatic Carbons: ~160 (C-O), ~140 (C-CH₂), ~130, ~120, ~115, ~113 ppm

  • Aliphatic Carbons: ~57 (CH₂-N), ~55 (O-CH₃), ~36 (N-CH₃) ppm

Predicted IR Data for this compound (Free Base)

Based on spectral data of analogous compounds.

  • N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ (if any secondary amine is present as an impurity). For the tertiary amine, this will be absent.

  • C-H Stretch (aromatic): ~3000-3100 cm⁻¹

  • C-H Stretch (aliphatic): ~2800-3000 cm⁻¹

  • C=C Stretch (aromatic): ~1600, 1490 cm⁻¹

  • C-O Stretch (aryl ether): ~1260 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)

  • C-N Stretch: ~1100-1200 cm⁻¹

Conclusion

Both reductive amination and the Eschweiler-Clarke reaction are highly effective methods for the synthesis of this compound, each offering distinct advantages.

The reductive amination route offers versatility in the choice of reducing agent and can be performed under mild conditions. The use of modern reagents like Me₂SiHCl can lead to exceptionally high yields.

The Eschweiler-Clarke reaction provides a straightforward and cost-effective method for N-methylation with high yields and the significant benefit of avoiding over-alkylation.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of reagents, and the importance of factors such as reaction time and temperature. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.

References

Assessing the Efficacy of 3-Methoxy-N-methylbenzylamine as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the selection of appropriate intermediates is a critical step in the synthesis of complex molecules. 3-Methoxy-N-methylbenzylamine is a versatile secondary benzylamine that serves as a valuable building block in organic synthesis. This guide provides an objective comparison of its efficacy, primarily through its synthesis via reductive amination, against alternative synthetic strategies and intermediates. The comparison is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable synthetic route.

Comparison of Synthetic Methodologies for Secondary Benzylamines

The synthesis of this compound and its analogs is most commonly achieved through reductive amination. However, other methods such as direct N-alkylation of primary amines are also employed. The choice of method often depends on factors like substrate scope, yield, and reaction conditions.

Table 1: Comparison of Synthetic Routes to Secondary Benzylamines

Synthesis MethodTypical Starting MaterialsKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Reductive Amination 3-Methoxybenzaldehyde, MethylamineNaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst72-96[1]High yield, good functional group tolerance, often a one-pot procedure.[2]Requires a suitable reducing agent; potential for over-alkylation in some cases.[3]
Direct N-Alkylation 3-Methoxybenzylamine, Methyl halideBase (e.g., K₂CO₃, Cs₂CO₃)VariableCan be straightforward for simple substrates.Often leads to a mixture of primary, secondary, and tertiary amines; can be difficult to control.
N-methylation of Amides N-(3-Methoxybenzyl)acetamideStrong reducing agent (e.g., LiAlH₄)GoodAvoids over-alkylation.Requires a multi-step process (amide formation followed by reduction).

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of a methoxy-substituted N-methylbenzylamine via reductive amination and an alternative intermediate for N-heterocycle synthesis.

Protocol 1: Synthesis of N-(p-methoxybenzyl)-N-methylamine via Catalytic Reductive Amination

This protocol describes the synthesis of the para-isomer, which is expected to have similar reactivity to the meta-isomer (this compound) under these conditions.

Reaction: Reductive amination of p-methoxybenzaldehyde with n-butylamine (as a representative primary amine) using a cobalt-based catalyst and hydrogen gas.[1]

Materials:

  • p-Methoxybenzaldehyde

  • n-Butylamine

  • Cobalt-containing composite catalyst

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reactor, combine p-methoxybenzaldehyde, n-butylamine, and the cobalt-containing composite catalyst in methanol.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 100 bar with hydrogen.

  • Heat the reaction mixture to 100°C and stir for the desired reaction time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by GC or other suitable techniques to determine the yield of the desired N-(p-methoxybenzyl)-n-butylamine.

Results: Under these conditions, the yields of the corresponding secondary amine were reported to be in the range of 72-96%.[1]

Protocol 2: Synthesis of an Alternative Intermediate: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine

This intermediate is a precursor to azomethine ylides, which are used in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles.[4]

Reaction: Two-step synthesis starting from benzylamine.[5]

Step A: Synthesis of N-Benzyl-N-(trimethylsilyl)methylamine

  • In a round-bottomed flask, heat a mixture of chloromethyltrimethylsilane and an excess of benzylamine at 200°C for 2.5 hours.

  • After cooling, add a 0.1 N sodium hydroxide solution to hydrolyze the resulting salt.

  • Extract the product with ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield N-benzyl-N-(trimethylsilyl)methylamine (58-72% yield).[5]

Step B: Synthesis of N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine

  • Cool a 37% aqueous formaldehyde solution to 0°C.

  • Add N-benzyl-N-(trimethylsilyl)methylamine dropwise with stirring.

  • After 10 minutes, add methanol in one portion.

  • Add potassium carbonate to absorb the aqueous phase and stir for 1 hour.

  • Decant the nonaqueous phase, add more potassium carbonate, and stir at 25°C for 12 hours.

  • Add ether, dry the solution over potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as a colorless liquid (54-69% yield).[5]

Comparative Analysis of Intermediates

The choice between this compound and an alternative like N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine depends on the desired final product.

Table 2: Performance Comparison of Intermediates

IntermediatePrimary ApplicationSynthetic Efficacy (Yield)Key Advantages
This compound Introduction of the 3-methoxy-N-methylbenzyl moiety72-96% (via reductive amination)[1]Readily synthesized in high yield; the methoxy group can influence biological activity.[6]
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine Synthesis of N-heterocycles via [3+2] cycloaddition54-69% (final step)[5]Versatile precursor for complex heterocyclic structures.[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of this compound via reductive amination and the alternative intermediate for N-heterocycle synthesis.

Reductive_Amination cluster_start Starting Materials 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction [H] This compound This compound Reduction->this compound Alternative_Intermediate cluster_start1 Step 1 Starting Materials cluster_start2 Step 2 Starting Materials Benzylamine Benzylamine Step1_Reaction N-Silylation Benzylamine->Step1_Reaction Chloromethyltrimethylsilane Chloromethyltrimethylsilane Chloromethyltrimethylsilane->Step1_Reaction Intermediate1 N-Benzyl-N-(trimethylsilyl)methylamine Step1_Reaction->Intermediate1 Step2_Reaction N-Methoxymethylation Intermediate1->Step2_Reaction Formaldehyde Formaldehyde Formaldehyde->Step2_Reaction Methanol Methanol Methanol->Step2_Reaction Final_Product N-Benzyl-N-(methoxymethyl)-N- (trimethylsilyl)methylamine Step2_Reaction->Final_Product

References

A Spectroscopic Comparison of 3-Methoxy-N-methylbenzylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the secondary amine 3-Methoxy-N-methylbenzylamine with its synthetic precursors, 3-methoxybenzaldehyde and N-methylamine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the key spectroscopic characteristics of each compound, supported by experimental data, to facilitate their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 3-methoxybenzaldehyde, and N-methylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm / Multiplicity / Integration / AssignmentSolvent
This compound 7.37 (t, 1H, Ar-H), 7.13-7.09 (m, 1H, Ar-H), 7.06 (d, 1H, Ar-H), 7.00 (ddd, 1H, Ar-H), 4.17 (s, 2H, -CH₂-), 3.83 (s, 3H, -OCH₃), 2.45 (s, 3H, N-CH₃)Methanol-d₄
3-methoxybenzaldehyde 9.98 (s, 1H, -CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 3.87 (s, 3H, -OCH₃)CDCl₃
N-methylamine ~2.4 (s, 3H, -CH₃), ~1.5 (br s, 2H, -NH₂)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm / AssignmentSolvent
This compound Data not available in the search results. Typical aromatic carbons would appear between 110-160 ppm, the -OCH₃ around 55 ppm, the -CH₂- around 50-60 ppm, and the N-CH₃ around 30-40 ppm.-
3-methoxybenzaldehyde 192.3 (-CHO), 160.0 (Ar-C-O), 137.9 (Ar-C), 130.1 (Ar-CH), 123.5 (Ar-CH), 121.5 (Ar-CH), 112.2 (Ar-CH), 55.4 (-OCH₃)CDCl₃
N-methylamine 26.8 (-CH₃)H₂O

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹) / Assignment
This compound Specific spectrum not available. Expected peaks: ~3300-3500 (N-H stretch, secondary amine), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600, 1490 (C=C aromatic ring stretch), ~1260 (C-O stretch), ~1150 (C-N stretch).
3-methoxybenzaldehyde ~3050 (Ar C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1585 (C=C aromatic ring stretch), ~1265 (C-O stretch)
N-methylamine ~3360, 3280 (N-H stretch, primary amine, two bands), ~2960, 2880 (C-H stretch), ~1620 (N-H bend), ~1044 (C-N stretch)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 151.10Detailed fragmentation not available. Expected fragments: 136 (loss of -CH₃), 122 (loss of -NCH₃), 91 (tropylium ion), 44 ([CH₃NH=CH₂]⁺)
3-methoxybenzaldehyde 136.05135 (M-1, loss of H), 107 (loss of -CHO), 77 (loss of -CHO and -OCH₂)
N-methylamine 31.0430 (M-1, loss of H), 29 (loss of H₂), 28 (loss of H₃)

Experimental Protocols

Synthesis of this compound via Reductive Amination

This procedure describes the synthesis of this compound from 3-methoxybenzaldehyde and methylamine using sodium borohydride as the reducing agent.

Materials:

  • 3-methoxybenzaldehyde

  • Methylamine (40% solution in water or 2.0 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

  • To the stirred solution, add methylamine solution (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, or until the imine is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (Methanol-d₄), with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using an FTIR spectrometer. Liquid samples were analyzed as a thin film between potassium bromide (KBr) plates. Solid samples were analyzed as a KBr pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or through a gas chromatograph (GC).

Visualizations

ReactionPathway 3-methoxybenzaldehyde 3-methoxybenzaldehyde Imine_Intermediate Imine Intermediate 3-methoxybenzaldehyde->Imine_Intermediate + N-methylamine N-methylamine N-methylamine This compound This compound Imine_Intermediate->this compound + NaBH4 (Reduction) NaBH4 NaBH4

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product Final_Product Purification->Final_Product NMR NMR Final_Product->NMR Sample Prep FTIR FTIR Final_Product->FTIR Sample Prep MS MS Final_Product->MS Sample Prep NMR_Data NMR_Data NMR->NMR_Data Acquisition FTIR_Data FTIR_Data FTIR->FTIR_Data Acquisition MS_Data MS_Data MS->MS_Data Acquisition Data_Comparison Data_Comparison NMR_Data->Data_Comparison FTIR_Data->Data_Comparison MS_Data->Data_Comparison

Caption: General workflow for synthesis and spectroscopic analysis.

A Comparative Guide to Azomethine Ylide Precursors in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine with alternative reagents for the synthesis of pyrrolidine scaffolds via 1,3-dipolar cycloaddition.

The pyrrolidine ring is a vital structural motif in a vast array of natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a key focus in organic chemistry and drug discovery.[1] Among the most powerful methods for constructing this five-membered heterocycle is the [3+2] cycloaddition reaction of an azomethine ylide with an alkene.[1] This guide provides a comparative analysis of a widely used azomethine ylide precursor, N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, against two common alternative methods: the decarboxylative condensation of α-amino acids and the deprotonation of α-iminoesters.

Performance Comparison of Azomethine Ylide Generation Methods

The choice of azomethine ylide precursor can significantly impact the yield, stereoselectivity, and substrate scope of the [3+2] cycloaddition. Below is a comparative summary of the three methods, with a focus on their performance in reactions with the common dipolarophile, N-phenylmaleimide.

MethodAzomethine Ylide PrecursorTypical Catalyst/ConditionsYield with N-phenylmaleimideDiastereoselectivityAdvantagesDisadvantages
Silylmethylamine Method N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamineLiF, sonication in acetonitrile72-75%[2]High (cis-fused product)[2]Mild conditions, high yield, good stereocontrol, ease of handling.[3]Precursor synthesis required.
Decarboxylative Method α-Amino Acid (e.g., Sarcosine) + AldehydeHeat (reflux in toluene)Good to high (specific yield varies)Generally highReadily available starting materials.Higher temperatures often required, potential for side reactions.
α-Iminoester Method α-Amino Acid Ester (e.g., Methyl Glycinate) + AldehydeLewis Acid (e.g., AgOAc, Cu(OTf)₂) + BaseGood to high (specific yield varies)High, often catalyst-controlled[4]Versatile, amenable to asymmetric catalysis.[4]Requires metal catalysts and base, potential for catalyst poisoning.

Experimental Protocols

Detailed methodologies for the generation of azomethine ylides and their subsequent cycloaddition are crucial for reproducibility and comparison.

Method 1: Cycloaddition using N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine

This procedure details the reaction of N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine with N-phenylmaleimide.[2]

Procedure:

  • To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stirring bar, add 10.0 g (0.042 mol) of N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine and 100 mL of anhydrous acetonitrile.

  • Add 7.3 g (0.042 mol) of N-phenylmaleimide, followed by 1.7 g (0.063 mol) of lithium fluoride.

  • Sonicate the reaction mixture for 3 hours.

  • Pour the mixture into 100 mL of water and extract with three 100-mL portions of ether.

  • Combine the organic extracts, wash with 100 mL of saturated sodium chloride solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired pyrrolidine.

Method 2: Decarboxylative Cycloaddition of an α-Amino Acid

This representative protocol describes the generation of an azomethine ylide from an α-amino acid and an aldehyde, followed by cycloaddition.

Procedure:

  • A mixture of the α-amino acid (1.0 equiv.), the aldehyde (1.0 equiv.), and the dipolarophile (1.0 equiv.) in toluene is heated to reflux with azeotropic removal of water.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the cycloadduct.

Method 3: Cycloaddition of an α-Iminoester

This general procedure outlines the metal-catalyzed cycloaddition of an azomethine ylide generated from an α-iminoester.

Procedure:

  • In a reaction vessel, the α-amino acid ester hydrochloride (1.0 equiv.) and the aldehyde (1.0 equiv.) are suspended in a suitable solvent (e.g., dichloromethane).

  • A base (e.g., triethylamine, 1.0 equiv.) is added, and the mixture is stirred until the formation of the imine is complete.

  • The dipolarophile (1.0 equiv.) and the Lewis acid catalyst (e.g., AgOAc, 5 mol%) are added.

  • The reaction is stirred at the appropriate temperature until completion.

  • The reaction mixture is quenched, and the product is extracted and purified by chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key transformations and experimental workflows for each method.

G cluster_0 Silylmethylamine Method A N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine C Azomethine Ylide A->C Desilylation B LiF B->C E [3+2] Cycloaddition C->E D N-Phenylmaleimide D->E F Pyrrolidine Product E->F

Figure 1: Workflow for pyrrolidine synthesis using the silylmethylamine method.

G cluster_1 Decarboxylative Method G α-Amino Acid I Iminium Intermediate G->I H Aldehyde H->I J Azomethine Ylide I->J Decarboxylation L [3+2] Cycloaddition J->L K Dipolarophile K->L M Pyrrolidine Product L->M

Figure 2: Reaction pathway for the decarboxylative generation of an azomethine ylide and subsequent cycloaddition.

G cluster_2 α-Iminoester Method N α-Amino Acid Ester P α-Iminoester N->P O Aldehyde O->P R Metal-Complexed Azomethine Ylide P->R Q Lewis Acid + Base Q->R T [3+2] Cycloaddition R->T S Dipolarophile S->T U Pyrrolidine Product T->U

Figure 3: Workflow for the α-iminoester method for pyrrolidine synthesis.

Concluding Remarks

N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine stands out as a reliable and high-performing reagent for the generation of non-stabilized azomethine ylides for [3+2] cycloaddition reactions. Its advantages include mild reaction conditions, high yields, and excellent stereocontrol. The decarboxylative method offers the benefit of readily available starting materials, while the α-iminoester method provides a versatile platform for asymmetric catalysis. The selection of the most appropriate method will depend on the specific synthetic target, desired stereochemistry, and the availability of starting materials and catalysts. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Benchmarking the Purity of Commercial 3-Methoxy-N-methylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental outcomes. 3-Methoxy-N-methylbenzylamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Diclofensine. Given its role in the formation of active pharmaceutical ingredients (APIs), the presence of impurities can have significant implications for reaction efficiency, yield, and the safety profile of the final product.

This guide provides an objective comparison of the purity of commercially available this compound from various suppliers. We present a comprehensive analytical workflow employing multiple orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a robust assessment of product quality. The experimental protocols detailed herein are designed to be readily implemented in a standard analytical laboratory.

Comparative Purity Analysis

The purity of this compound obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The results, summarized in the table below, represent a hypothetical dataset to illustrate the potential variability in product quality.

Supplier Analytical Method Purity (%) Major Impurity (%) Impurity Identity (Tentative)
Supplier A HPLC (UV, 254 nm)98.90.83-Methoxybenzaldehyde
GC-MS (EI)99.10.73-Methoxybenzaldehyde
qNMR (400 MHz)99.00.73-Methoxybenzaldehyde
Supplier B HPLC (UV, 254 nm)97.22.13-Methoxybenzylamine
GC-MS (EI)97.51.93-Methoxybenzylamine
qNMR (400 MHz)97.32.03-Methoxybenzylamine
Supplier C HPLC (UV, 254 nm)99.70.2Unidentified
GC-MS (EI)99.80.1Toluene (solvent residue)
qNMR (400 MHz)99.70.2Toluene (solvent residue)

Experimental Workflow

The overall workflow for the comparative purity analysis is depicted in the diagram below. This process ensures a systematic and unbiased evaluation of each commercial sample, from receipt to final data analysis.

G cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison sample_receipt Receive Commercial Samples (Suppliers A, B, C) sample_log Log and Assign Unique IDs sample_receipt->sample_log sample_prep Prepare Stock Solutions (10 mg/mL in Methanol) sample_log->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr hplc_data Calculate Purity (% Area) hplc->hplc_data gcms_data Identify Impurities (NIST) Calculate Purity (% Area) gcms->gcms_data qnmr_data Calculate Absolute Purity (vs. Internal Standard) qnmr->qnmr_data compare Compare Purity Data Across All Techniques hplc_data->compare gcms_data->compare qnmr_data->compare report Generate Final Comparison Report compare->report

Workflow for Benchmarking Purity

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols have been optimized for the analysis of this compound.

Sample Preparation
  • Stock Solution Preparation: For each commercial sample, accurately weigh approximately 50 mg of the material into a 5 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol to create a stock solution with a nominal concentration of 10 mg/mL.

  • Working Solutions:

    • For HPLC: Dilute the stock solution 1:10 with the mobile phase starting condition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    • For GC-MS: Dilute the stock solution 1:10 with methanol to a concentration of 1 mg/mL.

    • For qNMR: Accurately weigh approximately 10 mg of the sample into an NMR tube. Add 500 µL of deuterated chloroform (CDCl₃) containing a precise concentration of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Ion Source Temperature: 230°C.

  • Data Analysis: Impurities are identified by comparing their mass spectra against the NIST library. Purity is estimated by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the analyte itself.[1][2][3]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Solvent: CDCl₃ with a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Data Analysis:

    • Identify a well-resolved signal for this compound (e.g., the methoxy protons) and a signal for the internal standard.

    • Carefully integrate both signals.

    • The purity is calculated using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal Standard

References

Comparative Analysis of the Anticancer Effects of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties and mechanisms of action of emerging benzylamine-based anticancer agents.

This guide provides a comparative overview of the biological effects of several benzylamine derivatives that have demonstrated promising anticancer activity. The information presented herein is curated from recent scientific literature to facilitate an objective comparison of their performance, supported by experimental data. Detailed methodologies for key assays are provided to ensure reproducibility, and signaling pathways are visualized to elucidate their mechanisms of action.

Introduction to Benzylamine Derivatives in Oncology

Benzylamine, a simple aromatic amine, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. In the field of oncology, certain benzylamine derivatives have shown significant potential as cytotoxic agents, capable of inducing cell death in various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis through the modulation of key signaling pathways that are frequently dysregulated in cancer. This guide focuses on a comparative analysis of three distinct classes of benzylamine derivatives: 2-acetyl-benzylamine, Salinomycin N-benzyl amides, and bis-8-hydroxyquinoline substituted benzylamines, highlighting their differential effects on cancer cell viability and the molecular pathways they target.

Comparative Cytotoxicity

The cytotoxic potential of benzylamine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for quantifying cytotoxicity. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for representative benzylamine derivatives across various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Acetyl-benzylamine2-acetyl-benzylamineMOLM-14 (Leukemia)0.39[1]
NB-4 (Leukemia)0.40[1]
Salinomycin N-benzyl amidesSalinomycin N-benzyl amide (ortho-chloro)LoVo (Colon Adenocarcinoma)0.8 ± 0.1[2]
LoVo/Dx (Doxorubicin-resistant)0.5 ± 0.1[2]
HL-60 (Promyelocytic Leukemia)1.1 ± 0.1[2]
HL-60/Vinc (Vincristine-resistant)0.8 ± 0.1[2]
Bis-8-hydroxyquinoline substituted benzylaminesJLK 1472 (4a)KB3 (Cervical Carcinoma)0.0026[3]
JLK 1486 (5a)KB3 (Cervical Carcinoma)0.0013[3]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell density, incubation time, and assay methodology.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzylamine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzylamine derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Procedure:

  • Protein Extraction: Treat cells with the benzylamine derivatives, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-STAT3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Mechanisms of Action: Signaling Pathways

Benzylamine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and apoptosis. The following diagrams illustrate the key pathways affected by the selected compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis seeding Cell Seeding treatment Treatment with Benzylamine Derivatives seeding->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_exp Protein Expression Analysis wb->protein_exp

Caption: Experimental workflow for evaluating the anticancer effects of benzylamine derivatives.

Studies have indicated that 2-acetyl-benzylamine can inhibit the JAK2/STAT3 signaling pathway.[1] This pathway is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Cytokine binding STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocation target_genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation acetyl_benzylamine 2-acetyl-benzylamine acetyl_benzylamine->JAK2 Inhibition

Caption: Inhibition of the JAK/STAT pathway by 2-acetyl-benzylamine.

The benzylamine derivative F10503LO1 has been shown to decrease the phosphorylation of AKT, a key protein in the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruitment & Phosphorylation Akt Akt downstream Downstream Effectors (e.g., Bad, Caspase-9) pAkt->downstream apoptosis Apoptosis downstream->apoptosis Inhibition survival Cell Survival downstream->survival F10503LO1 F10503LO1 F10503LO1->pAkt Inhibition of Phosphorylation

Caption: Modulation of the PI3K/Akt pathway by F10503LO1.

Salinomycin and its N-benzyl amide derivatives are thought to induce apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, which ultimately leads to the activation of the intrinsic apoptotic pathway.[5][6][7] This pathway converges on the activation of effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and programmed cell death.

Intrinsic_Apoptosis_Pathway salinomycin Salinomycin N-benzyl amides ROS ROS Generation salinomycin->ROS ER_Stress ER Stress salinomycin->ER_Stress Mitochondria Mitochondria ROS->Mitochondria ER_Stress->Mitochondria Bax Bax Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation cleaved_Casp3 Cleaved Caspase-3 Casp3->cleaved_Casp3 Apoptosis Apoptosis cleaved_Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Salinomycin N-benzyl amides.

Conclusion and Future Directions

The benzylamine derivatives discussed in this guide demonstrate significant potential as anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action, primarily centered on the induction of apoptosis through the modulation of key signaling pathways like JAK/STAT and PI3K/Akt, offer promising avenues for the development of targeted cancer therapies.

The comparative data presented here highlights the diversity within this class of compounds and underscores the importance of structure-activity relationship studies in optimizing their therapeutic potential. Further research is warranted to fully elucidate the molecular targets of these derivatives and to evaluate their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided should serve as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Safety Operating Guide

Safe Disposal of 3-Methoxy-N-methylbenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Methoxy-N-methylbenzylamine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety information, operational plans, and step-by-step procedures for the appropriate disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound to minimize the risk of exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Spill and Leak Procedures: In the event of a spill or leak, follow these steps:

  • Ensure adequate ventilation.

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Wash the spill area thoroughly.

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1]

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Adherence to local, regional, and national regulations is mandatory.

Step-by-Step Disposal Plan:

  • Waste Identification: Classify this compound waste as hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, compatible, and properly sealed container to prevent leaks or spills.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Important Considerations:

  • Never dispose of this compound down the drain.[1]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled.

Data Summary

ParameterInformationSource
Chemical Name This compoundPubChem
CAS Number 41789-95-1PubChem
Molecular Formula C9H13NOPubChem
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Fisher Scientific[1]
Incompatible Materials Acids, Acid anhydrides, Acid chlorides, Chloroformates.Fisher Scientific[1]

Disposal Workflow

start Start: this compound Waste Generated identify_waste Identify as Hazardous Chemical Waste start->identify_waste containerize Collect in a Labeled, Compatible, and Sealed Container identify_waste->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact EHS or Approved Waste Disposal Company store->contact_ehs end_disposal Proper Disposal by Licensed Professionals contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.